Phthalhydrazide
Descripción
Propiedades
IUPAC Name |
2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLPWQKSKUVKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871842 | |
| Record name | 2,3-Dihydro-1,4-phthalazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-69-8 | |
| Record name | 2,3-Dihydro-1,4-phthalazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1445-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1445-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-1,4-phthalazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydrophthalazine-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phthalhydrazide chemical properties and synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalhydrazide, with the chemical formula C₈H₆N₂O₂, is a heterocyclic organic compound derived from phthalic acid.[1] It presents as a white to off-white crystalline solid and is a key intermediate in various chemical syntheses.[1] Its structure, featuring a hydrazine (B178648) moiety fused to a phthaloyl framework, makes it a versatile precursor for the synthesis of a wide range of compounds, particularly in the fields of pharmaceuticals, agrochemicals, and dyes.[1] In medicinal chemistry, this compound derivatives are explored for their potential anti-inflammatory, antimicrobial, and anticonvulsant activities.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₈H₆N₂O₂ | [2][3][4] |
| Molecular Weight | 162.15 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder or chunks | [1][2][6] |
| Melting Point | >300 °C (decomposes) | [2][3][6] |
| Boiling Point | 288.82 °C (rough estimate) | [2][3] |
| Solubility | Sparingly soluble in water. Soluble in acetone (B3395972) and acetic acid. | [1][2][3][6][7] |
| Density | 1.3264 g/cm³ (rough estimate) | [2][3] |
| Flash Point | 270.4 °C | [2][3] |
| Vapor Pressure | 1.41E-11 mmHg at 25°C | [2][3] |
| pKa | 10.70 ± 0.20 (Predicted) | [2] |
| CAS Number | 1445-69-8 | [1][2] |
Synthesis of this compound
The most common and industrially significant method for the synthesis of this compound is the condensation reaction between phthalic anhydride (B1165640) and hydrazine hydrate.[1] An alternative pathway where this compound is formed is during the Ing–Manske procedure in the Gabriel synthesis of primary amines.[8]
Primary Synthesis: From Phthalic Anhydride and Hydrazine Hydrate
This method involves the reaction of phthalic anhydride with hydrazine hydrate, typically under heating, to yield this compound.
Caption: Synthesis of this compound from Phthalic Anhydride.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound from phthalic anhydride is as follows:
Materials:
-
Phthalic anhydride
-
60% Hydrazine hydrate
-
Xylene (solvent)
-
Tetrabutylammonium (B224687) bromide (phase transfer catalyst)
-
1000 mL four-necked flask equipped with a stirrer, condenser, and thermometer
Procedure:
-
To a 1000 mL four-necked flask, add 400 g of xylene.
-
Add 118.4 g (0.80 mol) of phthalic anhydride and 1.84 g of tetrabutylammonium bromide to the flask.
-
Heat the mixture to 120 °C or higher with stirring.
-
Slowly add 73.3 g (0.088 mol) of 60% hydrazine hydrate.
-
During the addition and subsequent reaction, distill off the azeotrope of xylene and the water formed.
-
After the water has been separated, continue the reaction for 2-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The this compound product will precipitate out of the solution.
-
Collect the solid product by suction filtration.[9]
This procedure is reported to yield approximately 126.9 g of this compound (97.9% yield) with a purity of 98.7% as determined by HPLC.[9]
Formation in Gabriel Synthesis
This compound is also formed as a byproduct when hydrazine is used to cleave the N-alkylphthalimide intermediate in the Gabriel synthesis to release the primary amine.[8][10]
Caption: Formation of this compound in Gabriel Synthesis.
Experimental Protocol (Example from Literature):
The following protocol describes the removal of the phthaloyl group using hydrazine, resulting in the precipitation of this compound.
Materials:
-
Diethyl phthalimidomethylphosphonate
-
95% Hydrazine
-
Absolute ethanol (B145695)
-
Benzene
Procedure:
-
Dissolve 50.0 g (0.17 mol) of diethyl phthalimidomethylphosphonate in 750 mL of absolute ethanol in a flask.
-
Add a solution of 6.4 g (0.19 mol) of 95% hydrazine in 50 mL of absolute ethanol to the flask.
-
Stir the resulting mixture overnight at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture at reflux for 4 hours.
-
Cool the mixture to 0–5°C in an ice bath.
-
The precipitated this compound is collected by suction filtration.
-
Wash the collected this compound thoroughly with three 125-mL portions of benzene.[11]
Applications
This compound is a valuable intermediate in the synthesis of a variety of organic compounds.[1] Its primary applications are in:
-
Pharmaceuticals: It serves as a building block for the synthesis of various heterocyclic compounds, including phthalazine (B143731) and triazole derivatives, which are investigated for their pharmacological activities.[1]
-
Agrochemicals: It is used as a precursor for the synthesis of certain herbicides and insecticides.[1]
-
Dyes and Pigments: this compound is a starting material in the production of some dyes and pigments.[1]
-
Analytical Chemistry: It can be used as a derivatizing agent for carbonyl compounds.[1]
Safety Information
This compound is considered to have low acute toxicity. However, prolonged exposure or inhalation of dust may pose health risks.[1] It is recommended to handle this compound with standard laboratory safety precautions, including the use of protective gloves, safety goggles, and adequate ventilation.[1] Contact with skin and eyes should be avoided.[3]
References
- 1. Page loading... [guidechem.com]
- 2. Cas 1445-69-8,this compound | lookchem [lookchem.com]
- 3. This compound [chembk.com]
- 4. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 2,3-Dihydro-1,4-phthalazinedione | C8H6N2O2 | CID 219401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1445-69-8 [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Phthalhydrazide: A Technical Guide for Researchers
CAS Number: 1445-69-8
Molecular Formula: C₈H₆N₂O₂
This technical guide provides an in-depth overview of phthalhydrazide, a versatile heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in specific chemical pathways.
Molecular Structure
This compound, also known as 2,3-dihydro-1,4-phthalazinedione, possesses a bicyclic structure consisting of a benzene (B151609) ring fused to a pyridazinedione ring.
SMILES: O=C1NNC(=O)c2ccccc12
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 162.15 g/mol | [1][2] |
| Appearance | White to off-white powder or chunks | [1][3] |
| Melting Point | >300 °C | [1][4] |
| Boiling Point | 288.82 °C (rough estimate) | [1] |
| Density | 1.3264 g/cm³ (rough estimate) | [1] |
| Solubility | Soluble in acetone (B3395972) and acetic acid.[1][4][5] Sparingly soluble in water.[3] | |
| pKa | 10.70 ± 0.20 (Predicted) | [1][4] |
| LogP | 0.9 (Predicted) | [2] |
| Vapor Pressure | 1.41E-11 mmHg at 25°C | [1] |
| Refractive Index | 1.5770 (estimate) | [1][6] |
Experimental Protocols
This compound is a key intermediate in various chemical syntheses. Below are detailed protocols for its preparation and its use in a well-known application, the synthesis of luminol (B1675438).
Protocol 1: Synthesis of this compound from Phthalic Anhydride (B1165640)
This protocol describes the synthesis of this compound via the reaction of phthalic anhydride with hydrazine (B178648) hydrate (B1144303).
Materials:
-
Phthalic anhydride (C₈H₄O₃)[1]
-
Hydrazine hydrate (N₂H₄·H₂O), 60% solution[7]
-
Xylene[7]
-
Tetrabutylammonium (B224687) bromide (phase transfer catalyst)[7]
Equipment:
-
1000 mL four-necked flask equipped with a stirrer, condenser, and thermometer[7]
-
Heating mantle
-
Apparatus for azeotropic distillation (e.g., Dean-Stark trap)
-
Suction filtration apparatus
Procedure:
-
To a 1000 mL four-necked flask, add 400 g of xylene, 118.4 g (0.80 mol) of phthalic anhydride, and 1.84 g of tetrabutylammonium bromide.[7]
-
Heat the mixture to 120 °C or higher with stirring.[7]
-
Slowly add 73.3 g (0.088 mol) of 60% hydrazine hydrate.[7]
-
During the addition and subsequent reaction, distill out the azeotrope of xylene and the water formed during the reaction.[7]
-
After the water has been separated, continue the reaction for 2-3 hours.[7]
-
Once the reaction is complete, cool the mixture to room temperature.[7]
-
Collect the precipitated this compound by suction filtration.[7]
-
The resulting product can be further purified by recrystallization from 0.1M KOH, ethanol, or dimethylformamide.[4][6]
Protocol 2: Synthesis of Luminol from 3-Nitrothis compound (B1587705)
This protocol details the reduction of 3-nitrothis compound (a derivative of this compound) to form luminol (3-aminothis compound), a compound widely known for its chemiluminescent properties.
Materials:
-
3-Nitrothis compound
-
3 M Sodium hydroxide (B78521) (NaOH) solution[8]
-
Sodium hydrosulfite dihydrate (Na₂S₂O₄·2H₂O)[8]
-
Acetic acid[8]
Equipment:
-
Stirring rod
-
Heating apparatus (e.g., sand bath or microburner)[9]
-
Suction filtration apparatus (e.g., Hirsch funnel)[9]
-
Ice bath
Procedure:
-
In a reaction tube, combine 140 mg of 3-nitrothis compound and 1.0 mL of 3 M sodium hydroxide solution. Stir until the solid dissolves, forming a deep brown-red solution.[8]
-
Add 0.6 g of sodium hydrosulfite dihydrate to the solution. Wash down the sides of the tube with a small amount of water.[8]
-
Heat the mixture to a gentle boil and maintain the temperature for 5 minutes. During this time, the product may begin to crystallize.[8]
-
Remove the tube from the heat and add 0.4 mL of acetic acid.[8]
-
Cool the tube in an ice bath while stirring to facilitate precipitation.[8][9]
-
Collect the light-yellow precipitate of luminol by suction filtration.[8]
Chemical Pathways and Workflows
This compound does not typically feature in biological signaling pathways. However, it is a key component in several important chemical reaction workflows. One such example is the Gabriel synthesis of primary amines, where this compound is formed as a stable byproduct during the cleavage of N-alkylphthalimide with hydrazine.
Gabriel Synthesis Workflow
The following diagram illustrates the key steps of the Gabriel synthesis, highlighting the formation of this compound. This reaction is a valuable method for the synthesis of primary amines from primary alkyl halides, avoiding over-alkylation.[10][11] The process begins with the deprotonation of phthalimide, followed by nucleophilic substitution with an alkyl halide to form an N-alkylphthalimide.[11][12] The final step involves the cleavage of the N-alkylphthalimide with hydrazine to release the primary amine and the this compound byproduct.[10][12][13]
References
- 1. Cas 1445-69-8,this compound | lookchem [lookchem.com]
- 2. 2,3-Dihydro-1,4-phthalazinedione | C8H6N2O2 | CID 219401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | 1445-69-8 [chemicalbook.com]
- 5. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound CAS#: 1445-69-8 [m.chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. grokipedia.com [grokipedia.com]
- 13. jk-sci.com [jk-sci.com]
Phthalhydrazide Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalhydrazide (2,3-dihydro-1,4-phthalazinedione) is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its utility in these fields is significantly influenced by its solubility in different organic solvents, which is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents.
It is important to note that while extensive qualitative solubility data is available, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound is not readily found in publicly accessible chemical literature and databases. This guide, therefore, presents the available qualitative data in a structured format and provides detailed experimental protocols for researchers to determine quantitative solubility in their own laboratory settings. Furthermore, this document includes visualizations of the synthesis pathway of this compound and its chemiluminescence mechanism to provide a broader context for its application.
Solubility of this compound
The solubility of a compound is dependent on various factors, including the chemical nature of the solute and solvent, temperature, and pressure. This compound is a polar molecule, and its solubility is generally higher in polar organic solvents.
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data. The descriptive terms are based on common laboratory usage.
| Solvent | Chemical Class | Qualitative Solubility | Citation(s) |
| N,N-Dimethylformamide (DMF) | Amide | Very Soluble | [1] |
| Acetone | Ketone | Soluble | [2][3][4][5][6] |
| Acetic Acid | Carboxylic Acid | Soluble | [2][3][4][5][6] |
| Methanol | Alcohol | Soluble | [1] |
| Glacial Acetic Acid | Carboxylic Acid | Sparingly Soluble | [1] |
| Chloroform | Halogenated Alkane | Very Slightly Soluble | [1] |
| Water | Protic Solvent | Practically Insoluble | [1] |
| Ethanol | Alcohol | Practically Insoluble | [1] |
Definitions of Qualitative Solubility Terms:
-
Very Soluble: Less than 1 part of solvent required to dissolve 1 part of solute.
-
Soluble: From 10 to 30 parts of solvent required to dissolve 1 part of solute.
-
Sparingly Soluble: From 30 to 100 parts of solvent required to dissolve 1 part of solute.
-
Very Slightly Soluble: From 1,000 to 10,000 parts of solvent required to dissolve 1 part of solute.
-
Practically Insoluble: More than 10,000 parts of solvent required to dissolve 1 part of solute.
Experimental Protocols for Solubility Determination
Given the lack of quantitative solubility data for this compound, researchers may need to determine it experimentally. The following are established methods for determining the solubility of sparingly soluble compounds.
Shake-Flask Method (Higuchi and Connors Method)
This is the gold standard method for determining equilibrium solubility.
Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing the organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the undissolved solid, centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm PTFE syringe filter) is recommended. It is critical to maintain the temperature during this step to avoid precipitation or further dissolution.
-
Analysis: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
Potentiometric Titration Method
This method is suitable for ionizable compounds and can be used to determine the intrinsic solubility.
Principle: The compound is dissolved in an acidic or basic solution and then titrated with a strong base or acid, respectively. The solubility is determined from the change in pH as the compound precipitates.
Detailed Methodology:
-
Preparation: Prepare a solution of this compound in a known volume of dilute acid (e.g., 0.01 M HCl).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The point at which the compound begins to precipitate is indicated by a change in the slope of the titration curve. The concentration of the dissolved species at this point can be used to calculate the intrinsic solubility.
Synthesis and Chemiluminescence of this compound
Synthesis of this compound
This compound is commonly synthesized via the condensation reaction of phthalic anhydride (B1165640) with hydrazine (B178648) hydrate.[7]
Caption: Workflow for the synthesis of this compound.
Chemiluminescence of this compound
This compound is a chemiluminescent compound, meaning it can produce light through a chemical reaction. The mechanism is similar to that of its more famous derivative, luminol. The process involves oxidation in an alkaline solution, typically with an oxidizing agent like hydrogen peroxide and a catalyst (e.g., a transition metal ion).
Caption: Generalized chemiluminescence pathway of this compound.
Conclusion
While quantitative solubility data for this compound in various organic solvents remains elusive in the current body of scientific literature, this guide provides a thorough compilation of the available qualitative information. For researchers and professionals in drug development, the provided experimental protocols offer a clear path to determining precise solubility values tailored to their specific needs. The inclusion of the synthesis workflow and chemiluminescence pathway offers a more complete understanding of this versatile compound. Further research to quantify the solubility of this compound under various conditions would be a valuable contribution to the chemical and pharmaceutical sciences.
References
- 1. This compound | 1445-69-8 [chemicalbook.com]
- 2. Cas 1445-69-8,this compound | lookchem [lookchem.com]
- 3. This compound [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 1445-69-8 [m.chemicalbook.com]
- 6. Preparation and characterization of novel this compound-functionalized MCM-41 and its application in the one-pot synthesis of coumarin-fused triazol ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06240K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Phthalhydrazide Chemiluminescence
This technical guide provides a comprehensive overview of the core mechanism of this compound chemiluminescence, a phenomenon with significant applications in various scientific fields, including bioimaging and therapeutics. The document details the reaction pathways, influential factors, quantitative data, and experimental protocols relevant to researchers and professionals in drug development.
Core Mechanism of this compound Chemiluminescence
This compound and its derivatives, most notably luminol (B1675438) (3-aminothis compound), are renowned for their ability to produce light through a chemical reaction, a process known as chemiluminescence. This process generally occurs in a basic solution in the presence of an oxidant and a catalyst.
The fundamental steps of the reaction are as follows:
-
Deprotonation: In an alkaline environment, the this compound molecule loses two protons to form a dianion. This step is crucial as it increases the molecule's reactivity.
-
Oxidation: The dianion is then oxidized by an oxidizing agent, such as hydrogen peroxide (H₂O₂), often with the help of a catalyst like a transition metal ion (e.g., Fe³⁺ or Cu²⁺). This oxidation can proceed through various intermediates.
-
Formation of a Cyclic Peroxide: The oxidation leads to the formation of a highly unstable cyclic peroxide intermediate, such as a dioxetanone.
-
Decomposition and Excitation: This unstable intermediate rapidly decomposes, releasing nitrogen gas (N₂) and forming an electronically excited phthalate (B1215562) derivative (e.g., 3-aminophthalate (B1234034) in the case of luminol). The energy released during the decomposition of the strained peroxide ring is used to promote an electron in the phthalate molecule to a higher energy level.
-
Light Emission: The excited phthalate derivative then relaxes to its ground state, emitting the excess energy as a photon of light. The wavelength, and therefore the color, of the emitted light depends on the structure of the phthalate derivative. For many phthalhydrazides, this emission is in the blue region of the spectrum.
A Technical Guide to the Synthesis of Luminol from Phthalhydrazide Precursors for Researchers and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of luminol (B1675438) (3-aminophthalhydrazide), a compound renowned for its chemiluminescent properties. The primary focus is on the conversion of its common precursor, 3-nitrothis compound (B1587705), to luminol. This guide details the underlying chemical pathways, experimental protocols, and the mechanism of chemiluminescence, tailored for an audience of researchers, scientists, and professionals in drug development who may utilize luminol in various analytical and imaging applications.
Overview of Luminol Synthesis
The synthesis of luminol is a well-established two-step process that begins with 3-nitrophthalic acid.[1][2] The first step is a condensation reaction between 3-nitrophthalic acid and hydrazine (B178648) (N₂H₄) to form the cyclic diamide, 3-nitrothis compound.[3] This reaction is typically performed in a high-boiling solvent to facilitate the removal of water.[1][4] The subsequent and crucial step is the reduction of the nitro group (-NO₂) on the 3-nitrothis compound intermediate to an amino group (-NH₂), yielding the final product, luminol.[3]
Caption: Figure 1: General Synthesis Workflow for Luminol
Experimental Protocols
This section provides detailed methodologies for the synthesis of 3-nitrothis compound and its subsequent conversion to luminol.
This procedure involves the condensation of 3-nitrophthalic acid with hydrazine.
Materials:
-
3-nitrophthalic acid
-
8% aqueous solution of hydrazine
-
Triethylene glycol
-
Hot water
-
In a large test tube (e.g., 20 x 150 mm), combine 3-nitrophthalic acid and an 8% aqueous solution of hydrazine.
-
Add triethylene glycol to the mixture. This high-boiling solvent allows the reaction temperature to exceed the boiling point of water.[1][4]
-
Clamp the test tube vertically in a heating apparatus (e.g., hot oil or sand bath) within a fume hood. Insert a thermometer to monitor the temperature.
-
Heat the solution vigorously to distill the excess water. The temperature will initially hover around 110-130°C and then rise rapidly.[2]
-
Maintain the reaction temperature between 215-220°C for approximately 2-5 minutes.[3][5]
-
Remove the test tube from the heat and allow it to cool to below 100°C.
-
Add hot water to the cooled mixture to precipitate the product.
-
Continue cooling the mixture to room temperature, followed by an ice bath to maximize crystallization.
-
Collect the light-yellow, solid 3-nitrothis compound precipitate by vacuum filtration using a Hirsch or Büchner funnel.[3][5]
This step involves the reduction of the nitro group of the precursor to an amino group.
Materials:
-
3-nitrothis compound (from step 2.1)
-
10% sodium hydroxide (B78521) (NaOH) solution
-
Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite
-
Glacial acetic acid
-
Transfer the synthesized 3-nitrothis compound to a large test tube.
-
Add a 10% sodium hydroxide solution and stir until the solid dissolves completely, forming a deep brown-red solution.[5][6]
-
Add sodium dithionite to the solution. This is the reducing agent that converts the nitro group to an amino group.[1][3]
-
Wash down any solids from the walls of the test tube with a small amount of water.
-
Heat the mixture to a gentle boil and maintain this temperature for 5 minutes, with stirring.[3][6]
-
Remove the tube from the heat and add glacial acetic acid. This will cause the luminol product to precipitate out of the solution.[3][6][7]
-
Cool the mixture to room temperature, and then in an ice bath to complete the precipitation.
-
Collect the light-yellow luminol crystals by vacuum filtration. The product can be used in its moist form for chemiluminescence demonstrations.[3][6]
For applications requiring high purity, the crude luminol can be further purified.
Protocol: [8]
-
Dissolve the crude luminol product in hot 5% hydrochloric acid (HCl).
-
Add a small amount of decolorizing charcoal to the hot solution.
-
Filter the hot mixture immediately to remove the charcoal and other insoluble impurities.
-
Neutralize the filtrate by adding ammonium (B1175870) hydroxide solution until the pH is slightly acidic (check with Congo red paper).
-
Cool the solution to room temperature to allow for the recrystallization of pure luminol.
-
Filter the purified precipitate, wash it thoroughly with cold water, and dry it. A reported melting point for luminol of over 99% purity is 328°C.[8]
Quantitative Data Summary
The following table summarizes the typical quantities and conditions used in the synthesis of luminol, based on various laboratory-scale protocols.
| Parameter | Synthesis of 3-Nitrothis compound | Synthesis of Luminol | Reference(s) |
| Starting Material | 1.3 g 3-nitrophthalic acid | 3-nitrothis compound (from prev. step) | [3] |
| Reagent 1 | 2 mL 10% hydrazine solution | 6.5 mL 10% NaOH solution | [3] |
| Reagent 2 | 4 mL triethylene glycol | 4.0 g sodium dithionite | [3] |
| Reagent 3 | ~20 mL hot water (for precipitation) | 2.6 mL glacial acetic acid | [3] |
| Reaction Temperature | 215-220 °C | Boiling (~100 °C) | [5] |
| Reaction Time | ~5 minutes at max temp | 5 minutes | [3] |
| Product Appearance | Light-yellow solid | Light-yellow solid | [3][6] |
Note: The quantities can be scaled as needed. The above values are representative of common lab procedures.
The Mechanism of Luminol Chemiluminescence
Chemiluminescence is the emission of light from a chemical reaction at ambient temperatures.[3] The light-emitting reaction of luminol is an oxidation process that occurs under basic conditions.[9]
The process begins with the deprotonation of luminol in a basic solution to form a dianion.[10] This dianion is then oxidized, typically by hydrogen peroxide with a catalyst (such as the iron in hemoglobin), to form an unstable peroxide intermediate.[10][11] This intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂) to produce 3-aminophthalate (B1234034) in an electronically excited state.[3][11] The return of this excited molecule to its ground state results in the release of energy in the form of a photon of visible light, observed as a characteristic blue glow.[6][10]
Caption: Figure 2: Simplified Mechanism of Luminol Chemiluminescence
A simple experiment can be conducted to observe the light-producing reaction of luminol.
-
Solution A: Crude luminol dissolved in 3 M NaOH and diluted with water.
-
Solution B: A mixture of 3% aqueous potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) and 3% hydrogen peroxide (H₂O₂), diluted with water.
-
Prepare Solution A: Dissolve the synthesized luminol in 2 mL of 3 M NaOH and 38 mL of water.
-
Prepare Solution B: Mix 4 mL of 3% aqueous potassium ferricyanide, 4 mL of 3% hydrogen peroxide, and 32 mL of water.
-
In a darkened room for best effect, simultaneously pour Solution A and Solution B into a flask or beaker, preferably through a funnel to ensure rapid mixing.
-
Observe the immediate emission of a blue-green light as the solutions mix and the chemiluminescent reaction occurs. The glow typically lasts for about 30 seconds.[5]
Conclusion
The synthesis of luminol from its this compound precursor, 3-nitrothis compound, is a robust and well-documented process involving condensation and reduction reactions. The methodologies presented provide a clear pathway for researchers to produce and purify luminol for various applications. Understanding the mechanism of its signature chemiluminescence is key to its use in sensitive analytical techniques, particularly in forensic science for blood detection and in biomedical research for assays involving oxidative processes.[9][12] The protocols and data provided in this guide serve as a comprehensive resource for the successful synthesis and application of this remarkable compound.
References
- 1. Luminol in Chemiluminescence: Methods, Mechanisms, and Uses_Chemicalbook [chemicalbook.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. youtube.com [youtube.com]
- 5. chimique.wordpress.com [chimique.wordpress.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. jove.com [jove.com]
- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 9. diva-portal.org [diva-portal.org]
- 10. What is the mechanism of Luminol? [synapse.patsnap.com]
- 11. The Chemiluminescence of Luminol - Home [chm.bris.ac.uk]
- 12. westfield.ma.edu [westfield.ma.edu]
Synthesis of Phthalhydrazide from Phthalic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalhydrazide, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of various pharmaceutical and chemical entities. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties. This technical guide provides an in-depth overview of the synthesis of this compound from phthalic anhydride (B1165640), focusing on the core chemical transformations, experimental protocols, and quantitative data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important synthetic process.
Introduction
This compound, chemically known as 2,3-dihydro-1,4-phthalazinedione, is a key intermediate in organic synthesis.[1][2] Its rigid, planar structure and the presence of reactive nitrogen atoms make it an ideal scaffold for the construction of more complex molecules, particularly in the realm of medicinal chemistry. The most common and efficient method for its preparation involves the reaction of phthalic anhydride with hydrazine (B178648).[1] This guide will delve into the specifics of this synthetic route, providing detailed experimental procedures and a summary of relevant quantitative data.
Reaction Mechanism and Pathway
The synthesis of this compound from phthalic anhydride is a two-step process. The initial step involves a nucleophilic acyl substitution where the hydrazine attacks one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate N-amino-phthalic acid hydrazide. The second step is an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the remaining carboxylic acid group, leading to the formation of the stable six-membered heterocyclic ring of this compound with the elimination of a water molecule.
Quantitative Data Summary
The yield and purity of this compound are influenced by various reaction parameters, including the solvent, temperature, reaction time, and the presence of a catalyst. The following table summarizes quantitative data from a representative experimental procedure.
| Parameter | Value | Reference |
| Reactants | ||
| Phthalic Anhydride | 118.4 g (0.80 mol) | [3] |
| 60% Hydrazine Hydrate | 73.3 g (0.88 mol) | [3] |
| Solvent | ||
| Xylene | 400 g | [3] |
| Catalyst | ||
| Tetrabutylammonium (B224687) Bromide | 1.84 g | [3] |
| Reaction Conditions | ||
| Temperature | 120 °C | [3] |
| Time | 2-3 hours | [3] |
| Product | ||
| This compound Yield | 126.9 g (97.9%) | [3] |
| HPLC Purity | 98.7% | [3] |
Table 1: Summary of Quantitative Data for this compound Synthesis.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from phthalic anhydride, based on established procedures.[3]
Materials and Equipment
-
Materials: Phthalic anhydride, 60% hydrazine hydrate, xylene, tetrabutylammonium bromide.
-
Equipment: 1000 mL four-necked flask, mechanical stirrer, condenser, thermometer, heating mantle, Buchner funnel, filtration flask, vacuum source.
Synthetic Procedure
-
Charging the Reactor: To a 1000 mL four-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 400 g of xylene, 118.4 g (0.80 mol) of phthalic anhydride, and 1.84 g of tetrabutylammonium bromide.[3]
-
Heating: Begin stirring the mixture and heat the flask to 120 °C using a heating mantle.[3]
-
Addition of Hydrazine: Once the temperature reaches 120 °C, slowly add 73.3 g (0.88 mol) of 60% hydrazine hydrate to the reaction mixture.[3]
-
Azeotropic Distillation: During the addition and subsequent reaction, continuously distill out the azeotrope of xylene and the water formed during the reaction.[3]
-
Reaction: Maintain the reaction mixture at 120 °C for 2-3 hours after the complete addition of hydrazine hydrate.[3]
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The this compound product will precipitate out of the solution.[3]
-
Filtration: Collect the solid product by suction filtration using a Buchner funnel.[3]
-
Drying: Dry the collected solid to obtain pure this compound.
Purification
The crude this compound can be further purified by recrystallization. A common method involves dissolving the solid in a minimum amount of hot 0.1M potassium hydroxide (B78521) solution, followed by filtration and subsequent precipitation by acidification.[1] Alternatively, recrystallization from ethanol (B145695) or dimethylformamide can be employed.[1]
Conclusion
The synthesis of this compound from phthalic anhydride and hydrazine is a robust and high-yielding reaction. The procedure outlined in this guide, utilizing a phase transfer catalyst and azeotropic removal of water, provides an efficient pathway to a high-purity product. The versatility of this compound as a synthetic intermediate underscores its importance in the development of new chemical entities with potential therapeutic applications. This technical guide serves as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic compound.
References
Unraveling the Glow: A Technical Guide to the Theoretical Reaction Pathways of Phthalhydrazide
For Researchers, Scientists, and Drug Development Professionals
Phthalhydrazide and its derivatives, most notably luminol, are renowned for their fascinating chemiluminescent properties, which have been harnessed in fields ranging from forensic science to sensitive bioassays. Understanding the intricate reaction pathways at a molecular level is paramount for optimizing existing applications and designing novel compounds with enhanced luminescent efficiencies and tailored functionalities. This technical guide delves into the core of this compound's reactivity, offering a comprehensive overview of the theoretical studies that have illuminated its complex reaction mechanisms. By leveraging computational chemistry, researchers have been able to map out the energetic landscapes of these reactions, providing invaluable insights into the transient intermediates and transition states that govern the emission of light.
Core Reaction Pathways: From Oxidation to Light Emission
The chemiluminescence of this compound derivatives, particularly luminol, is a multi-step process initiated by oxidation in an alkaline environment. Theoretical studies, primarily employing Density Functional Theory (DFT) and Complete Active Space Perturbation Theory (CASPT2), have been instrumental in elucidating the key stages of this phenomenon. The generally accepted mechanism can be broken down into three critical phases: oxygenation, chemiexcitation, and light emission.[1][2]
-
Oxygenation: The process commences with the deprotonation of the this compound molecule in a basic solution, forming a dianion. This dianion is the key species that reacts with molecular oxygen.[1][2] Computational models have shown that this step leads to the formation of a peroxide intermediate.
-
Chemiexcitation: Following oxygenation, the peroxide intermediate undergoes a crucial transformation. It is proposed that through a concerted addition of oxygen and elimination of a nitrogen molecule, a highly unstable endoperoxide is formed.[1][2] The decomposition of this endoperoxide is the pivotal chemiexcitation step, leading to the formation of an electronically excited aminophthalate derivative.
-
Light Emission: The final step involves the relaxation of the excited-state aminophthalate to its ground state, accompanied by the emission of a photon of light, which is observed as chemiluminescence.
Visualizing the this compound Chemiluminescence Pathway
The following diagram illustrates the generalized reaction pathway for the chemiluminescence of a this compound derivative like luminol, as supported by theoretical studies.
References
An In-depth Technical Guide on the Stability and Degradation Pathways of Phthalhydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalhydrazide (2,3-dihydro-1,4-phthalazinedione) is a heterocyclic compound with a diverse range of applications, including in chemiluminescence-based analytical methods and as a precursor in the synthesis of pharmaceuticals. A thorough understanding of its stability and degradation pathways is paramount for its effective and safe use, particularly in the context of drug development and formulation where stability directly impacts efficacy and safety. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its potential degradation pathways.
Chemical Stability and General Properties
This compound is a white to off-white crystalline solid that is generally stable under normal temperature and pressure.[1] It is sparingly soluble in water but soluble in solvents like acetone (B3395972) and acetic acid.[1] The molecule's stability is largely dictated by the reactivity of the hydrazide moiety and the phthaloyl ring system. It is known to be incompatible with strong oxidizing agents, and contact with such agents should be avoided to prevent decomposition.[1]
Degradation Pathways and Stability Profile
Forced degradation studies are essential to establish the intrinsic stability of a molecule and to identify potential degradation products.[2][3][4] These studies typically involve exposing the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.
Hydrolytic Degradation
The hydrolysis of phthalic anhydride (B1165640) is rapid and is accelerated by bases.[5][6][7] For instance, at 25°C and pH 7.8, the uncatalyzed hydrolysis rate constant (k₀) for phthalic anhydride is 1.59 x 10⁻² s⁻¹. The base-catalyzed hydrolysis of phthalimide (B116566) to phthalamic acid and subsequently to phthalic acid has also been studied, with the reaction rate being dependent on the hydroxide (B78521) ion concentration.[8] It is plausible that this compound undergoes hydrolysis via a similar mechanism, involving the cleavage of the amide bonds in the hydrazide ring. The primary degradation product of complete hydrolysis would be phthalic acid and hydrazine.
Proposed Hydrolytic Degradation Pathway of this compound
Caption: Proposed hydrolytic degradation pathway of this compound.
Oxidative Degradation
This compound is susceptible to oxidative degradation. The hydrazide moiety (N-N bond) is a key site for oxidation.[1] The reaction of this compound with hydroxyl radicals (•OH) has been studied, and the rate constant for this reaction is 2.0 x 10⁹ L mol⁻¹ s⁻¹. This indicates a high reactivity towards this potent oxidizing species. Interestingly, unlike the related compound luminol, the reaction of this compound with hydroxyl radicals does not appear to result in significant hydroxylation of the aromatic ring. This suggests that the primary site of oxidative attack is the hydrazide portion of the molecule.
Oxidative Degradation Pathway of this compound
Caption: General oxidative degradation pathway of this compound.
Photolytic Degradation
Exposure to light, particularly in the UV region, can lead to the degradation of this compound. Photostability studies are crucial to determine the extent of degradation and identify the resulting photoproducts.[9][10] The energy from light absorption can lead to the cleavage of chemical bonds. For hydrazides, the N-N bond is a potential site for photolytic cleavage. A systematic approach to photostability testing as outlined in ICH guideline Q1B should be followed.[11] This involves exposing the drug substance to a light source that provides both visible and UV light and analyzing for any degradation.
Experimental Workflow for Photostability Testing
References
- 1. guidechem.com [guidechem.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. ajpsonline.com [ajpsonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions. | Semantic Scholar [semanticscholar.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. scispace.com [scispace.com]
- 11. ema.europa.eu [ema.europa.eu]
Unveiling the Spectroscopic Fingerprints of Phthalhydrazide and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phthalhydrazide and its derivatives, most notably the chemiluminescent compound luminol (B1675438), are a cornerstone in various scientific disciplines, from forensic science to cutting-edge biomedical research. Their utility is intrinsically linked to their unique spectroscopic properties. This technical guide provides a comprehensive overview of the UV-Vis absorption, fluorescence, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy of this compound and its derivatives, offering a valuable resource for researchers and professionals in drug development.
Core Spectroscopic Properties: A Quantitative Overview
The spectroscopic behavior of this compound derivatives is highly sensitive to their molecular structure, solvent environment, and pH.[1] Substitutions on the aromatic ring or the amino group can significantly alter the electronic transitions, leading to shifts in absorption and emission maxima.[2]
UV-Vis Absorption and Fluorescence Spectroscopy
The electronic absorption and emission spectra of this compound and its derivatives are characterized by transitions involving the π-electron system of the bicyclic aromatic core. Derivatization of the parent luminol structure can be broadly categorized into two main approaches: modification of the amino group and the introduction of substituents onto the aromatic ring.[2] These modifications influence the photophysical properties, including absorption and fluorescence characteristics.[1][3]
| Compound/Derivative Class | Absorption λmax (nm) | Emission λmax (nm) | Solvent/Conditions | Reference(s) |
| Luminol | ~300, ~350 | ~425 | Alkaline solution | [4] |
| N-acylated luminol derivatives | Shifted absorption patterns | Decreased relative intensity | - | [3][5] |
| 7-Aryl luminol derivatives | - | Enhanced chemiluminescence | Hemin catalyst | [6] |
| 4-Aminophthalimides | pH-dependent | pH-dependent | Various | [1] |
| 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | Broad absorption in UV-Vis | - | - | [7] |
Table 1. Summary of key UV-Vis absorption and fluorescence data for this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound derivatives. The chemical shifts of the protons and carbons provide detailed information about the molecular framework and the electronic environment of the nuclei.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference(s) |
| This compound | ¹H | Aromatic protons | DMSO-d₆ | [8] |
| (4-Oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetic acid hydrazide | ¹H | 9.4 (s, 1H, NH), 8.21–8.34 (m, 2H, ArH), 7.95–8.1 (m, 2H, ArH), 7.70–7.73 (m, 2H, ArH), 7.48–7.52 (m, 1H, ArH), 7.35–7.39 (m, 2H, ArH), 4.81 (s, 2H, CH₂), 4.35 (s, 2H, NH₂) | CDCl₃ | [9] |
| N-Hydrazinocarbonylmethyl-2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetamide | ¹H | 9.4 (bs, 1H, NH), 8.34–8.37 (m, 2H, ArH), 8.21–8.23 (m, 2H, ArH), 7.97–8.04 (m, 2H, ArH), 7.71–7.73 (m, 1H, ArH), 7.35–7.52 (m, 2H, ArH), 6.32 (bs, 1H, NH), 4.79 (s, 2H, CH₂), 4.02 (d, J = 6.9, NHCH₂), 4.47 (bs, 2H, NH₂) | DMSO | [9] |
| This compound-functionalized MCM-41 derivative | ¹³C | 160.23, 153.21, 152.14, 149.77, 148.23, 147.78, 138.33, 134.53, 130.66, 127.79, 122.33, 120.63, 116.33, 116.21, 112.17, 99.15, 56.74 | DMSO-d₆ | [10] |
Table 2. Representative NMR data for this compound and its derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in this compound derivatives. The characteristic vibrational frequencies of bonds such as N-H, C=O, and C=N provide a molecular fingerprint.
| Compound Class/Substituent | N-H Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) | C=N Stretching (cm⁻¹) | Other Characteristic Bands (cm⁻¹) | Reference(s) |
| This compound | 3245 | 1701 | - | 1598, 1529, 1187 | [10][11] |
| Phthalazine-1,4-diones | 3461 (-NH-NH-) | 1661, 1632 | - | 1051 (N-N) | [12] |
| N-Aminophthalimides | 3482, 3447 (-NH₂) | - | - | 1020 (N-N) | [12] |
| Phthalimide (B116566) phenyl hydrazide derivatives | 3224.98 (N-H amide) | 1716.65 (C=O amide), 1620, 1611 (C=O imide) | 1654 (N=C) | - | [13] |
Table 3. Characteristic IR absorption bands for this compound and its derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data. The following sections outline generalized procedures for the synthesis and spectroscopic analysis of this compound derivatives based on methodologies reported in the literature.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from phthalic anhydride (B1165640) or its substituted analogues.
Example: Synthesis of this compound from Phthalic Anhydride [14][15]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Addition of Hydrazine (B178648): Add hydrazine hydrate (B1144303) dropwise to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The this compound product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash it with a cold solvent (e.g., ethanol, water), and dry it. Recrystallization from a suitable solvent like dimethylformamide (DMF)/water can be performed for further purification.
Spectroscopic Analysis Protocols
2.2.1. UV-Vis Absorption Spectroscopy [16]
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or an appropriate buffer). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm). Use the pure solvent as a blank for baseline correction.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
2.2.2. Fluorescence Spectroscopy [1][2]
-
Sample Preparation: Prepare a dilute solution of the fluorescent derivative in a suitable solvent. The concentration should be low enough to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Set the excitation wavelength (usually at or near the absorption maximum) and record the emission spectrum over a range of higher wavelengths.
-
Data Analysis: Determine the wavelength of maximum emission (λmax) and the relative fluorescence intensity. Quantum yield can be determined relative to a known standard.
2.2.3. NMR Spectroscopy [8][9]
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Measurement: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for detailed structural assignments.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
2.2.4. IR Spectroscopy [11][12]
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) into a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Measurement: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Signaling Pathways and Experimental Workflows
The applications of this compound derivatives, particularly in biomedicine, often involve their interaction with specific signaling pathways. For instance, some derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[9]
Caption: Inhibition of the VEGFR2 signaling pathway by a this compound derivative.
The experimental workflow for synthesizing and characterizing these derivatives follows a logical progression from synthesis to purification and subsequent spectroscopic analysis.
Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.
The chemiluminescence of luminol, a hallmark of this class of compounds, involves a complex reaction mechanism that ultimately leads to the emission of light.
Caption: Simplified mechanism of luminol chemiluminescence.
This guide serves as a foundational resource for understanding and utilizing the spectroscopic properties of this compound and its derivatives. The provided data and protocols can aid in the design, synthesis, and characterization of novel compounds for a wide range of applications in research and development.
References
- 1. On the photophysical properties of new luminol derivatives and their synthetic phthalimide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound(1445-69-8) 1H NMR spectrum [chemicalbook.com]
- 9. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of novel this compound-functionalized MCM-41 and its application in the one-pot synthesis of coumarin-fused triazol ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06240K [pubs.rsc.org]
- 11. This compound(1445-69-8) IR Spectrum [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. iiste.org [iiste.org]
- 16. scholarworks.uni.edu [scholarworks.uni.edu]
The Phthalhydrazide-Hydroxyl Radical Reaction: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reaction mechanism between phthalhydrazide and hydroxyl radicals, a cornerstone of chemiluminescence-based detection methods for reactive oxygen species (ROS). Understanding this mechanism is critical for the accurate quantification of hydroxyl radicals in various biological and chemical systems, which is of paramount importance in fields ranging from toxicology to drug efficacy studies. This document outlines the core reaction pathways, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying processes.
Core Reaction Mechanism
The interaction between this compound and hydroxyl radicals (•OH) is a complex process that can proceed through two primary pathways, leading to the generation of chemiluminescence. The reaction is initiated by the attack of the highly reactive hydroxyl radical on the this compound molecule.
One major pathway involves the addition of the hydroxyl radical to the aromatic ring of this compound. This results in the formation of a hydroxylated intermediate, 5-hydroxy-2,3-dihydro-1,4-phthalazinedione.[1][2][3] This hydroxylated product is strongly chemiluminescent upon oxidation.[1] It is estimated that approximately 50% of the reactions with hydroxyl radicals proceed via this aromatic addition.[1]
The second primary pathway involves the abstraction of a hydrogen atom from the hydrazide moiety by the hydroxyl radical.[1] This leads to the formation of a this compound radical. This radical can then undergo further reactions, including oxidation, which may or may not lead to significant light emission.
Both pathways ultimately result in the formation of an excited-state product, 3-aminophthalate, which upon relaxation to its ground state, emits light. The intensity of this chemiluminescence is proportional to the concentration of hydroxyl radicals, forming the basis of its analytical application.
dot
Caption: Reaction mechanism of this compound with hydroxyl radicals.
Quantitative Kinetic Data
The efficiency and rate of the this compound-hydroxyl radical reaction are critical parameters for accurate quantification. The following table summarizes the key kinetic data available in the literature.
| Parameter | Value | Conditions | Source |
| Rate Constant (this compound + •OH) | 2.0 x 10⁹ L mol⁻¹ s⁻¹ | Determined by competition kinetics with p-nitroso-dimethylaniline (NDMA). | [4] |
| Rate Constant (Hydroxylated this compound + •OH) | 5.30 x 10⁹ L mol⁻¹ s⁻¹ | Not specified. | [5] |
Experimental Protocols
Accurate measurement of hydroxyl radicals using this compound chemiluminescence requires carefully controlled experimental conditions. Below are detailed protocols for two common methods of generating hydroxyl radicals for calibration and a general detection protocol.
Hydroxyl Radical Generation: Fenton Reaction
The Fenton reaction is a widely used method for generating hydroxyl radicals in a controlled manner for calibration purposes.
Materials:
-
Iron(II) sulfate (B86663) (FeSO₄) solution (e.g., 1 mM)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)
-
This compound solution (e.g., 1 mM in a suitable buffer)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
Chelating agent (e.g., DTPA) to stop the reaction
Procedure:
-
Prepare fresh solutions of all reagents in high-purity water.
-
In a reaction vessel, add the buffer solution and the this compound solution.
-
Initiate the reaction by adding the iron(II) sulfate solution followed immediately by the hydrogen peroxide solution. The final concentrations should be in the low micromolar range.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction by adding a chelating agent like DTPA, which sequesters the iron and prevents further hydroxyl radical formation.
-
The resulting solution containing the hydroxylated this compound can then be used for chemiluminescence measurement.
Hydroxyl Radical Generation: Pulse Radiolysis
Pulse radiolysis is a powerful technique for generating a short, intense pulse of hydroxyl radicals, allowing for time-resolved studies of reaction kinetics.
Materials:
-
High-purity water saturated with nitrous oxide (N₂O)
-
This compound solution
Procedure:
-
A high-energy electron pulse is directed at the N₂O-saturated aqueous solution.
-
The radiolysis of water produces hydrated electrons (e⁻aq), which then react with N₂O to form hydroxyl radicals.
-
The hydroxyl radicals subsequently react with the this compound present in the solution.
-
The formation and decay of transient species are monitored using time-resolved spectroscopy, such as transient absorption or chemiluminescence detection.
General Chemiluminescence Detection Protocol (Trap-and-Trigger)
This method involves "trapping" the hydroxyl radicals with this compound and then "triggering" the light emission under alkaline conditions with an oxidant.[2][3]
Materials:
-
Sample containing hydroxyl radicals
-
This compound solution (trapping solution)
-
Oxidant/catalyst solution (trigger solution, e.g., a mixture of a catalyst like Cu(II) or Co(II) and an oxidant like hydrogen peroxide in an alkaline buffer).
Procedure:
-
Incubate the sample with the this compound trapping solution to allow the reaction with hydroxyl radicals to form the hydroxylated product.
-
Transfer the solution to a luminometer.
-
Inject the trigger solution to initiate the chemiluminescent reaction.
-
Measure the light emission over a defined period. The integrated light intensity is proportional to the amount of hydroxylated this compound, and thus to the initial concentration of hydroxyl radicals.
dot
Caption: General experimental workflow for hydroxyl radical detection.
Conclusion
The reaction of this compound with hydroxyl radicals provides a sensitive and specific method for the detection and quantification of this highly reactive oxygen species. A thorough understanding of the underlying reaction mechanism, kinetic parameters, and experimental protocols is essential for obtaining reliable and reproducible results. This guide serves as a foundational resource for researchers employing this powerful chemiluminescent technique in their scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound chemiluminescence method for determination of hydroxyl radical production: modifications and adaptations for use in natural systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [researchportal.scu.edu.au]
- 4. Differences in the reactivity of phthalic hydrazide and luminol with hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Methodological & Application
Application Notes and Protocols: Phthalhydrazide-Based Chemiluminescence for Hydroxyl Radical Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hydroxyl radical (•OH) is a highly reactive oxygen species (ROS) implicated in a wide range of biological processes and pathological conditions, including inflammation, neurodegenerative diseases, and drug-induced toxicity. Accurate and sensitive detection of hydroxyl radicals is crucial for understanding their role in these processes and for the development of novel therapeutics targeting oxidative stress. Phthalhydrazide-based chemiluminescence offers a sensitive and specific method for the detection of hydroxyl radicals. This method relies on the reaction of non-chemiluminescent this compound with hydroxyl radicals to produce a highly chemiluminescent product, 5-hydroxy-2,3-dihydro-1,4-phthalazinedione.[1][2] The subsequent oxidation of this product under alkaline conditions, often catalyzed by a Cu(III) complex, results in the emission of light, which can be quantified to determine the concentration of hydroxyl radicals.[1][2]
These application notes provide detailed protocols for the detection of hydroxyl radicals using this compound-based chemiluminescence, including a "trap-and-trigger" approach.[1][2] Applications relevant to researchers in basic science and drug development are also discussed.
Principle of the Method
The detection of hydroxyl radicals using this compound is a two-step process:
-
Trapping: this compound reacts with hydroxyl radicals (•OH) to form a stable, hydroxylated intermediate, 5-hydroxy-2,3-dihydro-1,4-phthalazinedione.[1][2] This step effectively "traps" the short-lived hydroxyl radicals into a more stable product.
-
Triggering: In the presence of an oxidant, such as a Cu(III) complex, and under alkaline conditions, the trapped hydroxylated this compound is oxidized, leading to the emission of light (chemiluminescence).[1][2] The intensity of the emitted light is proportional to the initial concentration of hydroxyl radicals.
Data Presentation
Table 1: Performance Characteristics of this compound-Based Hydroxyl Radical Detection
| Parameter | Value | Matrix | pH | Reference |
| Detection Limit | 6.2 nM | 10 mM NaCl | 8.1 | [2] |
| 7.4 nM | 10 mM NaCl | 3 | [2] | |
| ~30 nM | Artificial Seawater | - | [2] | |
| 0.035 nM | Aqueous Solution (FIA-CL) | - | [3] | |
| Quantification Limit | 0.12 nM | Aqueous Solution (FIA-CL) | - | [3] |
| Linear Detection Range | 2 nM - 2 µM | Water Microdroplets (SERS) | - | [4][5] |
FIA-CL: Flow-Injection Analysis Chemiluminescence SERS: Surface-Enhanced Raman Scattering
Table 2: Reactivity of this compound and Luminol with Hydroxyl Radicals
| Compound | Rate Constant (l mol⁻¹ s⁻¹) | Method | Reference |
| This compound | 2.0 x 10⁹ | Competition kinetics with p-nitroso-dimethylaniline (NDMA) | [5] |
| Luminol | 4.8 x 10⁹ | Competition kinetics with p-nitroso-dimethylaniline (NDMA) | [5] |
Experimental Protocols
Protocol 1: General "Trap-and-Trigger" Method for Hydroxyl Radical Detection
This protocol describes a general method for detecting hydroxyl radicals in aqueous samples.
Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO or 0.1 M NaOH, stored in the dark)
-
Sample containing or suspected of containing hydroxyl radicals
-
Trigger solution:
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 1 mM)
-
Potassium persulfate (K₂S₂O₈) solution (e.g., 10 mM)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
-
Luminometer or chemiluminescence plate reader
Procedure:
-
Trapping Step:
-
To your sample, add this compound stock solution to a final concentration of approximately 10 µM.[6]
-
Incubate the mixture for a sufficient time to allow the reaction between this compound and any generated hydroxyl radicals to occur. The incubation time will depend on the experimental system and the rate of hydroxyl radical generation.
-
-
Triggering and Detection Step:
-
Prepare the trigger solution immediately before use by mixing the CuSO₄, K₂S₂O₈, and NaOH solutions. The final concentrations in the reaction mixture should be optimized, but typical concentrations are in the range of 10-100 µM for Cu(II) and 1-10 mM for persulfate.
-
In a luminometer tube or a well of a microplate, add the sample containing the trapped hydroxylated this compound.
-
Inject the trigger solution into the sample.
-
Immediately measure the chemiluminescence intensity. The signal is often transient, so it is important to measure it promptly after adding the trigger solution.
-
Data Analysis:
-
The chemiluminescence intensity is proportional to the concentration of hydroxyl radicals.
-
A calibration curve can be generated using a known source of hydroxyl radicals, such as the Fenton reaction (see Protocol 2).
Protocol 2: Calibration using the Fenton Reaction
The Fenton reaction (Fe²⁺ + H₂O₂) is a common method for generating a known amount of hydroxyl radicals for calibration purposes.[2]
Materials and Reagents:
-
Iron(II) sulfate (FeSO₄) solution (e.g., 1 mM)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)
-
This compound solution
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Prepare a series of solutions with varying concentrations of FeSO₄ and a fixed, excess concentration of H₂O₂ in the buffer.
-
Add this compound to each solution.
-
Allow the Fenton reaction to proceed for a fixed period.
-
Stop the reaction, if necessary, by adding a chelating agent like DTPA (diethylenetriaminepentaacetic acid).
-
Measure the chemiluminescence of each standard as described in Protocol 1.
-
Plot the chemiluminescence intensity against the known concentration of hydroxyl radicals generated (which can be calculated based on the initial Fe²⁺ concentration, assuming a 1:1 stoichiometry with •OH production in the initial phase of the reaction).
Signaling Pathways and Workflows
References
- 1. Research Portal [researchportal.scu.edu.au]
- 2. This compound chemiluminescence method for determination of hydroxyl radical production: modifications and adaptations for use in natural systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Sensitive Surface-Enhanced Raman Scattering Detection of Hydroxyl Radicals in Water Microdroplets Using this compound/Ag Nanoparticles Nanosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Quantitative Analysis of Reactive Oxygen Species Using Phthalhydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While essential for various physiological processes, including cell signaling and defense against pathogens, an imbalance leading to excessive ROS accumulation results in oxidative stress. This state is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making the quantitative analysis of ROS a critical aspect of drug discovery and development.
Phthalhydrazide, a luminol (B1675438) analogue, is a chemiluminescent probe used for the detection of ROS. Upon reaction with certain ROS, particularly hydroxyl radicals (•OH), in the presence of a catalyst, this compound is oxidized to an excited-state intermediate that emits light upon relaxation. The intensity of this emitted light is proportional to the concentration of the target ROS, providing a basis for their quantification. This method offers high sensitivity and a straightforward detection mechanism, making it a valuable tool in oxidative stress research.
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of ROS using this compound-based chemiluminescence assays.
Principle of this compound-Based ROS Detection
The detection of ROS using this compound relies on a chemiluminescent reaction. In the presence of specific ROS, this compound is oxidized, leading to the formation of an electronically excited 3-aminophthalate (B1234034) dianion. As this excited molecule returns to its ground state, it releases energy in the form of light (luminescence). The intensity of the emitted light can be measured using a luminometer and is directly proportional to the amount of ROS present in the sample.
The reaction is particularly sensitive to hydroxyl radicals (•OH). The hydroxylation of this compound by •OH forms 5-hydroxy-2,3-dihydro-1,4-phthalazinedione, which then produces a strong chemiluminescent signal upon oxidation under alkaline conditions, often facilitated by a catalyst such as a metal ion or a peroxidase enzyme.
Data Presentation
Table 1: Performance Characteristics of the this compound Chemiluminescence Assay for Hydroxyl Radical (•OH) Detection
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 6.2 nM | 10 mM NaCl (pH 8.1) | [1] |
| 7.4 nM | 10 mM NaCl (pH 3) | [1] | |
| ~30 nM | Artificial Seawater | [1] | |
| Linear Range | Varies with experimental conditions | Not explicitly stated | |
| Specificity | High for •OH | Tested against other one-electron oxidants | |
| Instrumentation | Luminometer, Plate Reader with Luminescence Detection |
Table 2: Comparison of Common Chemiluminescent Probes for ROS Detection
| Probe | Primary Target ROS | Advantages | Disadvantages |
| This compound | Hydroxyl Radical (•OH) | High sensitivity for •OH | Lower quantum yield compared to some derivatives |
| Luminol | Superoxide (B77818) (O₂⁻), Hydrogen Peroxide (H₂O₂), Hypochlorite (OCl⁻) | Widely used, well-characterized | Can be oxidized by various ROS, requiring specific enhancers and quenchers for selectivity[2] |
| L-012 | Superoxide (O₂⁻), Peroxynitrite (ONOO⁻) | Higher sensitivity than luminol for superoxide[3] | Signal can be influenced by incubation time[3] |
| Lucigenin | Superoxide (O₂⁻) | Specific for superoxide | Can undergo redox cycling, potentially leading to artificial superoxide production |
Experimental Protocols
Protocol 1: In Vitro Quantification of Hydroxyl Radicals (•OH)
This protocol is adapted for the quantification of •OH in aqueous solutions, for example, to assess the •OH-scavenging activity of a test compound.
Materials:
-
This compound solution (e.g., 1 mM in DMSO)
-
Catalyst/Oxidant solution (e.g., Copper(II) sulfate)
-
Alkaline buffer (e.g., Carbonate buffer, pH 9-11)
-
Hydrogen Peroxide (H₂O₂)
-
Iron(II) sulfate (B86663) (for Fenton reaction to generate •OH)
-
Test compound and vehicle control
-
96-well white opaque microplates
-
Luminometer or microplate reader with chemiluminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare fresh working solutions of all reagents in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare a standard curve of a known •OH generator or a stable chemiluminescent compound to relate relative light units (RLU) to concentration.
-
-
Assay Setup:
-
In a 96-well white opaque plate, add the following to each well:
-
Sample or Standard (e.g., test compound at various concentrations)
-
This compound solution
-
Reagents for •OH generation (e.g., FeSO₄ followed by H₂O₂ for the Fenton reaction).
-
-
-
Initiation and Measurement:
-
Initiate the chemiluminescent reaction by adding the catalyst/oxidant solution in an alkaline buffer.
-
Immediately place the plate in a luminometer and measure the chemiluminescence signal (RLU). The measurement can be taken as a kinetic read over a period of time or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background RLU (wells without •OH generation) from all readings.
-
Plot the RLU against the concentration of the test compound.
-
Calculate the IC₅₀ value for the scavenging of •OH by the test compound.
-
Protocol 2: Cell-Based Assay for Intracellular ROS Measurement
This protocol provides a general framework for measuring changes in intracellular ROS levels in cultured cells in response to a drug treatment.
Materials:
-
Cultured cells (adherent or suspension)
-
Cell culture medium
-
This compound working solution (cell-permeable analogue or formulation may be required)
-
H₂O₂ or other ROS-inducing agent (positive control)
-
N-acetylcysteine (NAC) or other antioxidant (negative control)
-
96-well white opaque, clear-bottom microplates (for adherent cells) or white opaque microplates (for suspension cells)
-
Luminometer or microplate reader with chemiluminescence detection
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well white opaque, clear-bottom plate and allow them to attach overnight.
-
For suspension cells, adjust the cell density to the desired concentration.
-
-
Compound Treatment:
-
Treat the cells with the test compound at various concentrations for the desired incubation period. Include vehicle control, positive control (ROS inducer), and negative control (antioxidant) wells.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells gently with a buffered saline solution (e.g., PBS or HBSS).
-
Add the this compound working solution to each well and incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for probe uptake.
-
-
Signal Detection:
-
After incubation, the chemiluminescence can be triggered by adding an enhancer or co-factor if required by the specific this compound formulation.
-
Immediately measure the chemiluminescence signal in a luminometer.
-
-
Data Normalization and Analysis:
-
Normalize the RLU values to the number of viable cells in each well. A separate plate can be run in parallel for a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Express the results as a fold change in RLU relative to the vehicle-treated control.
-
Signaling Pathways and Experimental Workflows
NADPH Oxidase-Mediated ROS Production
NADPH oxidases (NOX) are a family of enzymes that generate superoxide (O₂⁻) and other ROS. They play a crucial role in various signaling pathways, including immune responses and cellular proliferation. Dysregulation of NOX activity is implicated in many diseases. A this compound-based assay can be used to screen for inhibitors of NOX activity.
Caption: NADPH Oxidase activation and superoxide generation.
Experimental Workflow for Screening NOX Inhibitors
The following workflow illustrates the process of using a this compound-based assay to screen for potential inhibitors of NADPH oxidase.
Caption: Workflow for screening NADPH oxidase inhibitors.
Mitochondrial ROS Production in Drug-Induced Oxidative Stress
Mitochondria are a major source of intracellular ROS. Certain drugs can induce mitochondrial dysfunction, leading to increased ROS production and subsequent cellular damage. This compound-based assays can be employed to assess drug-induced mitochondrial oxidative stress.
Caption: Mitochondrial ROS production pathway.
Conclusion
The this compound-based chemiluminescence assay is a sensitive and valuable method for the quantitative analysis of reactive oxygen species, particularly hydroxyl radicals. Its application in in vitro and cell-based models provides a powerful tool for researchers and drug development professionals to investigate oxidative stress and screen for compounds that modulate ROS levels. The protocols and workflows provided herein offer a foundation for the implementation of this technique in the laboratory. As with any assay, proper controls and validation are essential to ensure the accuracy and reliability of the results.
References
- 1. This compound chemiluminescence method for determination of hydroxyl radical production: modifications and adaptations for use in natural systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of superoxide and peroxynitrite in model systems and mitochondria by the luminol analogue L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]
Phthalhydrazide Functionalized Nanoparticles: A Versatile Platform for Catalytic Applications
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalhydrazide, a cyclic hydrazide, and its derivatives have garnered significant attention in the field of materials science and catalysis. When functionalized onto nanoparticles, this compound imparts unique chemical properties that can be harnessed for a variety of catalytic applications. These functionalized nanoparticles often exhibit high stability, reusability, and catalytic efficiency, making them attractive for sustainable chemical synthesis and environmental remediation. This document provides detailed application notes and experimental protocols for the use of this compound functionalized nanoparticles in several key catalytic processes.
Photocatalytic Degradation of Organic Dyes
This compound nanoparticles have demonstrated potential as efficient, stable, and reusable organic photocatalysts for the degradation of azo dyes and other organic contaminants in aqueous solutions.[1] This application is particularly relevant for the treatment of industrial wastewater.
Application Notes:
-
Mechanism: this compound acts as a photoreduction catalyst. Upon irradiation with light, it generates reactive oxygen species that lead to the degradation of organic dye molecules.[1] The photocatalytic efficiency can be influenced by factors such as pH, catalyst dosage, and the presence of scavengers.[1]
-
Advantages: These nanoparticles offer high degradation efficacy in a short amount of time. For instance, up to 93.6% degradation of methyl orange has been observed within 20 minutes.[1] They are also reusable, which is a key aspect of green chemistry.
Experimental Protocol: Photocatalytic Degradation of Methyl Orange
This protocol describes a general procedure for evaluating the photocatalytic activity of this compound nanoparticles using methyl orange as a model organic dye.
Materials:
-
This compound nanoparticles
-
Methyl orange (MO)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
A light source (e.g., a high-pressure mercury lamp or a solar simulator)
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of MO solution: Prepare a stock solution of methyl orange (e.g., 100 mg/L) in deionized water. Dilute the stock solution to the desired experimental concentration (e.g., 10 mg/L).
-
Photocatalytic reaction:
-
In a typical experiment, add a specific amount of this compound nanoparticles (e.g., 50 mg) to a defined volume of the MO solution (e.g., 100 mL).
-
Adjust the pH of the suspension to the desired value using HCl or NaOH.
-
Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Irradiate the suspension with the light source under continuous stirring.
-
-
Monitoring the degradation:
-
At regular time intervals, withdraw a small aliquot of the suspension (e.g., 3 mL).
-
Centrifuge the aliquot to separate the nanoparticles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of MO (around 464 nm) using a UV-Vis spectrophotometer.
-
-
Data analysis: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the MO solution and Aₜ is the absorbance at time t.
Heterogeneous Catalysis in Organic Synthesis
This compound functionalized nanoparticles serve as robust and recyclable heterogeneous catalysts in various organic transformations, including the synthesis of chalcones and complex heterocyclic compounds.
Synthesis of Chalcones using this compound-Functionalized TiO₂-Coated Nano-Fe₃O₄
This compound immobilized on titanium dioxide-coated magnetic nanoparticles (Fe₃O₄@TiO₂-Phthalhydrazide) acts as an efficient and magnetically separable catalyst for the Claisen-Schmidt condensation reaction to synthesize chalcone (B49325) derivatives.[2]
Application Notes:
-
Catalyst Structure: The magnetic Fe₃O₄ core allows for easy separation of the catalyst from the reaction mixture using an external magnet. The TiO₂ shell provides a stable support for the immobilization of this compound, which acts as the active catalytic species.
-
Reaction Scope: This catalytic system is effective for the condensation of various substituted benzaldehydes and acetophenones to produce a wide range of chalcone derivatives in good to excellent yields.[2]
-
Reusability: The magnetic nature of the catalyst allows for its recovery and reuse for several cycles without a significant loss of catalytic activity.[2]
Experimental Protocol: Synthesis of Chalcone
Materials:
-
Fe₃O₄@TiO₂-Phthalhydrazide nanocatalyst
-
Substituted benzaldehyde (B42025)
-
Substituted acetophenone (B1666503)
-
Ethanol (B145695) (or other suitable solvent)
-
External magnet
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction setup: In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), substituted acetophenone (1 mmol), and the Fe₃O₄@TiO₂-Phthalhydrazide nanocatalyst (e.g., 0.02 g) in a suitable solvent like ethanol (5 mL).
-
Reaction: Reflux the reaction mixture with stirring for the required time (typically monitored by TLC).
-
Catalyst separation: After completion of the reaction, cool the mixture to room temperature. Add a small amount of a non-polar solvent like hexane (B92381) to precipitate the product. Separate the magnetic nanocatalyst from the solution using an external magnet.
-
Product isolation: Decant the supernatant containing the dissolved product. Wash the catalyst with the solvent. Combine the supernatant and washings, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Synthesis of Coumarin-Fused Triazolopyrimidines using this compound-Functionalized MCM-41
This compound functionalized mesoporous silica (B1680970) nanoparticles (P-MCM-41) are effective reusable base catalysts for the one-pot, three-component synthesis of coumarin-fused triazolopyrimidines.[3]
Application Notes:
-
Catalyst Properties: The high surface area and ordered mesoporous structure of MCM-41 provide a high density of active sites. The functionalized this compound acts as a basic catalyst.
-
Reaction Mechanism: The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization, all catalyzed by the basic sites on the P-MCM-41.[3]
-
Advantages: This method offers high yields, a simple work-up procedure, and the catalyst can be recovered and reused multiple times without significant loss of activity.[3]
Experimental Protocol: Synthesis of Coumarin-Fused Triazolopyrimidines
Materials:
-
This compound-functionalized MCM-41 (P-MCM-41) catalyst
-
3-Amino-1H-1,2,4-triazole
-
Aromatic aldehyde
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Mixture: In a round-bottom flask, mix 4-hydroxycoumarin (1 mmol), 3-amino-1H-1,2,4-triazole (1 mmol), the aromatic aldehyde (1 mmol), and the P-MCM-41 catalyst (e.g., 0.1 g).
-
Reaction Conditions: Heat the mixture at a specific temperature (e.g., 80 °C) under solvent-free conditions or in a minimal amount of a high-boiling solvent like ethanol for the required time (monitored by TLC).
-
Work-up: After the reaction is complete, add ethanol to the mixture and heat to dissolve the product.
-
Catalyst Recovery: Separate the solid catalyst by filtration. Wash the catalyst with hot ethanol to ensure complete recovery of the product. The catalyst can be dried and reused.
-
Product Isolation: Combine the filtrate and washings. Upon cooling, the product will crystallize. Collect the solid product by filtration and wash with cold ethanol to get the pure coumarin-fused triazolopyrimidine.
One-Pot Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones
Nanoparticle catalysts, such as NiFe₂O₄ or ZnFe₂O₄, can efficiently catalyze the one-pot, multi-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, where this compound is a key intermediate.[4]
Application Notes:
-
Catalytic Role: The nanoparticles act as heterogeneous catalysts, facilitating the condensation and cyclization steps of the reaction. Their magnetic properties (in the case of ferrites) allow for easy separation and reuse.
-
Green Chemistry: This one-pot synthesis is an example of a green chemical process, as it involves a multi-component reaction, often under solvent-free or mild conditions, with a recyclable catalyst, leading to high atom economy.[4]
Experimental Protocol: Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones
Materials:
-
ZnFe₂O₄ nanoparticles (or other suitable nanocatalyst)
-
This compound
-
Aromatic aldehyde
-
Ethanol (as solvent)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, place this compound (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the ZnFe₂O₄ nanoparticle catalyst (e.g., 0.05 g) in ethanol (10 mL).
-
Reaction: Reflux the mixture with stirring for the time indicated by TLC monitoring for the completion of the reaction.
-
Catalyst and Product Separation: After cooling, separate the catalyst using an external magnet (if magnetic) or by filtration. The product may precipitate out of the solution upon cooling or after partial evaporation of the solvent.
-
Purification: Collect the solid product by filtration and recrystallize it from a suitable solvent like ethanol to obtain the pure 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivative.
Data Presentation
Table 1: Photocatalytic Degradation of Methyl Orange using this compound Nanoparticles
| Parameter | Value | Reference |
| Catalyst | This compound Nanoparticles | [1] |
| Pollutant | Methyl Orange | [1] |
| Degradation Efficacy | up to 93.6% | [1] |
| Reaction Time | 20 minutes | [1] |
Table 2: Catalytic Performance in the Synthesis of Chalcones
| Catalyst | Reactants | Product Yield | Reusability | Reference |
| Fe₃O₄@TiO₂-Phthalhydrazide | Substituted benzaldehydes and acetophenones | Good to Excellent | Multiple cycles with minimal loss of activity | [2] |
Table 3: Catalytic Performance in the Synthesis of Coumarin-Fused Triazolopyrimidines
| Catalyst | Reaction Type | Product Yield | Catalyst Reusability | Reference |
| This compound-MCM-41 | One-pot, three-component | High | At least 5 cycles | [3] |
Table 4: Catalytic Performance in the Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones
| Catalyst | Reaction Type | Product Yield | Key Advantages | Reference |
| ZnFe₂O₄ Nanoparticles | One-pot, three-component | High | Green, reusable catalyst, short reaction time | [4] |
Visualizations
Caption: Synthesis workflow for this compound-MCM-41 catalyst.
Caption: Workflow for photocatalytic degradation of organic dyes.
Caption: Workflow for chalcone synthesis using a magnetic nanocatalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and characterization of novel this compound-functionalized MCM-41 and its application in the one-pot synthesis of coumarin-fused triazol ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06240K [pubs.rsc.org]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Synthesis of Heterocyclic Compounds from Phthalhydrazide Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phthalhydrazide (2,3-dihydro-1,4-phthalazinedione) is a versatile precursor in organic synthesis, particularly for the construction of various nitrogen-containing heterocyclic compounds.[1][2] Its unique structure, featuring two nucleophilic NH groups, allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and drug discovery.[2][3] this compound derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of prominent heterocyclic systems derived from this compound, with a focus on multicomponent reactions (MCRs) which offer advantages such as high efficiency, atom economy, and operational simplicity.[1]
I. Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones
One of the most widely explored applications of this compound is in the three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. This reaction typically involves the condensation of this compound, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate.[5]
Reaction Pathway
The synthesis proceeds through a tandem Knoevenagel condensation, Michael addition, and cyclization sequence.[1]
Caption: General reaction pathway for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones.
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones using a Heterogeneous Catalyst
This protocol describes a one-pot, four-component synthesis starting from phthalimide (B116566), which first reacts with hydrazine (B178648) hydrate (B1144303) to form the this compound intermediate in situ.
-
Step 1: In Situ Formation of this compound: In a round-bottom flask, combine phthalimide (3 mmol) and hydrazine hydrate (3 mmol) in water. Heat the mixture at 50°C for 10 minutes.
-
Step 2: Addition of Reagents: To the reaction mixture containing the in situ generated this compound, add malononitrile (3 mmol), the desired aromatic aldehyde (3 mmol), and NiFe₂O₄ nanoparticles (0.03 g) as a heterogeneous catalyst.
-
Step 3: Reaction: Stir the mixture at 50°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Purification: Upon completion, dilute the reaction mixture with ethanol (B145695) and heat to dissolve the solid product. The catalyst can be recovered using a magnet. Remove the solvent under reduced pressure to obtain the crude product. Recrystallize the solid product from ethanol to yield the pure 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivative.
Data Presentation: Comparison of Catalysts and Conditions
The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones has been achieved using various catalysts and reaction conditions, leading to different efficiencies.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NiFe₂O₄ | Water/Ethanol | 50 | - | High | |
| InCl₃ | Solvent-free | - | - | High | |
| p-Toluenesulfonic acid (PTSA) | Ionic Liquid | 100 | - | High | |
| [Bmim]OH | Ethanol | 60 | 0.8-3 h | 84-98 | [1] |
| Disulfonic acid functionalized ionic liquids | - | 60 | 10-30 min | - | [5] |
| STA-Amine-Si-Magnetite nanoparticles | CH₃OH | 70 | 16-330 min | 75-99 | [5] |
II. Synthesis of 2H-Indazolo[2,1-b]phthalazine-triones
Another important class of heterocyclic compounds derived from this compound are the 2H-indazolo[2,1-b]phthalazine-triones. These are also typically synthesized via a one-pot, three-component reaction.
Experimental Workflow
The general workflow for the synthesis of 2H-indazolo[2,1-b]phthalazine-triones is outlined below.
Caption: A generalized experimental workflow for the synthesis of 2H-indazolo[2,1-b]phthalazine-triones.
Experimental Protocols
Protocol 2: Synthesis of 2H-Indazolo[1,2-b]phthalazine-triones using Dodecylphosphonic Acid (DPA)
This protocol outlines a green chemistry approach for the synthesis of 2H-indazolo[1,2-b]phthalazine-triones.
-
Step 1: Mixing of Reagents: In a reaction vessel, combine the aromatic aldehyde, a 1,3-dicarbonyl compound, this compound, and a catalytic amount of dodecylphosphonic acid (DPA).
-
Step 2: Reaction: Heat the mixture under solvent-free conditions. The reaction progress can be monitored by TLC.
-
Step 3: Work-up and Purification: After the reaction is complete, the product can be isolated and purified, often through recrystallization, to yield the desired 2H-indazolo[1,2-b]phthalazine-trione in good yields.
Protocol 3: Synthesis of 2H-Indazolo[2,1-b]phthalazine-triones using Silica (B1680970) Sulfuric Acid
This method utilizes a recyclable solid acid catalyst for the synthesis.[4]
-
Step 1: Mixing of Reagents: Combine this compound, an aromatic aldehyde, a 1,3-dicarbonyl compound, and silica sulfuric acid as the catalyst.
-
Step 2: Reaction: Perform the reaction under solvent-free conditions with heating.
-
Step 3: Work-up and Purification: Isolate the product. The silica sulfuric acid catalyst can be recovered and reused.[4]
III. Synthesis of Other Phthalazine (B143731) Derivatives
This compound also serves as a precursor for other phthalazine derivatives through various reactions.
Reaction with Acetylenic Compounds
This compound can react with acetylene (B1199291) dicarboxylates in the presence of N-heterocycles to yield various substituted phthalazine derivatives.[6]
Synthesis of 1,4-Disubstituted Phthalazines
Substituted phthalazinones can be synthesized from the corresponding 2-aroylbenzoic acids, which are then reacted with hydrazine hydrate.[4] These phthalazinones can be further modified to create a variety of 1,4-disubstituted phthalazines.[7]
Protocol 4: General Procedure for the Preparation of 4-(4-Aminophenyl)phthalazin-1-(2H)-one
-
Step 1: Dissolve 2-(4-aminobenzoyl)-benzoic acid (10 mmol) in absolute ethanol (15 mL).[7]
-
Step 2: Add hydrazine hydrate (240 mmol) to the solution.[7]
-
Step 3: Reflux the reaction mixture for 6 hours.[7]
-
Step 4: After cooling, filter the precipitate and crystallize from a dimethylformamide/water mixture to obtain the product.[7]
These protocols and application notes provide a starting point for researchers interested in utilizing this compound for the synthesis of diverse heterocyclic compounds with potential applications in drug discovery and materials science. The versatility of this compound continues to be explored, with new synthetic methodologies and applications being continuously developed.
References
Phthalhydrazide Derivatives: Applications and Protocols in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Phthalhydrazide and its derivatives, particularly the bicyclic phthalazine (B143731) scaffold, represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. The inherent structural features of the this compound core allow for diverse chemical modifications, leading to a wide array of biological activities. These compounds have demonstrated therapeutic potential in oncology, inflammation, and neurodegenerative diseases, primarily by interacting with various enzymes and signaling pathways.
This document provides detailed application notes on the therapeutic potential of this compound derivatives, supported by quantitative data. Furthermore, it includes comprehensive, step-by-step protocols for the synthesis and biological evaluation of these compounds, along with visualizations of key signaling pathways and experimental workflows to guide researchers in their drug discovery efforts.
Application Notes: Therapeutic Potential of this compound Derivatives
This compound derivatives have been extensively investigated for a range of therapeutic applications. Their biological activity is largely dependent on the nature and position of substituents on the phthalazine ring system.
Anticancer Activity
A significant area of research for this compound derivatives is in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase (PARP), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Phthalazinone derivatives have emerged as potent inhibitors of PARP, an enzyme crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality and cell death.[1][2] Olaparib, a phthalazinone-based PARP inhibitor, is a clinically approved drug, highlighting the therapeutic success of this scaffold.[2]
Table 1: In Vitro PARP1 Inhibitory Activity of Phthalazinone Derivatives
| Compound | PARP-1 IC50 (nM) | Reference |
| Olaparib | 139 | [2] |
| Compound 11c | 97 | [2] |
| YCH1899 | Not specified, but potent | [1] |
| DLC-1-6 | <0.2 | [3] |
| DLC-49 | 0.53 | [3] |
Phthalazine derivatives have also been developed as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are pivotal in tumor growth, proliferation, and angiogenesis.[4][5][6] Inhibition of these pathways can lead to apoptosis and a reduction in tumor progression.[4]
Table 2: Cytotoxicity and Kinase Inhibitory Activity of Phthalazine Derivatives in Cancer
| Compound | Cell Line | Cytotoxicity IC50 (µM) | Target Kinase | Kinase Inhibition IC50 (nM) | Reference |
| 11d | MDA-MB-231 | 0.92 | EGFR | 79.6 | [4] |
| 12c | MDA-MB-231 | 1.89 | EGFR | 65.4 | [4] |
| 12d | MDA-MB-231 | 0.57 | EGFR | 21.4 | [4] |
| Erlotinib (Reference) | MDA-MB-231 | 1.02 | EGFR | 80 | [4] |
| 2g | MCF-7 | 0.15 | VEGFR-2 | 148 | [5][7] |
| 4a | HepG2 | 0.09 | VEGFR-2 | 196 | [5][7] |
| Sorafenib (Reference) | - | - | VEGFR-2 | 32.1 | [8] |
Anti-inflammatory Activity
Phthalide (B148349) derivatives, which share a structural relationship with phthalhydrazides, have demonstrated potent anti-inflammatory properties.[9] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, and the activation of the Nrf2/HO-1 pathway, which is involved in the antioxidant response.[10][11][12]
Table 3: Anti-inflammatory Activity of Phthalide Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 9o | LPS-induced NO production | 0.76 | Novel Phthalide Derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo |
| 5a | NO production in RAW 264.7 cells | ~10 (significant inhibition) | [9] |
Phosphodiesterase 4 (PDE4) Inhibition
Certain phthalazine derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[13][14][15][16] By inhibiting PDE4, these compounds can increase intracellular levels of cyclic AMP (cAMP), leading to a suppression of inflammatory responses. This makes them potential candidates for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Table 4: In Vitro PDE4 Inhibitory Activity of Phthalazine Derivatives
| Compound | PDE4B IC50 (µM) | TNF-α Inhibition IC50 (µM) | Reference |
| 3d | 1.34 | 5.81 | [13] |
| 5j | 1.4 | Not specified | [13] |
| Rolipram (Reference) | 2.0 | Not specified | [13] |
| LASSBio-448 (PDE4B) | 1.4 | Not specified | [16] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments cited in the application notes.
Synthesis Protocols
Protocol 1: General Synthesis of 4-Benzyl-2H-phthalazin-1-one Derivatives [17][18][19]
This protocol outlines a common multi-step synthesis for creating a variety of 4-benzyl-2H-phthalazin-1-one derivatives, which serve as precursors for many of the bioactive compounds discussed.
-
Step 1: Synthesis of 3-Benzylidenephthalide (1)
-
Fuse phthalic anhydride (B1165640) with phenylacetic acid in the presence of fused sodium acetate (B1210297).
-
Heat the mixture in an oil bath at 180°C.
-
-
Step 2: Synthesis of 4-Benzyl-2H-phthalazin-1-one (2)
-
React 3-benzylidenephthalide (1) with hydrazine (B178648) hydrate (B1144303) in boiling ethanol.[19]
-
-
Step 3: N-Alkylation to produce Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (3)
-
Reflux 4-benzyl-2H-phthalazin-1-one (2) with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in a solvent mixture of DMF/acetone (1:1).[17]
-
-
Step 4: Hydrazinolysis to produce 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (4)
-
React the ester (3) with hydrazine hydrate in boiling ethanol.[19]
-
-
Step 5: Azide (B81097) Coupling for Further Derivatization
-
Stir the acetohydrazide derivative (4) with a mixture of sodium nitrite (B80452) and hydrochloric acid at -5°C to form the corresponding azide.
-
In an ethyl acetate solution, react the azide with various amines or amino acid ester hydrochlorides in the presence of triethylamine (B128534) to yield the desired N-substituted derivatives.[17]
-
Biological Assays
Protocol 2: MTT Assay for In Vitro Anticancer Activity [1][3][13][20][21]
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Materials:
-
Cancer cell line of choice (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Protocol 3: In Vitro PARP1 Inhibition Assay [17][22][23]
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
β-NAD+ solution
-
PARP assay buffer
-
Phthalazinone test compounds
-
Developer reagent
-
96-well plate (black or white, depending on detection method)
-
Plate reader (fluorometric or colorimetric)
-
-
Procedure:
-
Assay Plate Setup: In a 96-well plate, add the PARP assay buffer, the test compound at various concentrations, and the recombinant PARP1 enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of activated DNA and β-NAD+.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Development: Add the developer reagent to stop the reaction and generate a signal (fluorescence or color).
-
Data Acquisition: Read the signal on a microplate reader.
-
Data Analysis: The signal is inversely proportional to PARP1 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Protocol 4: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema [24][25][26][27]
This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.
-
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
This compound derivative test compounds
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
-
-
Procedure:
-
Animal Grouping and Fasting: Divide the animals into groups (control, reference, and test groups) and fast them overnight with free access to water.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) post-drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are underpinned by their interaction with specific cellular signaling pathways.
EGFR-Mediated Apoptosis in Cancer
Certain phthalazine derivatives induce apoptosis in cancer cells by inhibiting the EGFR signaling pathway. EGFR activation leads to a cascade of downstream events, including the activation of the PI3K/Akt and MAPK pathways, which promote cell survival and proliferation. By blocking EGFR, these derivatives can inhibit these pro-survival signals and trigger apoptosis.[4]
NF-κB and MAPK Signaling in Inflammation
The anti-inflammatory effects of some phthalide derivatives are attributed to their ability to suppress the NF-κB and MAPK signaling pathways.[9][11] Upon stimulation by inflammatory signals (e.g., LPS), these pathways are activated, leading to the production of pro-inflammatory mediators. Phthalide derivatives can interfere with this activation, thereby reducing inflammation.
Nrf2/HO-1 Antioxidant Pathway Activation
Certain phthalide derivatives can also exert anti-inflammatory and cytoprotective effects by activating the Nrf2/HO-1 signaling pathway.[10][12] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). Activation of this pathway helps to mitigate oxidative stress, which is often associated with inflammation.
Conclusion
This compound and its derivatives represent a promising and versatile scaffold in medicinal chemistry. Their amenability to chemical modification allows for the fine-tuning of their biological activity, leading to the development of potent and selective inhibitors for a variety of therapeutic targets. The application notes, quantitative data, and detailed protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of this important class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides | MDPI [mdpi.com]
- 10. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phthalazine PDE4 inhibitors. Part 3: the synthesis and in vitro evaluation of derivatives with a hydrogen bond acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sciforum.net [sciforum.net]
- 18. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. inotiv.com [inotiv.com]
- 26. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. criver.com [criver.com]
Application Notes: Phthalhydrazide (Luminol) in Forensic Blood Detection
Introduction
Phthalhydrazide, specifically its amino-derivative 5-Amino-2,3-dihydro-1,4-phthalazinedione, commonly known as luminol (B1675438), is a cornerstone reagent in forensic science for the presumptive identification of latent bloodstains. Its application is based on a powerful chemiluminescent reaction that can reveal minute traces of blood, even after attempts have been made to clean a crime scene.[1] This high sensitivity, reported to be as low as one part in a million, makes it an invaluable tool for investigators.[2][3] The test is considered presumptive, not definitive, because other substances can catalyze the reaction, leading to false positives.[4] However, when used correctly, it provides crucial guidance for locating, documenting, and collecting evidence for subsequent confirmatory and DNA analysis.[2]
Principle of Chemiluminescence
The detection of blood using luminol relies on the peroxidase-like activity of the heme group within hemoglobin, an iron-containing protein in red blood cells.[3][5] In an alkaline solution, luminol is oxidized by an oxidizing agent, typically hydrogen peroxide or sodium perborate.[3] This reaction is exceptionally slow on its own but is dramatically catalyzed by the iron in heme. The catalysis proceeds through a chemical reaction that produces an unstable intermediate, 3-aminophthalate, in an excited electronic state.[3] As this molecule decays to a lower energy state, it releases the excess energy as a photon of visible light, resulting in a characteristic pale blue glow.[1][3]
Caption: Chemical pathway of luminol chemiluminescence catalyzed by heme in the blood.
Quantitative Data
The effectiveness of the luminol test is defined by its high sensitivity and its known interactions with various substances.
Table 1: Reagent Formulations for Luminol Working Solution
| Formulation | Component | Quantity | Purpose |
| Weber Method[6] | Luminol Powder | 1.0 g | Chemiluminescent Agent |
| Sodium Hydroxide (B78521) (NaOH) | 5.0 g | Creates Alkaline Environment | |
| Hydrogen Peroxide (3%) | 10 mL | Oxidizing Agent | |
| Distilled Water | 500 mL | Solvent | |
| Alternative Method[7] | Luminol Powder | 0.1 g | Chemiluminescent Agent |
| Sodium Carbonate (Na₂CO₃) | 5.0 g | Creates Alkaline Environment | |
| Sodium Perborate (NaBO₃·4H₂O) | 0.7 g | Oxidizing Agent | |
| Distilled Water | 100 mL | Solvent |
Table 2: Sensitivity and Specificity Overview
| Parameter | Value / Description | Notes |
| Detection Limit | As low as 1 part per million (1:1,000,000)[2][3] | Can detect minute, non-visible bloodstains. |
| Test Type | Presumptive | A positive result strongly indicates the presence of blood but requires confirmation.[4] |
| Human Specificity | Non-specific | Reacts with both human and animal blood as both contain heme.[8] |
| Effect on DNA | Generally non-destructive | Subsequent DNA analysis is possible, though the aqueous solution can cause dilution.[2][3] |
| Glow Duration | Approx. 30 seconds[3] | The light emission is transient and must be documented immediately. |
Table 3: Common Interfering Substances
| Category | Examples | Type of Interference | Notes |
| Chemical Oxidants | Sodium Hypochlorite (Bleach)[4][9] | False Positive | Produces a strong, rapid, and sometimes fleeting chemiluminescence.[8] |
| Household Cleaners, Disinfectants[9][10] | False Positive | Many cleaning agents contain strong oxidizers that can trigger the reaction. | |
| Plant-based Substances | Horseradish, Turnip, Parsnip[3][4][10] | False Positive | Contain peroxidase enzymes that mimic the catalytic activity of heme. |
| Metallic Compounds | Copper or Iron alloys, salts[4][11][12] | False Positive | The metal ions can directly catalyze the oxidation of luminol. |
| Other Substances | Enamel Paint, Polyurethane Varnishes[4][10] | False Positive | Can produce luminescence comparable to undiluted hemoglobin.[10] |
| Urine, Saliva, Feces[2][3] | False Positive | May contain trace amounts of blood or peroxidase enzymes. |
Experimental Protocols
Protocol 1: Preparation of Luminol Working Solution (Weber Formulation)
This protocol is based on the widely cited Weber formulation.[6] Reagents should be prepared fresh for optimal performance.[6][13]
Materials:
-
Luminol (5-Amino-2,3-dihydro-1,4-phthalazinedione)
-
Sodium Hydroxide (NaOH) pellets
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Distilled Water
-
Two 1L Beakers
-
500 mL Graduated Cylinder
-
Stirring Rod
-
Weighing Scale
-
Spray Bottle (fine mist)
Procedure:
-
Prepare Solution A (Alkaline Solvent): In the first beaker, dissolve 5.0 g of sodium hydroxide pellets in 500 mL of distilled water. Stir until fully dissolved. Use caution as this is an exothermic process.
-
Prepare Solution B (Luminol Oxidizer): In the second beaker, dissolve 1.0 g of luminol powder in 10 mL of 3% hydrogen peroxide solution.[6] Stir thoroughly.
-
Combine Solutions: Carefully pour Solution B into Solution A. Stir the combined mixture gently until it is homogenous.
-
Transfer to Sprayer: Transfer the final working solution into a clean, opaque spray bottle. The solution is light-sensitive and should be used promptly.
Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. Handle sodium hydroxide with extreme care as it is caustic.
Protocol 2: Application and Interpretation for Latent Blood Detection
Procedure:
-
Secure and Darken the Scene: The area of investigation must be completely dark to visualize the faint chemiluminescence.[1] Block all sources of ambient light.
-
Initial Survey: Before application, conduct a thorough visual examination of the surfaces to be tested.
-
Application: Set the spray bottle to a fine mist setting. From a distance of approximately 12-24 inches, apply a light, even mist of the luminol solution over the suspect area. Do not oversaturate the surface, as this can cause running and dilution of potential stains.[3]
-
Observation: Immediately observe the sprayed area for any blue-green chemiluminescence.[1] The glow is often faint and will last for about 30 seconds.[3]
-
Documentation: If a positive reaction is observed, photograph the luminescence immediately using a camera capable of long-exposure photography in low-light conditions. Document the location, size, and pattern of the reaction.
-
Sample Collection: After documentation, collect samples from the glowing area for confirmatory testing and DNA analysis.
-
Control Test: To check for false positives from cleaning agents, it is advisable to spray a control area where blood is not suspected but which may have been cleaned with the same chemicals.
Caption: Standard workflow for the forensic application of luminol for blood detection.
Logical Relationships: Differentiating True and False Positives
While luminol is highly sensitive, its lack of specificity necessitates a careful interpretation of results. Experienced investigators may sometimes distinguish false positives based on the reaction's characteristics, but confirmatory tests are essential.[1][2]
Caption: Logical relationship between a luminol result and potential causes.
References
- 1. How Luminol Works | HowStuffWorks [science.howstuffworks.com]
- 2. Luminol | Definition, Characteristics, Chemiluminescence, Blood Detection, & Forensics | Britannica [britannica.com]
- 3. compoundchem.com [compoundchem.com]
- 4. themurderofmeredithkercher.net [themurderofmeredithkercher.net]
- 5. nzic.org.nz [nzic.org.nz]
- 6. Evaluation of Forensic Luminol in Detection of Blood Stains in Instruments Following Dental Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. themurderofmeredithkercher.net [themurderofmeredithkercher.net]
- 8. Improved detection of Luminol blood in forensics - Bluestar Forensic [bluestar-forensic.com]
- 9. Analysis of Interference with Luminol [vacutaineradditives.com]
- 10. A study of common interferences with the forensic luminol test for blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Avoid Interference in Tracking Investigation by Luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Phthalhydrazide in the Development of Enzyme Immunoassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalhydrazide, a cyclic diacyl hydrazide, serves as a key substrate in chemiluminescent enzyme immunoassays, offering a sensitive and robust alternative to traditional colorimetric and fluorescent detection methods. This document provides detailed application notes and experimental protocols for the utilization of this compound in enzyme-linked immunosorbent assays (ELISAs), with a focus on horseradish peroxidase (HRP)-catalyzed chemiluminescence. This compound's simple yet effective reaction mechanism, resulting in the emission of light, allows for the quantification of a wide range of analytes, from small molecules to large proteins, with high sensitivity and a broad dynamic range.[1] These characteristics make it an invaluable tool in various fields, including clinical diagnostics, environmental monitoring, and drug discovery.
Principle of this compound-Based Chemiluminescent Immunoassays
The core of a this compound-based immunoassay lies in the specific interaction between an antibody and its corresponding antigen. In these assays, Horseradish Peroxidase (HRP) is commonly used as the enzyme label, conjugated to either a primary or secondary antibody. The detection process is initiated by the addition of a chemiluminescent substrate solution containing this compound and an oxidant, typically hydrogen peroxide.[2][3]
In the presence of HRP and hydrogen peroxide, this compound is oxidized, leading to the formation of an excited-state intermediate, 3-aminophthalate. As this excited molecule returns to its ground state, it releases energy in the form of light. The intensity of the emitted light, measured in Relative Light Units (RLU), is directly proportional to the amount of HRP enzyme present, and consequently, to the quantity of the target analyte in the sample.[3] The light emission is typically maximal at a wavelength of 425 nm.
To enhance and prolong the light signal, enhancer molecules are often included in the substrate solution. Phenolic compounds are common enhancers that can increase the light output by over 1000-fold and extend the duration of the signal, making the assay more sensitive and allowing for a wider window for measurement.[3]
Data Presentation: Performance Characteristics
The choice of detection substrate significantly impacts the performance of an immunoassay. Chemiluminescent assays using this compound or its derivatives generally offer superior sensitivity and a wider dynamic range compared to traditional colorimetric ELISAs.
| Parameter | Chemiluminescent Immunoassay (this compound/Luminol) | Colorimetric Immunoassay (TMB) | Reference |
| Limit of Detection (LOD) | Lower (pg/mL to fg/mL range) | Higher (ng/mL range) | [4][5] |
| Dynamic Range | Wider (3-4 orders of magnitude) | Narrower (2-3 orders of magnitude) | [4][6] |
| Sensitivity | High | Moderate | [4][5] |
| Signal-to-Noise Ratio | High | Moderate | [4] |
Table 1: General Comparison of Chemiluminescent vs. Colorimetric Immunoassays. This table provides a qualitative comparison of the typical performance characteristics.
| Analyte | Assay Format | Substrate | IC50 | Limit of Detection (LOD) | Reference |
| Imidacloprid | Competitive CL-ELISA | Luminol | 2.66 µg/L | 0.19 µg/L | [5] |
| Imidacloprid | Competitive Co-ELISA | TMB | 8.15 µg/L | 1.56 µg/L | [5] |
| Aflatoxin B1 | Competitive ELASA | Luminol | - | 1 pg/mL | [7] |
| Aflatoxin B1 | Competitive ELISA | TMB | - | 10 pg/mL | [7] |
| Human IgG | Homogeneous CL Immunoassay | Luminol | - | 0.03 ng/mL | [8] |
| Alpha-fetoprotein (AFP) | Homogeneous CL Immunoassay | Luminol | - | 5 pg/mL | [8] |
Table 2: Quantitative Performance Data from Specific Immunoassays. This table presents specific performance data from published studies, primarily using luminol, a close analog of this compound. Data for this compound itself is less commonly reported in direct comparative studies.
Experimental Protocols
The following are detailed protocols for performing a competitive chemiluminescent ELISA for a small molecule analyte and a sandwich chemiluminescent ELISA for a larger protein analyte. These protocols are based on established methods for luminol-based assays and can be adapted for use with this compound.[2][9][10]
Protocol 1: Competitive Chemiluminescent ELISA for Small Molecule Detection
This protocol is suitable for the quantification of haptens, such as pesticides or drugs, in various sample matrices.[11][12]
Materials:
-
White, opaque 96-well microtiter plates
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Analyte standards and samples
-
Analyte-protein conjugate (for coating)
-
Primary antibody specific to the analyte
-
HRP-conjugated secondary antibody (if the primary is not HRP-conjugated)
-
This compound-based chemiluminescent substrate and peroxide solution
-
Luminometer for plate reading
Procedure:
-
Coating:
-
Dilute the analyte-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C or for 2-4 hours at 37°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the analyte standards and the unknown samples.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary antibody for 30-60 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Secondary Antibody Incubation (if applicable):
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Generation and Detection:
-
Prepare the chemiluminescent working solution by mixing the this compound substrate and peroxide solution according to the manufacturer's instructions.
-
Add 100 µL of the working solution to each well.
-
Immediately measure the light emission (RLU) at 425 nm using a luminometer. The signal is typically stable for about 20 minutes.[1]
-
-
Data Analysis:
-
Construct a standard curve by plotting the RLU values against the corresponding concentrations of the standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their RLU values from the standard curve.
-
Protocol 2: Sandwich Chemiluminescent ELISA for Protein Detection
This protocol is designed for the quantification of larger analytes with multiple epitopes, such as proteins and antibodies.
Materials:
-
White, opaque 96-well microtiter plates
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: PBST
-
Blocking Buffer: 1% BSA in PBST
-
Capture antibody specific to the analyte
-
Analyte standards and samples
-
HRP-conjugated detection antibody specific to a different epitope on the analyte
-
This compound-based chemiluminescent substrate and peroxide solution
-
Luminometer
Procedure:
-
Coating:
-
Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with Wash Buffer.
-
-
Sample/Standard Incubation:
-
Add 100 µL of the diluted standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate three times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the HRP-conjugated detection antibody in Blocking Buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Generation and Detection:
-
Prepare and add the chemiluminescent working solution as described in Protocol 1.
-
Measure the RLU at 425 nm using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve and determine the concentrations of the analyte in the samples as described in Protocol 1.
-
Visualizations
Signaling Pathway: HRP-Catalyzed this compound Chemiluminescence
Caption: HRP-catalyzed oxidation of this compound leading to light emission.
Experimental Workflow: Competitive Chemiluminescent ELISA
Caption: Workflow for a competitive chemiluminescent ELISA.
Logical Relationship: Sandwich vs. Competitive ELISA
Caption: Relationship between ELISA formats and typical analytes.
References
- 1. Chemiluminescent Assay [elisa-antibody.com]
- 2. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. HRP Chemiluminescence ELISA-P | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Setting clinical performance specifications to develop and evaluate biomarkers for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Current trends in immunoassay-based kits for pesticide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Application Notes and Protocols: Phthalhydrazide Functionalization of Silica Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of silica (B1680970) surfaces with phthalhydrazide and its derivatives, such as luminol, is a critical process for the development of highly sensitive chemiluminescent biosensors, catalysts, and drug delivery systems. This compound-modified silica exhibits chemiluminescence in the presence of an oxidizing agent and a catalyst, enabling the detection of various analytes, including reactive oxygen species. This document provides a detailed protocol for the covalent immobilization of this compound onto silica surfaces, ensuring a stable and reactive platform for further applications.
The protocol involves a two-step process. Initially, the silica surface is activated and treated with a silane (B1218182) coupling agent to introduce a reactive functional group, typically an amine or a halide. Subsequently, this functionalized surface is reacted with this compound to achieve covalent attachment. The success of the functionalization can be verified using various surface characterization techniques.
Data Presentation
Table 1: Summary of Characterization Data for this compound-Functionalized Mesoporous Silica (P-MCM-41) [1]
| Characterization Technique | MCM-41 (Bare Silica) | CPS-MCM-41 (Chloropropyl-functionalized) | P-MCM-41 (this compound-functionalized) |
| FT-IR (cm⁻¹) | 1083 (Si-O-Si), 958 (Si-OH), 3450 (O-H) | 2934 & 2840 (Aliphatic C-H) | 3164 (N-H), 1660 (Carbonyl), 3016 (Aromatic C-H) |
| EDX Analysis | Si, O | Si, O, Cl | Si, O, N |
| XRD | Maintained mesoporous hexagonal structure | Maintained mesoporous hexagonal structure | Maintained mesoporous hexagonal structure |
| SEM | Shows the morphology of the nanocatalyst | Not specified | Shows the morphology of the P-MCM-41 nanocatalyst |
Experimental Protocols
This protocol describes the functionalization of a silica surface, such as silica nanoparticles or a silica-coated substrate, with this compound. The procedure is divided into three main stages: Surface Preparation and Activation, Silanization, and this compound Immobilization.
Stage 1: Silica Surface Preparation and Activation
This initial step is crucial for generating a high density of silanol (B1196071) (Si-OH) groups on the silica surface, which are the reactive sites for silanization.
Materials:
-
Silica substrate (e.g., silica nanoparticles, glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Deionized water
Procedure:
-
Clean the silica substrate by sonicating in ethanol for 15 minutes to remove organic contaminants.
-
Carefully immerse the cleaned silica substrate in freshly prepared Piranha solution for 30-60 minutes at room temperature.[2] This step activates the surface by creating a high density of hydroxyl groups.
-
Thoroughly rinse the activated silica substrate with copious amounts of deionized water to remove all traces of the acid.
-
Wash the substrate with ethanol.
-
Dry the activated silica substrate in an oven at 120-140°C for at least 2 hours prior to silanization to remove adsorbed water.[2]
Stage 2: Silanization of the Silica Surface
This stage involves the covalent attachment of a linker molecule to the activated silica surface. Two common methods are presented: using a chloropropyl silane or an aminosilane.
Method A: Using 3-Chloropropyltrimethoxysilane (CPTMS) [1]
Materials:
-
Activated silica substrate
-
3-Chloropropyltrimethoxysilane (CPTMS)
-
Anhydrous toluene (B28343)
Procedure:
-
In a round-bottom flask, suspend the activated and dried silica substrate in anhydrous toluene.
-
Add CPTMS to the suspension. A typical ratio is 1 mmol of CPTMS per gram of silica.
-
Reflux the mixture under a nitrogen atmosphere with constant stirring for 24 hours.
-
After cooling to room temperature, collect the chloropropyl-functionalized silica (CPS-Silica) by filtration or centrifugation.
-
Wash the CPS-Silica thoroughly with toluene and ethanol to remove unreacted silane.
-
Dry the CPS-Silica under vacuum.
Method B: Using 3-Aminopropyltriethoxysilane (APTES) [3][4]
Materials:
-
Activated silica substrate
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous toluene or a mixture of toluene and ethanol (e.g., 9:1 v/v)
Procedure:
-
In a round-bottom flask, suspend the activated and dried silica substrate in the chosen anhydrous solvent.
-
Add APTES to the suspension. A typical concentration is a 1-2% (v/v) solution of APTES.
-
Heat the reaction mixture to 50°C and stir for 5 hours. For a denser layer, the reaction can be carried out at an elevated temperature in anhydrous toluene.[5]
-
After the reaction, cool the mixture to room temperature.
-
Collect the amino-functionalized silica (APS-Silica) by filtration or centrifugation.
-
Wash the APS-Silica extensively with the solvent used for the reaction, followed by ethanol, to remove any unbound APTES.
-
Dry the APS-Silica under vacuum.
Stage 3: this compound Immobilization
This final stage covalently links this compound to the functionalized silica surface.
Procedure for CPS-Silica: [1]
Materials:
-
CPS-Silica
-
This compound
-
Anhydrous toluene
-
Triethylamine (B128534) (as a base)
Procedure:
-
Suspend the dried CPS-Silica in anhydrous toluene.
-
Add this compound and a stoichiometric amount of triethylamine to the suspension.
-
Reflux the mixture under a nitrogen atmosphere with vigorous stirring for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the this compound-functionalized silica (P-Silica) by filtration or centrifugation.
-
Wash the P-Silica with toluene and ethanol to remove unreacted this compound and triethylamine hydrochloride.
-
Dry the final product under vacuum.
Mandatory Visualization
Caption: Experimental workflow for this compound functionalization.
References
- 1. Preparation and characterization of novel this compound-functionalized MCM-41 and its application in the one-pot synthesis of coumarin-fused triazol ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06240K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phthalhydrazide Concentration for Chemiluminescence Assays
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing phthalhydrazide concentration in chemiluminescence assays. It includes frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in chemiluminescence assays?
This compound is a chemical compound that serves as a chemiluminescent substrate. In the presence of an oxidizing agent (commonly hydrogen peroxide, H₂O₂) and a catalyst (typically horseradish peroxidase, HRP), this compound is oxidized. This reaction forms an unstable, electronically excited intermediate that emits light as it decays to a stable ground state. The intensity of the emitted light is proportional to the amount of catalyst (e.g., HRP-conjugated antibody) present, allowing for the quantification of a target analyte. Luminol (B1675438), a well-known chemiluminescent agent, is a widely used amino-substituted derivative of this compound.
Q2: What is a typical starting concentration for this compound in a chemiluminescence assay?
The optimal concentration of this compound can vary significantly depending on the specific assay format (e.g., ELISA, Western blot), the catalyst used, and the desired sensitivity. However, a common starting point for optimization is in the micromolar (µM) to low millimolar (mM) range. Studies using this compound and its derivatives often test concentrations from 100 µM to 5 mM. For instance, one study utilized a fixed this compound concentration of 550 µM for the determination of hydroxyl radicals.[1] Another study investigating the related compound luminol found the optimal concentration to be 0.3 mM (300 µM) from a tested range of 0.01 to 1 mM.[2]
Q3: How does pH affect the this compound chemiluminescence reaction?
The chemiluminescence reaction of this compound is highly pH-dependent. The reaction requires an alkaline environment, with optimal pH typically ranging from 8.5 to 10.5.[3] Inadequate or suboptimal pH is a common reason for weak or no signal. It is crucial to use a buffer system that can maintain a stable alkaline pH throughout the measurement period.
Q4: What are "enhancers" and why are they used with this compound?
Enhancers are chemical compounds that increase the intensity and duration of the light signal produced in the HRP-catalyzed oxidation of this compound.[4][] Certain phenol (B47542) derivatives, such as p-iodophenol, are potent enhancers that can amplify the light output by over 1000-fold.[4] They work by facilitating the electron transfer between the HRP enzyme and the this compound substrate, leading to a more efficient and sustained light-emitting reaction.[6][7]
Q5: How should this compound solutions be prepared and stored?
This compound powder should be stored in a cool, dry place, away from light and strong oxidizing agents. For assays, stock solutions are typically prepared in a polar organic solvent like DMSO before being diluted into an aqueous buffer. Working solutions should be prepared fresh before each experiment to avoid degradation and ensure maximum signal intensity.
Troubleshooting Guide
This section addresses common issues encountered during chemiluminescence assays involving this compound.
Issue 1: Weak or No Signal
A weak or absent signal is one of the most frequent problems. The logical workflow below can help diagnose the root cause.
Caption: Troubleshooting workflow for weak or no signal.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | The concentration of this compound is too low, limiting the reaction. Increase the concentration incrementally (e.g., in steps of 100-200 µM) to find the optimal signal-to-noise ratio. |
| Incorrect Buffer pH | The reaction buffer is not sufficiently alkaline. Prepare fresh buffer and verify that the pH is within the optimal range (typically 8.5-10.5).[3] |
| Degraded Reagents | The hydrogen peroxide or this compound stock solution has degraded. Prepare fresh working solutions for each experiment. |
| Insufficient Enzyme (HRP) Concentration | The concentration of the HRP-conjugated antibody is too low. Titrate the primary and secondary antibodies to find the optimal dilution. Too much enzyme can also lead to rapid substrate depletion and a short-lived signal.[8] |
| Enzyme Inhibitors Present | Buffers may contain HRP inhibitors like sodium azide. Ensure all buffers and reagents are free from substances that inactivate HRP.[9] |
| Incorrect Incubation Times | Incubation times for antibodies or the substrate are too short. Ensure you are following the protocol's recommended times. |
Issue 2: High Background
High background can obscure specific signals and reduce assay sensitivity.
| Potential Cause | Recommended Solution |
| Excessive Antibody Concentration | Too much primary or secondary antibody can lead to non-specific binding. Reduce the concentration of the antibodies; perform a titration to find the optimal dilution.[10] |
| Insufficient Blocking | The blocking step was incomplete, leaving sites on the membrane or plate open for non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., BSA, non-fat milk, or a commercial protein-free blocker).[11] |
| Inadequate Washing | Unbound antibodies were not sufficiently washed away. Increase the number and/or duration of wash steps. Adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer can also help.[11] |
| High this compound Concentration | While rare, excessively high substrate concentrations can sometimes contribute to background noise. If the signal is saturated, try reducing the this compound concentration. |
| Contaminated Buffers or Equipment | Buffers or incubation trays may be contaminated. Use fresh, filtered buffers and clean equipment for each experiment.[10] |
Quantitative Data Summary
Optimizing reagent concentrations is critical for achieving high sensitivity and a low signal-to-noise ratio. The following tables provide starting points and key considerations for assay development.
Table 1: Typical Concentration Ranges for Key Reagents
| Reagent | Typical Starting Concentration | Optimization Notes |
| This compound / Luminol | 100 µM - 1 mM | Higher concentrations can increase signal but may also elevate background. Optimal concentration balances signal intensity with noise.[1][2] |
| Hydrogen Peroxide (H₂O₂) | 100 µM - 5 mM | The ratio of H₂O₂ to this compound is important. Titration may be necessary. |
| Enhancer (e.g., p-iodophenol) | 100 µM - 1 mM | Enhancer concentration must be optimized as excessive amounts can sometimes inhibit the reaction. |
| HRP-Conjugated Antibody | 10 - 200 ng/mL | Must be titrated for each new antibody lot and experimental setup to minimize background while maximizing specific signal.[12] |
Table 2: Effect of pH on Chemiluminescence Signal
| pH Range | Relative Signal Intensity | Comments |
| < 7.0 | Very Low / None | The reaction is inefficient in neutral or acidic conditions. |
| 7.5 - 8.5 | Low to Moderate | Signal begins to appear but is suboptimal for most assays. |
| 8.5 - 10.5 | High (Optimal) | Generally considered the optimal range for HRP-catalyzed this compound/luminol reactions.[3] |
| > 11.0 | Moderate to High | Signal may remain high, but very high pH can denature antibodies or the HRP enzyme, leading to inconsistency.[2] |
Experimental Protocols
General Protocol for a this compound-Based Chemiluminescent ELISA
This protocol provides a framework for a sandwich ELISA using an HRP conjugate and this compound-based detection. All steps should be performed at room temperature unless otherwise specified.
1. Reagent Preparation:
-
Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6): Prepare and chill to 4°C.
-
Wash Buffer (PBST): PBS with 0.05% Tween-20.
-
Blocking Buffer: 1% BSA in PBST.
-
This compound Stock Solution (100 mM): Dissolve this compound powder in DMSO. Store in small aliquots at -20°C, protected from light.
-
Detection Substrate (Prepare Fresh): In an alkaline buffer (e.g., 100 mM Tris, pH 9.0), dilute the this compound stock to the desired final concentration (e.g., 500 µM). Add H₂O₂ to its final concentration (e.g., 1 mM) and any enhancer just before use.
2. Plate Coating:
-
Dilute the capture antibody to its optimal concentration in Coating Buffer.
-
Add 100 µL to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
3. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours.
-
Aspirate and wash the plate 3 times with Wash Buffer.
4. Sample and Standard Incubation:
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours.
-
Aspirate and wash the plate 3 times with Wash Buffer.
5. Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody in Blocking Buffer.
-
Add 100 µL to each well and incubate for 1 hour.
-
Aspirate and wash the plate 3 times with Wash Buffer.
6. HRP Conjugate Incubation:
-
Dilute an HRP-conjugated reagent (e.g., Streptavidin-HRP) in Blocking Buffer.
-
Add 100 µL to each well and incubate for 30 minutes in the dark.
-
Aspirate and wash the plate 5 times with Wash Buffer to remove all unbound HRP.
7. Chemiluminescent Detection:
-
Prepare the fresh Detection Substrate.
-
Add 100 µL to each well.
-
Immediately measure the light output (Relative Light Units, RLU) in a luminometer. Signal develops quickly and may decay over time, so consistent timing is crucial.
Visualizations
This compound Chemiluminescence Reaction Pathway
The following diagram illustrates the core chemical reaction that produces light in a this compound-based assay catalyzed by Horseradish Peroxidase (HRP).
Caption: HRP-catalyzed oxidation of this compound leading to light emission.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel ultrasensitive chemiluminescence enzyme immunoassay by employment of a signal enhancement of horseradish peroxidase-luminol-hydrogen peroxide reaction for the quantitation of atezolizumab, a monoclonal antibody used for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemiluminescent detection systems of horseradish peroxidase employing nucleophilic acylation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemiluminescent Western Blotting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The photodynamic effect: the comparison of chemiexcitation by luminol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. Optimizing the o-phenylenediamine assay for horseradish peroxidase: effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Phthalhydrazide-Based Detection
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low signal intensity in Phthalhydrazide-based detection assays, such as chemiluminescent Western Blots and ELISAs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues that can lead to weak or absent signals in your experiments.
Q1: Why is my signal weak or completely absent?
This is a common issue that can stem from several factors throughout the experimental process. The problem could lie with your antibodies, the enzyme activity, the substrate, or the experimental technique itself.
Troubleshooting Steps:
-
Antibody Concentration: The concentrations of your primary and/or secondary antibodies may be too low.[1][2][3] Try increasing the concentration or extending the incubation time.[4][5] It's also beneficial to verify the optimal antibody concentration through a dot blot.[1][6]
-
Antibody Activity: Antibodies can lose activity if stored improperly or if they are old.[1][5] Always check the expiration date and ensure they have been stored according to the manufacturer's instructions.[4][5] Avoid multiple freeze-thaw cycles and consider using freshly diluted antibodies for each experiment.[7][8]
-
Protein Loading: The amount of target protein in your sample may be insufficient.[2][7] Increase the amount of protein loaded onto the gel.[1][5] For proteins with very low expression, consider enriching the sample through immunoprecipitation.[1]
-
Protein Transfer (for Western Blots): Inefficient transfer of proteins from the gel to the membrane is a frequent cause of weak signals.[3][4][9] You can verify transfer efficiency by staining the membrane with a reversible protein stain like Ponceau S after transfer.[2][5] Ensure good contact between the gel and membrane, and optimize transfer time and voltage, especially for large molecular weight proteins.[1][4]
-
Substrate Issues: The chemiluminescent substrate may have lost activity or the incubation time may be too short.[1] Ensure the substrate is not expired and has been warmed to room temperature before use, as cold temperatures can slow the enzyme reaction.[10] Increase the substrate incubation time to enhance the signal.[1]
Q2: How can I be sure my HRP-conjugated secondary antibody is active?
The horseradish peroxidase (HRP) enzyme is critical for the chemiluminescent reaction. Its inactivation will lead to a complete loss of signal.
Troubleshooting Steps:
-
Avoid Inhibitors: Sodium azide (B81097) is a common preservative in antibody solutions but it is a potent inhibitor of HRP activity.[2][4][11][12][13] Ensure that none of your buffers, especially those used for diluting the HRP-conjugated antibody, contain sodium azide.[10][11]
-
Proper Storage: HRP conjugates can lose activity over time, especially if stored improperly.[8] Long-term storage at 4°C is often recommended, but for extended periods, storing aliquots at -20°C (often with glycerol) can maintain stability.[8] Repeated freeze-thaw cycles should be avoided.[8]
-
Test Activity: You can perform a simple dot blot to test the activity of the HRP conjugate.[1] Spot a small amount of the conjugate directly onto a membrane, add the chemiluminescent substrate, and check for a signal.
Q3: My signal is present but very faint. How can I enhance it?
Faint bands often indicate that the reaction is occurring but is suboptimal. Several adjustments can be made to boost the signal intensity.
Troubleshooting Steps:
-
Optimize Antibody Dilutions: While too little antibody leads to no signal, the wrong dilution can also result in a faint signal. Perform a titration of both your primary and secondary antibodies to find the optimal concentrations.[2][6]
-
Blocking Buffer: The choice of blocking buffer can sometimes mask the target antigen, reducing antibody binding.[4][7] If you are using non-fat dry milk, try switching to Bovine Serum Albumin (BSA) or a commercial protein-free blocking buffer, or vice versa.[7] Also, avoid blocking for an excessive amount of time (e.g., more than 1 hour at room temperature).[4]
-
Washing Steps: While essential for reducing background, excessive washing can wash away the bound antibodies, leading to a weaker signal.[1][14] Reduce the number or duration of wash steps if you suspect this is an issue.[2][5]
-
Use a High-Sensitivity Substrate: If your target protein is of low abundance, a standard ECL substrate may not be sensitive enough.[6] Switching to a high-sensitivity or maximum-sensitivity substrate can significantly enhance the signal.[4][15]
-
Increase Exposure Time: For imaging-based detection, simply increasing the exposure time can often reveal faint bands.[1][4]
Q4: I see brown/yellow stains on my membrane where bands should be, but no chemiluminescent signal on the imager. What is happening?
This phenomenon, sometimes called "burned bands," indicates an extremely strong reaction that has quickly depleted the chemiluminescent substrate.[6][16]
Troubleshooting Steps:
-
Reduce Antibody Concentration: This issue is most often caused by an excessively high concentration of the HRP-conjugated secondary antibody, and sometimes the primary antibody as well.[6][16] Significantly dilute your antibodies.
-
Load Less Protein: Too much target protein can also lead to rapid substrate consumption.[6] Try loading less sample onto the gel.
-
Use a More Robust Substrate: Some substrates are designed to provide a longer-lasting signal and may be less prone to rapid depletion.
-
Image Immediately: Capture the signal immediately after adding the substrate, as the intense reaction may be very brief.
Data Presentation: Recommended Reagent Concentrations
Optimizing concentrations is key to a successful experiment. The following table provides starting ranges for common reagents used in chemiluminescent Western blotting.
| Reagent | Typical Concentration/Dilution | Notes |
| Protein Load | 20-30 µg (whole cell lysate) | For low abundance or modified proteins, up to 100 µg may be necessary.[7] |
| Primary Antibody | 1:1,000 - 1:10,000 (from a 1 mg/mL stock) | Optimal dilution is antibody-dependent and must be determined empirically.[7] |
| HRP-conjugated Secondary Antibody | 1:5,000 - 1:100,000 | Higher dilutions are often needed with high-sensitivity substrates to avoid signal saturation.[4] |
| Blocking Agents (Milk/BSA) | 5% (w/v) in TBS-T or PBS-T | Milk can sometimes mask phospho-epitopes. BSA is a common alternative.[7] |
| Tween 20 in Wash Buffer | 0.05% - 0.1% (v/v) | Helps to reduce non-specific binding and background.[4][7] |
Experimental Protocols
Key Protocol: Chemiluminescent Western Blot
This protocol outlines the major steps for detecting a target protein using a this compound-based chemiluminescent substrate.
-
Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors to prevent protein degradation.[7] Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
SDS-PAGE: Denature the desired amount of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Confirm successful transfer using a reversible stain like Ponceau S.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween 20) to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation can be done for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS with 0.1% Tween 20) to remove unbound primary antibody.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[10]
-
Final Washing: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Signal Detection: Prepare the this compound-based (e.g., Luminol/Peroxide) chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane in the substrate solution for 1-5 minutes.
-
Imaging: Remove the membrane from the substrate solution, drain excess liquid, and place it in a plastic wrap or sheet protector. Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager) or by exposing it to X-ray film.[10]
Visualizations
This compound-HRP Chemiluminescent Reaction
The diagram below illustrates the basic principle of light generation in this compound-based detection systems.
Caption: Simplified pathway of HRP-catalyzed this compound oxidation leading to light emission.
Chemiluminescent Western Blot Workflow
This workflow provides a step-by-step visual guide to the experimental process.
Caption: Standard experimental workflow for chemiluminescent Western blotting.
Troubleshooting Logic for Low Signal
This decision tree helps diagnose the root cause of weak or no signal.
Caption: A decision tree to systematically troubleshoot low signal intensity issues.
References
- 1. sinobiological.com [sinobiological.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemiluminescence in western blot | Abcam [abcam.com]
- 10. licorbio.com [licorbio.com]
- 11. Immunoperoxidase techniques: the deleterious effect of sodium azide on the activity of peroxidase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Factors Affecting Signal Generation in Enzyme-Linked Immunosorbent Assays (ELISA) | Basicmedical Key [basicmedicalkey.com]
- 14. licorbio.com [licorbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Phthalhydrazide Assays and Interference from Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from biological matrices in Phthalhydrazide-based chemiluminescence assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound assays, providing potential causes and solutions.
Issue 1: High Background Signal
A high background signal can mask the specific signal from your analyte of interest, reducing the sensitivity of your assay.
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Equipment | Ensure all buffers and reagents are freshly prepared with high-purity water. Use clean labware and pipette tips to avoid cross-contamination. |
| Autoluminescence of Assay Plates | Use white, opaque microplates specifically designed for luminescence assays to minimize background signal and prevent crosstalk between wells. |
| Presence of Strong Oxidizing Agents | Biological samples may contain or be contaminated with strong oxidants like bleach (hypochlorite) which can directly oxidize this compound derivatives.[1][2] If contamination is suspected, ensure thorough cleaning of all non-disposable equipment. For samples, consider including a quencher or inhibitor specific to the suspected oxidant if it does not interfere with the assay's catalyst. |
| High Concentration of Peroxidases or Metal Ions | Endogenous peroxidases (e.g., from red blood cell lysis) or metal ions (e.g., iron, copper) in the biological matrix can catalyze the this compound reaction non-specifically.[1][2][3][4] Optimize sample dilution to reduce the concentration of these interfering substances. Consider using specific inhibitors if the interfering catalyst is known. |
| Sub-optimal Assay Conditions | The pH of the reaction buffer is critical; most this compound assays perform optimally at a slightly alkaline pH (around 8.5).[5] Verify the pH of your assay buffer. |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with the assay components or reaction conditions.
| Potential Cause | Recommended Solution |
| Inefficient Analyte-Catalyst Interaction | Ensure that the catalyst (e.g., horseradish peroxidase conjugated to an antibody) is active and that the binding of the catalyst to the analyte is optimal. |
| Presence of Quenching Agents | Components in the biological matrix can absorb the emitted light (quenching). Sample dilution can help mitigate this effect. |
| Degraded Reagents | This compound solutions can be light-sensitive and have a limited shelf life.[6] Store reagents as recommended by the manufacturer and prepare fresh working solutions for each experiment. Hydrogen peroxide, the oxidant, can also degrade over time. |
| Incorrect Reagent Concentration | Titrate the concentrations of your detection reagents (e.g., antibody-HRP conjugate and substrate) to find the optimal ratio for signal generation. |
| Sub-optimal pH | Verify that the pH of your final reaction mixture is within the optimal range for the this compound-peroxidase reaction. |
Issue 3: High Inter-well or Inter-assay Variability
Inconsistent results between wells or experiments can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Matrix Effects | The composition of biological samples can vary, leading to differential interference. Implement a robust sample preparation protocol, such as protein precipitation or solid-phase extraction, to normalize the matrix.[7][8][9][10] |
| Pipetting Inaccuracies | Ensure accurate and consistent pipetting, especially when working with small volumes. Use calibrated pipettes and pre-wet the tips. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for samples. Fill the outer wells with buffer or water. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to ensure that all wells have consistent incubation times with the chemiluminescent substrate. |
Data Presentation: Impact of Interfering Substances
While precise quantitative data in the form of Relative Light Units (RLU) is highly dependent on the specific assay conditions (e.g., reagent concentrations, instrument settings), the following table summarizes the relative interference potential of common substances found in or introduced into biological matrices.
| Interfering Substance | Biological Matrix/Source | Effect on this compound Assay | Notes |
| Hemoglobin (Iron) | Blood (hemolysis) | Strong Enhancement (False Positive) | The iron in the heme group is a potent catalyst for the this compound reaction.[4] |
| Myoglobin | Muscle tissue | Enhancement (False Positive) | Contains a heme group similar to hemoglobin. |
| Peroxidases | Plants (e.g., horseradish), some immune cells | Strong Enhancement (False Positive) | Plant-based peroxidases can be a source of interference in assays using plant-derived materials. |
| Hypochlorite (Bleach) | Cleaning agent contamination | Strong Enhancement (False Positive) | A powerful oxidizing agent that can directly react with this compound.[2] |
| Copper and Iron Ions | Environmental contamination, some biological processes | Enhancement (False Positive) | These metal ions can catalyze the chemiluminescent reaction.[1][2][3] |
| High Protein Concentration | Serum, Plasma | Variable (Suppression or Enhancement) | Can cause matrix effects, including quenching or non-specific binding. |
| Anticoagulants (EDTA, Heparin) | Blood collection tubes | Suppression | EDTA can chelate metal ion catalysts, while heparin can also interfere with the reaction.[11] EDTA has been shown to cause a more significant decrease in signal compared to heparin.[11] |
| Complex Cell Culture Media (e.g., DMEM/F-12) | In vitro cell-based assays | Suppression | Components like amino acids, vitamins, and phenol (B47542) red can interfere with the assay.[5][12] Simple balanced salt solutions tend to give higher chemiluminescence responses.[5] |
| Ascorbic Acid (Vitamin C) | Biological samples, supplements | Suppression (Quenching) | A strong antioxidant that can scavenge reactive oxygen species, inhibiting the chemiluminescent reaction. |
Experimental Protocols
Protocol 1: General this compound Chemiluminescence Assay
This protocol provides a basic framework for a this compound-based assay, such as an ELISA.
Materials:
-
Coated and blocked 96-well white opaque microplate
-
Analyte-containing samples and standards
-
Biotinylated detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
This compound-based chemiluminescent substrate (containing this compound derivative and hydrogen peroxide)
-
Luminometer
Procedure:
-
Add samples and standards to the wells of the microplate and incubate to allow the analyte to bind to the capture antibody.
-
Wash the plate three times with Wash Buffer.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate three times with Wash Buffer.
-
Add the Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate five times with Wash Buffer.
-
Prepare the this compound working solution according to the manufacturer's instructions immediately before use.
-
Add the working solution to each well.
-
Immediately measure the chemiluminescence using a luminometer.
Protocol 2: Protein Precipitation for Serum/Plasma Samples
This protocol is designed to remove the bulk of proteins from serum or plasma samples, which can be a major source of matrix interference.[7][8][10]
Materials:
-
Serum or plasma sample
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
In a microcentrifuge tube, add three parts of cold acetonitrile to one part of serum or plasma sample (e.g., 300 µL of acetonitrile for 100 µL of serum).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte, and transfer it to a new tube for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE can provide a more thorough cleanup of biological samples compared to protein precipitation, removing a wider range of interfering substances.[9][13][14]
Materials:
-
SPE cartridge with a suitable sorbent (e.g., C18 for non-polar analytes)
-
Sample pre-treated as necessary (e.g., diluted, pH adjusted)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent(s)
-
Elution solvent
-
SPE manifold (vacuum or positive pressure)
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare the sorbent for the sample matrix. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass one or more wash solvents through the cartridge to remove interfering substances. The wash solvents should be strong enough to elute interferents but not the analyte of interest.
-
Elution: Pass the elution solvent through the cartridge to recover the analyte. The eluate is then collected for analysis.
Visualizations
References
- 1. How to Avoid Interference in Tracking Investigation by Luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Analysis of Interference with Luminol [vacutaineradditives.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of culture media on the production and measurement of luminol-dependent chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 9. affinisep.com [affinisep.com]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
Improving the yield and purity of Phthalhydrazide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Phthalhydrazide for improved yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
Q1: My reaction resulted in a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. To address this, you can try optimizing the reaction time and temperature. A common starting point is heating a mixture of phthalic anhydride (B1165640) and hydrazine (B178648) hydrate (B1144303) in acetic acid at 120°C for 4-6 hours.[1][2] Monitoring the reaction's progress using Thin Layer Chromatography (TTC) is recommended to determine the optimal duration.[1]
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the yield. While acetic acid is a common solvent, ethanol (B145695) or water can also be used.[3] For certain protocols, catalysts may be employed to enhance the reaction rate and yield.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.[1] Lowering the reaction temperature may help minimize the formation of these side products.[1]
-
Poor Solubility of Reactants: If the reactants are not fully dissolved in the solvent at the reaction temperature, the reaction rate can be slow, leading to a lower yield.[1] Ensure that the chosen solvent is appropriate for dissolving the reactants at the target temperature. It may be necessary to use a different solvent or a co-solvent system.[1]
Q2: I am observing significant impurity in my final this compound product. How can I improve its purity?
A2: Impurities in the final product are often a result of side reactions or unreacted starting materials. Here are some strategies to enhance purity:
-
Optimize Reaction Temperature: High temperatures can sometimes lead to the formation of byproducts.[1] Carefully controlling and potentially lowering the reaction temperature can improve the selectivity of the reaction for this compound.[1]
-
Purification Methods: Proper purification of the crude product is crucial. Common methods for purifying this compound include:
-
Recrystallization: This is a highly effective method for removing impurities. This compound can be recrystallized from solvents such as 0.1M potassium hydroxide (B78521) (KOH), ethanol, or dimethylformamide.[4]
-
Washing: Washing the filtered solid with appropriate solvents can remove residual impurities. For example, washing with petroleum ether or water is a common practice.[2]
-
-
Reaction Monitoring: Closely monitoring the reaction with TLC can help determine the point at which the desired product formation is maximized and side product formation is minimized.[1]
Q3: The reaction seems to be proceeding very slowly or not at all. What could be the issue?
A3: A sluggish or stalled reaction can be due to the following:
-
Insufficient Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. If you are operating at a lower temperature, consider gradually increasing it while monitoring the reaction progress.[1]
-
Poor Reactant Solubility: As mentioned earlier, if the reactants are not well-dissolved, the reaction will be slow.[1] Ensure your solvent system is adequate for the reaction conditions.
-
Reagent Quality: The quality of the starting materials, particularly hydrazine hydrate, can affect the reaction. Ensure you are using reagents of appropriate purity.
Q4: Are there alternative synthesis methods that can offer better yield and purity?
A4: Yes, several alternative methods have been developed to improve upon the conventional synthesis of this compound:
-
Microwave-Assisted Synthesis: This method can significantly reduce reaction times (e.g., to 10-15 minutes) and improve yields, with reported yields in the range of 94-96%.[3]
-
Phase Transfer Catalysis: This technique has been shown to achieve very high yields (around 97.9%) and purity (approximately 98.7%).[3]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the conventional synthesis of this compound?
A1: A common and well-documented starting point is the reaction of phthalic anhydride with hydrazine hydrate in a solvent like acetic acid, heated at 120°C for 4 to 6 hours.[1][2]
Q2: How can I monitor the progress of my this compound synthesis?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[1] By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the appearance of the product spot on the TLC plate.
Q3: What are the key safety precautions to consider during this compound synthesis?
A3: Hydrazine hydrate is a hazardous chemical and should be handled with appropriate safety measures. It is crucial to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Q4: How can I purify the final this compound product?
A4: The most common method for purifying this compound is recrystallization. Effective solvents for recrystallization include 0.1M KOH, ethanol, and dimethylformamide.[4] After filtration, the solid product is often washed with a non-polar solvent like petroleum ether to remove any remaining soluble impurities.[2]
Data Presentation
The following table summarizes quantitative data for different this compound synthesis methods.
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Conventional Hydrazinolysis | None | Acetic Acid | 120 | 4-6 hours | 90 | Not Specified | [2] |
| Conventional Hydrazinolysis | None | Ethanol or Water | 80-100 | 4-6 hours | 70-85 | 90-95 | [3] |
| Microwave-Assisted | Acetic Acid (catalytic) | Not Specified | 100-120 | 10-15 minutes | 94-96 | Not Specified | [3] |
| Phase Transfer | Tetrabutylammonium bromide (TBAB) | Xylene | 120 | 2-3 hours | 97.9 | 98.7 | [3] |
Experimental Protocols
1. Conventional Synthesis of this compound
This protocol is based on a commonly cited method for the synthesis of this compound.[2]
-
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate
-
Glacial acetic acid
-
Petroleum ether
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride in glacial acetic acid.
-
Slowly add hydrazine hydrate to the stirred solution.
-
Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the precipitated solid using a Büchner funnel.
-
Wash the solid with petroleum ether (2 x 10 mL).
-
Dry the resulting white solid under vacuum to obtain this compound.
-
2. Microwave-Assisted Synthesis of this compound
This protocol provides a general guideline for microwave-assisted synthesis.[3]
-
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine phthalic anhydride, hydrazine hydrate, and a catalytic amount of acetic acid.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at 100-120°C for 10-15 minutes.
-
After the reaction is complete, allow the vessel to cool to a safe temperature.
-
Isolate the product by filtration.
-
Purify the product by recrystallization if necessary.
-
Mandatory Visualization
Caption: Experimental workflow for the conventional synthesis of this compound.
Caption: Chemical pathway for the synthesis of this compound.
References
Phthalhydrazide Solutions: A Technical Guide to Ensuring Stability in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of phthalhydrazide solutions for long-term experimental use. This compound is a versatile reagent, particularly valued for its chemiluminescent properties in various assays. However, its stability in solution can be a critical factor for the reproducibility and reliability of experimental results, especially in studies conducted over extended periods. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate stability issues and ensure the integrity of your research.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Decreased Chemiluminescence Signal Over Time | Degradation of this compound in the working solution. | Prepare fresh working solutions daily from a concentrated stock. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Instability of other assay components (e.g., enzyme, substrate). | Verify the stability of all reagents according to the manufacturer's instructions. | |
| High Background Signal | Autoxidation of this compound. | Prepare solutions in deoxygenated buffers. Consider adding antioxidants, but validate for non-interference with the assay. |
| Contamination of reagents or labware. | Use high-purity water and reagents. Ensure all labware is thoroughly cleaned. | |
| Inconsistent Results Between Experiments | Variability in solution preparation. | Standardize the protocol for solution preparation, including solvent, pH, and final concentration. Use a calibrated pH meter. |
| Fluctuations in experimental conditions. | Maintain consistent temperature, incubation times, and light exposure across all experiments. | |
| Precipitation in this compound Solution | Low solubility in the chosen solvent. | This compound has limited solubility in water. Prepare stock solutions in a suitable organic solvent like DMSO and then dilute into the aqueous assay buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| pH-dependent solubility. | Adjust the pH of the buffer to optimize solubility. This compound is generally more soluble in alkaline conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Alkaline conditions can promote the chemiluminescent reaction but may also accelerate degradation over time. Higher temperatures and exposure to UV light can also lead to the breakdown of the molecule.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For long-term storage, it is recommended to prepare concentrated stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). DMSO is a non-aqueous solvent that minimizes hydrolysis and oxidation. These stock solutions should be stored at -20°C or lower in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.
Q3: How should I prepare my working this compound solution for a long-term experiment?
A3: Working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution into the appropriate aqueous buffer immediately before use. It is crucial to ensure that the final concentration of DMSO in the assay is low enough (typically <1%) to not interfere with the biological system or enzymatic activity.
Q4: What are the expected degradation products of this compound in aqueous solutions?
A4: The primary degradation pathway for this compound in aqueous solution, particularly under oxidative conditions, is the opening of the hydrazide ring to form phthalic acid and hydrazine (B178648) derivatives. The exact nature of the degradation products can vary depending on the specific conditions such as pH, temperature, and the presence of catalysts.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a chemical fume hood.
-
Dissolve the powder in anhydrous DMSO to achieve a high concentration stock solution (e.g., 100 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into small, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Stability Testing of this compound Working Solutions
This protocol outlines a method to assess the stability of this compound working solutions under different conditions using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0)
-
HPLC system with a UV detector
-
C18 HPLC column
-
-
Procedure:
-
Prepare fresh working solutions of this compound (e.g., 1 mM) by diluting the DMSO stock solution into each of the aqueous buffers.
-
Divide each solution into two sets of aliquots. Store one set at 4°C and the other at room temperature (25°C). Protect all samples from light.
-
At specified time points (e.g., 0, 24, 48, 72, and 168 hours), take an aliquot from each condition.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound. A typical mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Monitor the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
Plot the percentage of remaining this compound against time for each condition to determine the stability profile.
-
Quantitative Data on this compound Stability
The following tables present representative data on the stability of a 1 mM this compound solution under various conditions. This data is intended to be illustrative of expected trends.
Table 1: Effect of pH and Temperature on this compound Stability in Aqueous Buffer
| Time (hours) | 4°C, pH 5.0 (% Remaining) | 25°C, pH 5.0 (% Remaining) | 4°C, pH 7.4 (% Remaining) | 25°C, pH 7.4 (% Remaining) | 4°C, pH 9.0 (% Remaining) | 25°C, pH 9.0 (% Remaining) |
| 0 | 100 | 100 | 100 | 100 | 100 | 100 |
| 24 | 98 | 95 | 97 | 92 | 95 | 88 |
| 48 | 96 | 90 | 94 | 85 | 90 | 78 |
| 72 | 94 | 85 | 91 | 78 | 85 | 69 |
| 168 | 88 | 70 | 82 | 60 | 75 | 50 |
Table 2: Effect of Solvent on this compound Stability at 25°C
| Time (hours) | DMSO (% Remaining) | Aqueous Buffer (pH 7.4) (% Remaining) |
| 0 | 100 | 100 |
| 24 | >99 | 92 |
| 48 | >99 | 85 |
| 72 | >99 | 78 |
| 168 | >99 | 60 |
Visualizing Pathways and Workflows
This compound Degradation Pathway
The following diagram illustrates a plausible degradation pathway of this compound in an aqueous solution under oxidative conditions.
Caption: A simplified proposed degradation pathway for this compound.
Experimental Workflow for a this compound-Based Chemiluminescence Assay
This diagram outlines a typical workflow for an enzyme-linked immunosorbent assay (ELISA) using a this compound-based chemiluminescent substrate for detection.
Caption: A typical experimental workflow for a chemiluminescence ELISA.
Signaling Pathway of this compound Chemiluminescence
The following diagram illustrates the key steps in the horseradish peroxidase (HRP)-catalyzed chemiluminescence reaction of this compound.
Caption: HRP-catalyzed chemiluminescence of this compound.
Technical Support Center: Mitigating Background Chemiluminescence in Phthalhydrazide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate background chemiluminescence in Phthalhydrazide-based reactions, such as those involving luminol (B1675438).
Troubleshooting Guide
This guide addresses specific issues encountered during experiments that can lead to high background signals, affecting the accuracy and sensitivity of your assays.
Question: Why is my background signal excessively high?
High background can originate from several sources. The most common culprits are related to non-specific binding of antibodies, suboptimal reaction conditions, and contaminated reagents. Here’s a systematic approach to identify and resolve the issue:
-
Review Your Blocking Step: Inadequate blocking is a primary cause of high background.
-
Is your blocking buffer appropriate for your assay? Milk-based blockers, for instance, are not suitable for detecting phosphorylated proteins due to the presence of active phosphatases.[1]
-
Is the concentration of your blocking agent optimized? Typically, concentrations between 1-5% for non-fat dry milk or BSA are used.[2] However, too high a concentration can mask the target protein.[2]
-
Was the blocking incubation time sufficient? A minimum of one hour at room temperature is generally recommended.[2][3]
-
-
Evaluate Antibody Concentrations: Excessive antibody concentrations lead to non-specific binding and increased background.
-
Assess Your Washing Procedure: Insufficient washing fails to remove unbound antibodies, resulting in high background.
-
Are you washing thoroughly and for a sufficient duration? It is recommended to perform at least four to six washes of five minutes each with a suitable wash buffer.[4][6][7]
-
Does your wash buffer contain a detergent? Including a non-ionic detergent like Tween-20 at a concentration of 0.05% to 0.1% can help reduce non-specific binding.[1][4]
-
-
Check Reagent and Equipment Integrity: Contaminated reagents or equipment can introduce interfering substances.
-
Are your buffers and reagents freshly prepared and filtered? Particulates in blocking and antibody solutions can settle on the membrane and cause a speckled background.[8]
-
Is your equipment clean? Trays and other equipment should be thoroughly cleaned to prevent contamination.[8]
-
Is your luminol reagent within its shelf life and stored correctly? Luminol is sensitive to light and high temperatures and should be stored between 2-8°C in a dark container.[9][10][11]
-
Question: My background is speckled or contains dark dots. What is the cause?
A speckled background is often due to the aggregation of blocking agents or antibodies, or particulate contamination.
-
Ensure complete dissolution of your blocking agent. Gentle warming and thorough mixing can prevent aggregates. If issues persist, filtering the blocking solution is recommended.[3]
-
Filter your HRP-conjugated antibody. Aggregates in the secondary antibody can also cause speckling. Filtering through a 0.2 µm filter can resolve this.
-
Maintain a clean working environment. Dust or other particulates can settle on the membrane. Always handle the membrane with clean forceps and keep it covered during incubations.[8]
Question: The background is uneven or blotchy. What should I do?
Uneven background can result from inconsistent reagent application or the membrane drying out.
-
Ensure the membrane is fully submerged in all solutions. Use sufficient volumes of blocking buffer, antibody solutions, and wash buffer to cover the entire membrane.[3]
-
Do not allow the membrane to dry out at any stage. A dry membrane can lead to high and uneven background.[3][4]
-
Apply the chemiluminescent substrate evenly. Pipette the substrate carefully to ensure the entire surface of the membrane is coated.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound (luminol) chemiluminescence reactions to minimize background?
The optimal pH for luminol chemiluminescence is typically in the alkaline range, between 8.0 and 11.0.[12][13] While a higher pH can increase the quantum yield of the luminol reaction, it's crucial to find a balance, as very high pH (above 9.5) can decrease the activity of enzymes like Horseradish Peroxidase (HRP) and potentially denature proteins.[12] A pH around 8.5 is often a good compromise for HRP-catalyzed reactions.[12]
Q2: Can metal ions in my reagents contribute to high background?
Yes, certain transition metal ions can catalyze the oxidation of luminol, leading to non-enzymatic chemiluminescence and thus, a higher background.[12][14] Iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), and cobalt (Co²⁺) are known to enhance luminol chemiluminescence.[14][15][16] It is crucial to use high-purity water and reagents to minimize metal ion contamination.
Q3: How does the purity of the this compound (luminol) reagent affect background chemiluminescence?
The purity of the luminol reagent is critical. Impurities can act as catalysts or quenchers of the chemiluminescent reaction, leading to either increased background or reduced signal intensity.[17] Using high-purity luminol is essential for achieving a good signal-to-noise ratio.
Q4: Can cleaning agents interfere with my assay and cause high background?
Yes, certain cleaning agents, especially bleaches containing hypochlorite, are strong oxidizing agents and can directly react with luminol to produce chemiluminescence, leading to false-positive signals and high background.[18] It is important to thoroughly rinse all labware to remove any residual cleaning agents.
Q5: How can I optimize the signal-to-noise ratio in my experiment?
Optimizing the signal-to-noise ratio involves maximizing the specific signal while minimizing the background noise. This can be achieved by:
-
Titrating primary and secondary antibodies to find the optimal concentrations.[6]
-
Choosing the most effective blocking agent for your specific assay.[15]
-
Optimizing the washing steps by adjusting the number, duration, and detergent concentration of the washes.[1][19]
-
Using a high-quality chemiluminescent substrate with a long-lasting signal.
Data Presentation
Table 1: Influence of Reagent Concentration and pH on Chemiluminescence
| Parameter | Recommended Range/Value | Effect on Background | Effect on Signal | Citation(s) |
| Luminol Concentration | 0.01 - 0.3 mmol/L | Higher concentrations can increase background. | Signal intensity increases up to an optimal concentration (e.g., 0.3 mmol/L) and then may decrease. | [12][13] |
| Hydrogen Peroxide (H₂O₂) | Varies by substrate | Excess H₂O₂ can lead to enzyme inactivation and higher background. | Optimal concentration is required for maximal signal. | [12][13] |
| pH (for HRP-catalyzed reactions) | 8.0 - 9.5 | Suboptimal pH can increase non-enzymatic background. | Optimal pH is a compromise between enzyme activity and luminol quantum yield. | [12][13] |
| Tween-20 in Wash Buffer | 0.05% - 0.1% | Effectively reduces non-specific binding and background. | Minimal effect on specific signal at recommended concentrations. | [20] |
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Citation(s) |
| Non-fat Dry Milk (NFDM) | 3-5% (w/v) | Inexpensive and effective for many antigens. | Contains endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays. May mask some antigens. | [1][2] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A single purified protein, good for phospho-protein detection. | More expensive than milk. Can have lot-to-lot variability. | [2][15] |
| Normal Goat Serum (NGS) | 1-5% (v/v) | Can be very effective at blocking. | Contains immunoglobulins that may cross-react with antibodies. | [15] |
| Protein-Free Blockers | Varies by manufacturer | No interference from endogenous proteins, biotin, or glycoproteins. | Can be more expensive. | [2][21] |
Experimental Protocols
Protocol 1: Checkerboard Titration of Primary and Secondary Antibodies
This protocol helps determine the optimal dilution for both primary and secondary antibodies to maximize the signal-to-noise ratio.
Materials:
-
Nitrocellulose or PVDF membrane with transferred protein lysate
-
Blocking buffer
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Wash buffer (e.g., TBS-T or PBS-T)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cut the membrane into strips, ensuring each strip contains the protein bands of interest.
-
Block all membrane strips in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Prepare a series of dilutions for the primary antibody in blocking buffer (e.g., 1:1000, 1:2500, 1:5000, 1:10000).
-
Incubate each membrane strip in a different primary antibody dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash all strips three times for 5 minutes each with wash buffer.
-
Prepare a series of dilutions for the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000, 1:10000, 1:20000, 1:50000).
-
Create a matrix by incubating each primary antibody-treated strip with each of the secondary antibody dilutions for 1 hour at room temperature.
-
Wash all strips six times for 5 minutes each with wash buffer.[7]
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate each strip in the substrate solution for the recommended time.
-
Image all the strips simultaneously using an imaging system.
-
Analyze the results to identify the combination of primary and secondary antibody dilutions that provides the strongest specific signal with the lowest background.[18]
Protocol 2: Optimizing Blocking Buffer and Incubation Time
Materials:
-
Identical membranes with transferred protein lysate
-
Various blocking agents (e.g., 5% NFDM, 3% BSA, commercial protein-free blocker)
-
Primary and secondary antibodies at their optimal dilutions
-
Wash buffer
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cut the membranes into sections.
-
Prepare different blocking buffers.
-
Incubate separate membrane sections in each blocking buffer for different durations (e.g., 1 hour, 2 hours, overnight at 4°C).
-
Proceed with the standard immunodetection protocol (primary and secondary antibody incubations and washes).
-
Develop all membrane sections with the chemiluminescent substrate and image them simultaneously.
-
Compare the signal-to-noise ratio for each condition to determine the optimal blocking agent and incubation time for your specific antigen-antibody pair.[2]
Protocol 3: Preparation of a Standard Luminol Reagent
Materials:
-
Luminol (high purity)
-
Sodium hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Hydrogen peroxide (H₂O₂) (30% stock)
-
Distilled or deionized water (high purity)
-
Dark storage bottle
Procedure (Example Formulation):
-
Solution A (Luminol Stock): Dissolve 0.1 g of luminol and 0.5 g of sodium carbonate in 100 mL of distilled water.[22] Store in a dark bottle at 4°C.
-
Solution B (Oxidant): Prepare a fresh dilution of hydrogen peroxide. For example, add 1 mL of 3% H₂O₂ to 100 mL of water. Note: The optimal concentration of H₂O₂ may need to be determined empirically.
-
Working Solution: Immediately before use, mix equal volumes of Solution A and Solution B. Some protocols may also include a catalyst like potassium ferricyanide.
Storage and Handling:
-
Store stock luminol solutions in dark, airtight containers at 2-8°C.[10][11]
-
Luminol solutions are sensitive to light and metal ion contamination.[12][13]
-
Always prepare the working solution fresh before each experiment.
Visualizations
Caption: Troubleshooting workflow for high background chemiluminescence.
Caption: Simplified this compound chemiluminescence reaction pathway.
References
- 1. Chemiluminescence | PDF [slideshare.net]
- 2. youtube.com [youtube.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein quantification by chemiluminescent Western blotting: elimination of the antibody factor by dilution series and calibration curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Automation: Increasing Signal to Noise Ratio and Intensity [precisionbiosystems.com]
- 11. Standard for Management and Storage of Chemiluminescence Reagent Luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. novateinbio.com [novateinbio.com]
- 13. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Metal Ions and Metallo-Complexes in Luminol Chemiluminescence (Catalysis) | IDEALS [ideals.illinois.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Does the Purity of Luminol Powder Affect Its Luminescence? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 18. bosterbio.com [bosterbio.com]
- 19. alpco.com [alpco.com]
- 20. biotium.com [biotium.com]
- 21. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. maine.gov [maine.gov]
Technical Support Center: Optimizing Phthalhydrazide-Based Organic Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for phthalhydrazide-based organic synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives.
Question: My reaction yield is low or I'm not getting any product. What are the possible causes and solutions?
Answer:
Low or no product yield is a frequent issue that can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A common starting point for the synthesis of this compound from phthalic anhydride (B1165640) and hydrazine (B178648) hydrate (B1144303) in acetic acid is heating at 120°C for 4-6 hours.[1] If the reaction is sluggish, you can try incrementally increasing the temperature or extending the reaction time.[1]
-
-
Decomposition of Starting Materials or Product: High temperatures can lead to the degradation of thermally sensitive compounds.[1]
-
Poor Solubility of Reactants: If reactants are not fully dissolved, the reaction mixture will be heterogeneous, leading to slow reaction rates.[1]
-
Solution: Ensure your chosen solvent can dissolve the reactants at the reaction temperature. It may be necessary to increase the temperature to achieve a homogeneous solution. In some cases, using a co-solvent or a different solvent system altogether might be required.[1]
-
-
Sub-optimal Catalyst or Conditions: In multicomponent reactions for this compound derivatives, the choice of catalyst and solvent is crucial.
-
Solution: Screen different catalysts and solvents. For instance, in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, catalysts like sodium hydrogen carbonate (NaHCO3) under solvent-free conditions have been shown to be effective.[2]
-
Question: I am observing the formation of significant impurities or side products. How can I improve the reaction's selectivity?
Answer:
The formation of byproducts can complicate purification and reduce the yield of the desired product. Here are some strategies to enhance selectivity:
-
Temperature Adjustment: Side reactions are often temperature-dependent. Lowering the reaction temperature can sometimes minimize the formation of unwanted products.[1]
-
Alternative Synthetic Routes: If specific side reactions are a persistent issue, it may be worthwhile to explore alternative synthetic pathways that are less prone to these side reactions.[1]
-
Catalyst Choice: For catalyzed reactions, the catalyst can significantly influence selectivity. Experiment with different catalysts to find one that favors the formation of the desired product. For example, in some syntheses of phthalazine (B143731) derivatives, p-toluenesulfonic acid (PTSA) has been shown to lead to cleaner reactions compared to sulfuric acid.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation can often lead to shorter reaction times and improved yields, potentially reducing the formation of thermally induced byproducts.[4]
Question: The purification of my final product is difficult. What can I do?
Answer:
Purification challenges often arise from a complex mixture of products and byproducts or from the physical properties of the product itself.
-
Re-optimize Reaction Conditions: A cleaner reaction mixture simplifies purification. Revisit the reaction temperature, time, and catalyst to improve the selectivity towards your desired product.[1]
-
Crystallization and Washing: this compound is often isolated as a precipitate. Ensure thorough washing of the solid with an appropriate solvent, such as petroleum ether, to remove soluble impurities.[1][5]
-
Dealing with this compound as a Byproduct (e.g., in Gabriel Synthesis): In reactions like the Gabriel synthesis, this compound is a byproduct that can be difficult to separate from the desired amine product.[6]
-
Solution: One method is to wash the reaction mixture with an aqueous base (e.g., 0.1 M NaOH) to convert the this compound into its water-soluble salt, which can then be removed in the aqueous phase.[7]
-
-
Recrystallization: If the crude product is still impure, recrystallization from a suitable solvent can be an effective purification method. Solvents like ethanol (B145695) or dimethylformamide have been used for this compound.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions when synthesizing this compound from phthalic anhydride and hydrazine hydrate?
A1: A common starting point is to use acetic acid or ethanol as a solvent and heat the reaction mixture at around 120°C.[1][4] Reaction times can vary from 2 to 24 hours.[4] It is highly recommended to monitor the reaction progress by TLC to determine the optimal time.[1]
Q2: How can I effectively monitor the progress of my this compound synthesis?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time.
Q3: My reaction seems to have stalled. What steps can I take?
A3: If a reaction has stalled, you could first try slightly increasing the temperature, while being mindful of potential side reactions.[1] If a byproduct like water is formed, its removal (e.g., using a Dean-Stark apparatus) could help drive the reaction to completion. It's also possible the reaction has reached equilibrium.
Q4: Are there greener or more efficient methods for synthesizing this compound derivatives?
A4: Yes, several approaches aim to improve the efficiency and environmental friendliness of these syntheses.
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating.[4]
-
Solvent-Free Reactions: Some procedures, particularly for multicomponent reactions, have been successfully performed under solvent-free conditions, reducing solvent waste.[2] Using a catalyst like NaHCO3 at 120°C can be effective.[2]
-
Reusable Catalysts: The development of solid-supported catalysts, such as this compound-functionalized MCM-41, allows for easy separation and reuse of the catalyst, making the process more sustainable.[10]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of a 1H-pyrazolo[1,2-b]phthalazine-5,10-dione Derivative (4a)
| Entry | Catalyst (mol%) | Solvent | Method | Time | Yield (%) | Reference |
| 1 | - | Ethanol | Reflux | 120 min | 35 | [4] |
| 2 | Et3N (20) | Ethanol | Reflux | 120 min | 42 | [4] |
| 3 | [Bmim]OH (20) | Ethanol | Reflux | 120 min | 45 | [4] |
| 4 | DIPEAc | - | 80°C | 60 min | 72 | [4] |
| 5 | DIPEAc | - | Microwave (320 W) | 10 min | 94 | [4] |
| 6 | NaHCO3 (1 mmol) | - | 120°C | 15 min | 92 | [2] |
Reaction conditions for entries 1-5: benzaldehyde (B42025) (1.0 mmol), malononitrile (B47326) (1.0 mmol), and this compound (1.0 mmol).[4] Reaction conditions for entry 6: this compound (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol).[2]
Table 2: Effect of Catalyst Loading and Temperature in a Three-Component Reaction
| Entry | Catalyst (g) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 0.01 | 110 | 2 | 75 | [10] |
| 2 | 0.015 | 110 | 2 | 84 | [10] |
| 3 | 0.02 | 110 | 2 | 95 | [10] |
| 4 | 0.025 | 110 | 2 | 95 | [10] |
| 5 | 0.02 | 80 | 2 | 62 | [10] |
| 6 | 0.02 | 100 | 2 | 81 | [10] |
| 7 | 0.02 | 120 | 2 | 95 | [10] |
Reaction conditions: 3-amino-1H-1,2,4-triazole (1 mmol), benzaldehyde (1 mmol), 4-hydroxycoumarin (B602359) (1 mmol) under solvent-free conditions using P-MCM-41 as the catalyst.[10]
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate
-
Glacial acetic acid
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (e.g., 40 mmol, 6.01 g) in glacial acetic acid (e.g., 22 mL).[5]
-
To the stirred solution, add hydrazine hydrate (e.g., 44 mmol, 2.8 mL) dropwise.[5]
-
Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.[1][5]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.[1]
-
Filter the solid using a Büchner funnel.[1]
-
Wash the collected solid with petroleum ether (e.g., 2 x 10 mL).[1][5]
Protocol 2: One-Pot Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones
This solvent-free protocol offers an efficient method for the synthesis of this compound derivatives.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile or ethyl cyanoacetate (B8463686)
-
Sodium hydrogen carbonate (NaHCO3)
Procedure:
-
In a reaction vessel, mix this compound (1 mmol), an aromatic aldehyde (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and NaHCO3 (1 mmol).[2]
-
Heat the mixture in an oil bath at 120°C for the appropriate time (typically 15-50 minutes, depending on the substrates).[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
Add warm water to the reaction mixture.[2]
-
Collect the resulting solid by filtration, wash with water, and dry to obtain the crude product.
-
The crude product can be further purified by recrystallization if necessary.
Visualizations
Caption: General experimental workflow for this compound-based synthesis.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. This compound | 1445-69-8 [chemicalbook.com]
- 9. Cas 1445-69-8,this compound | lookchem [lookchem.com]
- 10. Preparation and characterization of novel this compound-functionalized MCM-41 and its application in the one-pot synthesis of coumarin-fused triazol ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06240K [pubs.rsc.org]
Technical Support Center: Quantifying Hydroxyl Radicals with Phthalhydrazide
Welcome to the technical support center for the quantification of hydroxyl radicals (•OH) using Phthalhydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common pitfalls encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound to quantify hydroxyl radicals?
A1: The this compound assay is a chemiluminescence-based method. This compound, which is non-chemiluminescent, reacts with hydroxyl radicals (•OH) to form 5-hydroxy-2,3-dihydro-1,4-phthalazinedione.[1][2][3] This hydroxylated product, when oxidized under alkaline conditions, emits light (chemiluminescence).[1][2][3] The intensity of the emitted light is proportional to the concentration of the hydroxylated this compound, which in turn corresponds to the amount of •OH present in the sample.
Q2: What are the main advantages of using the this compound method?
A2: The primary advantages of this method are its simplicity, high sensitivity, and good selectivity for hydroxyl radicals over some other reactive oxygen species and one-electron oxidants.[4] The chemiluminescence detection minimizes interference from colored or fluorescent compounds in the sample matrix, which can be a significant issue with absorbance or fluorescence-based methods.[3]
Q3: What is the "trap-and-trigger" approach in the this compound assay?
A3: The "trap-and-trigger" approach is a common strategy used in this assay.[1][2][3] First, the this compound probe "traps" the short-lived hydroxyl radicals by reacting with them to form a stable hydroxylated product. In the second step, the chemiluminescence is "triggered" by adding an oxidant (e.g., Cu(III) or hydrogen peroxide) under alkaline conditions to initiate the light-emitting reaction of the hydroxylated this compound.[1][2][3]
Q4: What are the typical detection limits for this assay?
A4: The detection limits of the this compound assay are influenced by the specific protocol and the sample matrix. For instance, in a simple 10 mM NaCl matrix, detection limits can be as low as 7.4 nM at pH 3 and 6.2 nM at pH 8.1.[1][2][3] However, in more complex matrices like artificial seawater, the detection limit may be higher, around 30 nM, due to competing reactions.[1][2][3] With a flow-injection chemiluminescence analysis (FIA-CL) system, the limit of detection (LOD) can be as low as 0.035 nM, with a limit of quantification (LOQ) of 0.12 nM.[4]
Troubleshooting Guide
Issue 1: Low or No Chemiluminescence Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient hydroxyl radical generation | - Verify the efficiency of your •OH generation system (e.g., Fenton reaction, photolysis). Ensure all components are fresh and at the correct concentrations. |
| Degradation of this compound solution | - Prepare fresh this compound solution. Protect it from light and store it appropriately. |
| Incorrect pH for the reaction | - Ensure the pH of the reaction mixture is optimal for both the trapping and the chemiluminescence steps. The chemiluminescence step typically requires alkaline conditions.[1][2][3] |
| Insufficient oxidant concentration | - Optimize the concentration of the oxidant (e.g., Cu(III), H₂O₂) used to trigger the chemiluminescence. |
| Presence of radical scavengers in the sample | - Be aware of potential •OH scavengers in your sample matrix (e.g., bromide, certain organic molecules) that can compete with this compound.[1][2][3] Consider sample purification or dilution if possible. |
| Instrument settings not optimized | - Check the settings of your luminometer or chemiluminescence detector, including integration time and gain. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Autoxidation of this compound | - Prepare fresh this compound solutions and minimize their exposure to light and air. |
| Contamination of reagents or buffers | - Use high-purity water and reagents. Check for and eliminate any sources of contamination that might generate a background signal. |
| Presence of interfering substances in the sample | - Some compounds in the sample matrix might produce a chemiluminescent signal under the assay conditions. Run appropriate blank controls with the sample matrix alone. |
| Sub-optimal oxidant concentration | - An excessively high concentration of the oxidant can sometimes lead to a high background signal. Titrate the oxidant to find the optimal concentration that maximizes the signal-to-noise ratio. |
Issue 3: Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent timing of reagent addition | - The timing of reagent addition, especially the oxidant, is critical for reproducible results. Use automated injectors if available, or ensure consistent manual timing. |
| Variability in sample handling and preparation | - Standardize all sample preparation steps, including dilutions and incubation times. |
| Temperature fluctuations | - Perform the assay at a constant and controlled temperature, as reaction rates are temperature-dependent. |
| Pipetting errors | - Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and precise reagent delivery. |
| Interaction of the probe with the experimental system | - In systems like the Fenton reaction, the this compound probe or its oxidation products can sometimes interact with metal ions (e.g., iron), altering the reaction kinetics. Be mindful of these potential interactions when interpreting results. |
Quantitative Data Summary
Table 1: Detection Limits of Hydroxyl Radical Quantification using this compound
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Chemiluminescence | 10 mM NaCl (pH 3) | 7.4 nM | - | [1][2][3] |
| Chemiluminescence | 10 mM NaCl (pH 8.1) | 6.2 nM | - | [1][2][3] |
| Chemiluminescence | Artificial Seawater | ~30 nM | - | [1][2][3] |
| Flow-Injection Chemiluminescence (FIA-CL) | Aqueous | 0.035 nM | 0.12 nM | [4] |
| Surface-Enhanced Raman Scattering (SERS) | Aqueous | 0.34 nM | - | [5] |
Table 2: Reaction Rate Constants
| Reactant | Reaction Rate Constant with •OH | Reference |
| This compound | 2.0 x 10⁹ L mol⁻¹ s⁻¹ | |
| Luminol | 4.8 x 10⁹ L mol⁻¹ s⁻¹ |
Experimental Protocols
Detailed Methodology for this compound Chemiluminescence Assay
This protocol is a generalized procedure based on the "trap-and-trigger" method. Optimization of concentrations and incubation times may be necessary for specific applications.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO or a suitable buffer)
-
Hydroxyl radical generating system (e.g., Fenton's reagent: FeSO₄ and H₂O₂)
-
Oxidant solution (e.g., Cu(III) solution or H₂O₂)
-
Alkaline buffer (e.g., carbonate buffer, pH 10-11)
-
High-purity water
-
Luminometer or a microplate reader with chemiluminescence detection capabilities
Procedure:
-
Sample Preparation: Prepare your samples in a suitable buffer. If necessary, include appropriate controls (e.g., blank, positive control with a known amount of •OH).
-
Trapping of Hydroxyl Radicals:
-
To your sample, add the this compound stock solution to a final concentration typically in the µM range.
-
Initiate the generation of hydroxyl radicals in your system.
-
Incubate the mixture for a defined period to allow the reaction between this compound and •OH to occur.
-
-
Triggering Chemiluminescence:
-
In a luminometer tube or a well of a microplate, add an aliquot of the incubated sample.
-
Add the alkaline buffer to adjust the pH to the optimal range for chemiluminescence.
-
Inject the oxidant solution to trigger the light-emitting reaction.
-
-
Detection:
-
Immediately measure the chemiluminescence signal using a luminometer. The signal is often transient, so it is crucial to measure it promptly after the addition of the oxidant.
-
-
Quantification:
-
Generate a standard curve by using known concentrations of a stable hydroxylated this compound standard or by a calibrated •OH generating system (e.g., γ-radiolysis).
-
Correlate the chemiluminescence intensity of your samples to the standard curve to determine the concentration of hydroxyl radicals.
-
Visualizations
Caption: Reaction pathway of this compound with hydroxyl radicals.
Caption: Experimental workflow for hydroxyl radical quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. physicsopenlab.org [physicsopenlab.org]
- 3. This compound chemiluminescence method for determination of hydroxyl radical production: modifications and adaptations for use in natural systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Field Quantification of Hydroxyl Radicals by Flow-Injection Chemiluminescence Analysis with a Portable Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Sensitive Surface-Enhanced Raman Scattering Detection of Hydroxyl Radicals in Water Microdroplets Using this compound/Ag Nanoparticles Nanosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Phthalhydrazide assay reproducibility and sources of error
Welcome to the technical support center for phthalhydrazide-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation, ensuring greater reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a chemiluminescent assay?
This compound is a chemical compound that serves as a key reagent in chemiluminescence assays.[1][2][3] The underlying principle of the assay is a chemical reaction that produces light. In a typical assay, this compound, in the presence of an oxidizing agent (like hydrogen peroxide) and a catalyst (often horseradish peroxidase, HRP), is oxidized.[4][5] This reaction creates an excited-state product, 3-aminophthalate, which then decays to a lower energy state by emitting photons of light.[6] The intensity of the emitted light is proportional to the concentration of the analyte being measured.
Q2: What are the most common causes of poor reproducibility in this compound assays?
Poor reproducibility in chemiluminescent assays is a frequent challenge.[7][8][9] The primary sources of variability include:
-
Pipetting errors: Inaccurate or inconsistent dispensing of reagents and samples can lead to significant variations between wells and experiments.[10][11]
-
Reagent degradation: this compound and other reagents can be sensitive to light, temperature, and improper storage, leading to reduced performance over time.[4][12]
-
Inconsistent incubation times and temperatures: The kinetics of the enzymatic reaction are highly dependent on these parameters.[4][13]
-
Batch-to-batch variation in reagents: Different lots of reagents can have slightly different activities or concentrations.[10]
-
Contamination of reagents or samples: Microbial or chemical contamination can interfere with the reaction.[4]
Q3: My signal is very weak or non-existent. What should I check?
Weak or no signal is a common issue that can stem from several factors.[10][14] A systematic check of the following is recommended:
-
Reagent Integrity: Confirm that all reagents, especially the this compound solution, enzyme conjugate, and substrate, are within their expiration dates and have been stored correctly.[4] this compound should be stored in a cool, dry, dark place.[1][4]
-
Enzyme Activity: The enzyme (e.g., HRP) may be inactive. Verify the activity of the enzyme conjugate.
-
Incorrect Reagent Concentrations: Double-check all dilutions and concentrations of reagents.
-
Sub-optimal pH: The pH of the reaction buffer is critical for both enzyme activity and light emission.[5]
-
Presence of Inhibitors: Certain compounds in your sample or buffer, such as sodium azide, can inhibit peroxidase activity.
Q4: I'm observing a high background signal. How can I reduce it?
High background can mask the specific signal from your analyte.[10] Potential causes and solutions include:
-
Excessive Antibody/Enzyme Concentration: Using too much HRP-conjugated antibody can lead to non-specific binding and a high background.[6] Titrate your antibody to find the optimal concentration.
-
Contaminated Buffers or Water: Use high-purity water and freshly prepared buffers.
-
Light Leaks: Ensure the luminometer's reading chamber is light-tight.
-
Autoluminescence: Some sample components or plasticware may exhibit intrinsic luminescence.[15] Using white or black microplates can help mitigate this.[16]
-
Prolonged Incubation: Over-incubation with the substrate can increase background signal. Optimize your read time.
Troubleshooting Guides
Issue 1: High Inter-Assay or Intra-Assay Variability
Symptoms:
-
Poor correlation between duplicate or triplicate wells.
-
Inconsistent results between different plates or experimental runs.[7]
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate and service pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency.[10] Prepare a master mix of reagents to be added to all wells.[10] |
| Temperature Fluctuations | Ensure all reagents and plates are equilibrated to the same temperature before starting the assay. Use a temperature-controlled incubator and plate reader. |
| Inconsistent Timing | Use a timer to ensure consistent incubation periods for all steps across all plates. For kinetic assays, ensure the read time for each well is precisely controlled. |
| Reagent Degradation | Aliquot reagents into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Protect this compound and other light-sensitive reagents from light.[4][12] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature variations. Alternatively, fill the outer wells with buffer or water.[11] |
Issue 2: Low Signal-to-Noise Ratio
Symptoms:
-
The signal from your sample is not significantly higher than the background.
| Potential Cause | Troubleshooting Step |
| Suboptimal Reagent Concentrations | Perform a matrix titration of your key reagents (e.g., antibody, enzyme conjugate, and this compound) to determine the optimal concentrations that yield the highest signal and lowest background. |
| Inefficient Enzyme Kinetics | Optimize the pH and ionic strength of your assay buffer. The optimal pH for HRP-catalyzed luminol (B1675438) reactions is often slightly alkaline.[5] |
| Insufficient Incubation Time | Increase the incubation time with the substrate to allow for more signal generation. However, be mindful that this can also increase background. |
| Signal Quenching | Some compounds in your sample matrix can absorb the emitted light, reducing the signal.[17] Perform a spike-and-recovery experiment to assess for quenching effects. |
| Inappropriate Microplate | Use opaque, white microplates for chemiluminescence assays as they reflect and maximize the light signal captured by the detector.[16] |
Experimental Protocols
General this compound Chemiluminescence Assay Protocol
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each specific application.
Materials:
-
This compound stock solution (e.g., in DMSO or a basic buffer)
-
Horseradish Peroxidase (HRP) conjugate
-
Hydrogen Peroxide (H₂O₂) solution
-
Assay Buffer (e.g., Tris or PBS, pH optimized for your system)
-
Opaque 96-well microplate (white recommended)
-
Luminometer
Procedure:
-
Prepare Reagents: Dilute all reagents to their optimal working concentrations in the assay buffer. Equilibrate all solutions to room temperature before use.
-
Sample Addition: Add your samples and standards to the wells of the microplate.
-
HRP Conjugate Addition: Add the HRP conjugate solution to each well.
-
Incubation: Incubate the plate for the optimized time and temperature to allow for antibody-antigen binding (if applicable).
-
Washing (if applicable): If using a solid-phase assay (e.g., ELISA), wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Prepare Detection Reagent: Shortly before use, prepare the chemiluminescent substrate solution by mixing the this compound and hydrogen peroxide solutions in the assay buffer. Protect this solution from light.
-
Substrate Addition: Add the detection reagent to each well.
-
Signal Measurement: Immediately place the plate in a luminometer and measure the relative light units (RLUs).
Visualizations
This compound Chemiluminescence Reaction
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 1445-69-8,this compound | lookchem [lookchem.com]
- 4. Reasons for Failure of Lumino Reagent Detection - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 10. goldbio.com [goldbio.com]
- 11. dispendix.com [dispendix.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemiluminescence in western blot | Abcam [abcam.com]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Phthalhydrazide Chemiluminescence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the quantum yield of phthalhydrazide chemiluminescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental requirements for achieving this compound chemiluminescence?
A1: The chemiluminescence of phthalhydrazides, such as luminol (B1675438), is a chemical process that produces light. For this reaction to occur, three key components are essential in the reaction mixture: the this compound compound itself (e.g., luminol), an oxidizing agent, and an alkaline environment. A catalyst is also typically required to achieve a significant light emission.[1]
Q2: What is the optimal pH for this compound chemiluminescence?
A2: this compound chemiluminescence is highly pH-dependent, with optimal light emission occurring in alkaline conditions. The ideal pH is typically between 8.0 and 10.5.[1][2] At lower pH values, the chemiluminescence intensity is significantly reduced.[1] For instance, in some systems, the maximum chemiluminescence intensity is observed at a pH higher than 9.0.[2] It is crucial to strike a balance, as very high pH levels (above 13) can sometimes lead to the degradation of other reaction components, such as enzymes, if they are part of the assay.[1]
Q3: How does the concentration of this compound (luminol) affect the chemiluminescence intensity?
A3: The concentration of the this compound reagent is a critical factor influencing the intensity of the light signal. Generally, as the concentration of luminol increases, the chemiluminescence intensity also increases up to a certain point. However, beyond an optimal concentration, the intensity may plateau or even decrease.[1][2] For example, in one study, the maximum chemiluminescence intensity was achieved at a luminol concentration of 0.3 mmol/L, with concentrations above this leading to a decrease in the signal.[1]
Q4: What are chemiluminescence enhancers and how do they work?
A4: Chemiluminescence enhancers are compounds that increase the intensity and duration of the light emission from the this compound reaction.[3][4][5] They do not act as emitters themselves but rather accelerate the reaction kinetics, leading to a more efficient production of the light-emitting species.[3] Common enhancers include phenolic compounds like p-iodophenol and p-phenylphenol, as well as certain chemical indicators.[3][6] The choice of enhancer can be dependent on the specific reaction conditions, such as the concentration of other reagents like horseradish peroxidase (HRP).[4]
Q5: What are common causes for the quenching or inhibition of this compound chemiluminescence?
A5: Several factors can lead to a decrease or complete quenching of the chemiluminescence signal. These include:
-
Presence of Quenchers: Transition metal ions and certain organic molecules can interfere with the reaction and quench the light emission.[7]
-
Improper pH: As the reaction is highly pH-dependent, a suboptimal pH will result in low light output.[1]
-
Degradation of Reagents: this compound solutions can be sensitive to light and temperature, leading to degradation over time.[1][8] Improper storage can significantly reduce their effectiveness.[9]
-
Interfering Substances in Samples: Biological samples may contain endogenous substances like peroxidase or reducing agents that can interfere with the reaction.[9][10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or very low light signal | Incorrect pH of the reaction buffer. | Verify the pH of your buffer and adjust it to the optimal range (typically pH 8.0-10.5).[1][2] |
| Degradation of the this compound (luminol) solution. | Prepare fresh luminol solution. Store stock solutions protected from light and at a low temperature.[9] | |
| Inactive or insufficient oxidizing agent. | Use a fresh solution of the oxidizing agent (e.g., hydrogen peroxide). Ensure the concentration is appropriate for your assay. | |
| Absence or inhibition of the catalyst. | Ensure the correct catalyst is present at an optimal concentration. Check for potential inhibitors in your sample.[12] | |
| Signal fades too quickly | Suboptimal concentration of reagents. | Optimize the concentrations of luminol, oxidizing agent, and catalyst.[1][2] |
| Absence of an enhancer. | Consider adding a chemiluminescence enhancer to prolong the signal duration.[3][4][5] | |
| High temperature. | Perform the reaction at a controlled, lower temperature, as higher temperatures can increase the reaction rate, leading to a faster decay of the signal.[13] | |
| High background signal | Contaminated reagents or buffers. | Use high-purity water and reagents. Filter-sterilize buffers if necessary. |
| Autoxidation of luminol. | Prepare luminol solutions fresh and protect them from light to minimize autoxidation.[8] | |
| Presence of interfering substances in the sample. | Implement a sample cleanup step to remove potential interfering molecules.[9][10][11] | |
| Poor reproducibility | Inconsistent pipetting or mixing. | Ensure accurate and consistent pipetting of all reagents. Standardize the mixing procedure. |
| Fluctuation in temperature. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature during the assay.[13][14] | |
| Reagent instability. | Prepare fresh working solutions from stable stock solutions for each experiment. Note that luminol solutions are stable for about 8-12 hours.[1] |
Quantitative Data Summary
Table 1: Effect of pH on Relative Chemiluminescence Intensity
| pH | Relative Intensity (%) |
| 7.0 | Low |
| 8.0 | Moderate |
| 8.5 | High[6][15] |
| 9.5 | Very High[1] |
| 10.5 | High[6] |
Note: The optimal pH can vary depending on the specific this compound derivative and other reaction components.
Table 2: Effect of Reagent Concentration on Chemiluminescence
| Reagent | Concentration Range | Observation |
| Luminol | 0.01 - 1 mmol/L | Intensity increases up to an optimal concentration (e.g., 0.3 mmol/L) and then decreases.[1] |
| Hydrogen Peroxide | 0.02 - 1.0 mol/L | Intensity increases with concentration up to an optimum (e.g., 0.8 mol/L), after which it may decrease.[2] |
| Catalyst (e.g., Copper) | Varies | The optimal concentration is system-dependent and needs to be determined empirically.[12] |
Table 3: Common Chemiluminescence Enhancers and Their Effects
| Enhancer | Typical Concentration | Enhancement Factor |
| p-Iodophenol | Micromolar to millimolar range | Can be over 1000-fold[3][4] |
| p-Phenylphenol | Micromolar to millimolar range | Significant enhancement[3] |
| 4-(Imidazol-1-yl)phenol (IMP) | Varies | Provides intense and prolonged light emission.[4][15] |
| Phenolphthalein | Varies | Can enhance the signal 2 to 80 times.[6] |
Experimental Protocols
Protocol 1: Basic this compound Chemiluminescence Assay
-
Reagent Preparation:
-
Luminol Stock Solution (10 mM): Dissolve the appropriate amount of luminol in a small amount of DMSO and then dilute with deionized water. Store in the dark at 4°C.
-
Oxidizing Agent (e.g., 100 mM Hydrogen Peroxide): Prepare fresh by diluting a 30% stock solution in deionized water.
-
Catalyst (e.g., 1 mM Potassium Ferricyanide): Dissolve in deionized water.
-
Alkaline Buffer (e.g., 0.1 M Carbonate Buffer, pH 9.5): Prepare and adjust the pH as required.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add the sample to be analyzed.
-
Add the alkaline buffer.
-
Add the luminol working solution (diluted from the stock solution in the buffer).
-
Add the catalyst solution.
-
Initiate the reaction by adding the oxidizing agent.
-
-
Measurement:
-
Immediately measure the light emission using a luminometer. The signal is typically integrated over a specific time period (e.g., 1-10 seconds).
-
Protocol 2: Measurement of Chemiluminescence Quantum Yield (Relative Method)
-
Standard Selection: Choose a chemiluminescent standard with a known quantum yield that emits in a similar spectral range to the this compound system.
-
Reaction Setup: Prepare the this compound reaction mixture as described in Protocol 1. Prepare the standard reaction mixture according to its established protocol.
-
Spectra Acquisition:
-
Record the chemiluminescence emission spectrum of both the sample and the standard under identical experimental conditions (e.g., temperature, solvent, instrument settings).
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following formula: Φ_sample = Φ_standard * (I_sample / I_standard) * (n_standard / n_sample) Where:
-
Φ is the quantum yield.
-
I is the integrated intensity of the emission spectrum.
-
n is the number of moles of the limiting reactant.
-
-
Visualizations
Caption: this compound Chemiluminescence Reaction Pathway.
Caption: General Experimental Workflow for a this compound Assay.
Caption: Troubleshooting Logic for Low Chemiluminescence Signal.
References
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Improve Luminol Chemiluminescence Efficiency? [eureka.patsnap.com]
- 8. How to Enhance Luminol Stability in Chemiluminescent Reactions? [eureka.patsnap.com]
- 9. Reasons for Failure of Lumino Reagent Detection - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. Analytical Interference in Chemiluminescence Assay-Measured Angiotensin I, Angiotensin II, Aldosterone, and Renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Interference in Chemiluminescence Assay–Measured Angiotensin I, Angiotensin II, Aldosterone, and Renin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the effect and influence of catalysts on the luminescence of luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 13. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]
- 14. nathan.instras.com [nathan.instras.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Phthalhydrazide-Based and Other Common Methods for Antioxidant Capacity Assessment
For researchers, scientists, and drug development professionals, the accurate measurement of antioxidant capacity is crucial for evaluating the therapeutic potential of novel compounds and formulations. While numerous methods exist, each possesses distinct mechanisms, advantages, and limitations. This guide provides an objective comparison of phthalhydrazide-based chemiluminescence methods against other widely adopted assays, supported by detailed experimental protocols and data.
Overview of Antioxidant Capacity Assays
Antioxidant capacity assays can be broadly categorized based on their chemical reaction mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).[1][2] HAT-based assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. ET-based assays determine the capacity of an antioxidant to reduce an oxidant, which results in a color change.[2] Some methods, like the DPPH and ABTS assays, can involve a combination of both mechanisms.[[“]]
This compound derivatives, most notably luminol (B1675438) (5-amino-2,3-dihydro-1,4-phthalazinedione), are central to chemiluminescence-based assays.[4][5] These methods measure the light emitted from the reaction of the probe with reactive oxygen species (ROS). The presence of an antioxidant scavenges the ROS, leading to a reduction in the chemiluminescent signal, which is proportional to its antioxidant capacity.[5][6][7]
Comparative Analysis of Key Methods
The selection of an appropriate antioxidant assay depends on the specific research question, the properties of the test compound, and the biological system of interest. No single method can provide a complete profile of antioxidant activity.[8] The following table summarizes and compares the this compound (luminol)-based method with common alternatives.
| Method | Principle | Radical/Oxidant | Measurement | Typical Standard | pH | Pros | Cons |
| This compound/Luminol Chemiluminescence | HAT/ET | ROS (O₂⁻, H₂O₂, •OH, ONOO⁻) generated in situ (e.g., H₂O₂/HRP system) | Decrease in chemiluminescence | Trolox, Ascorbic Acid | Physiological (e.g., 7.4) | High sensitivity, can measure capacity against specific ROS.[6][7] | Can be influenced by compounds that interfere with the enzyme (e.g., HRP) or the chemiluminescent reaction itself. |
| DPPH Assay | Mixed HAT/ET | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) stable radical | Decrease in absorbance (~517 nm) | Trolox, Ascorbic Acid | Not fixed (often methanolic/ethanolic) | Simple, rapid, uses a stable radical.[9][10] | Reaction kinetics can be slow for some antioxidants; radical is not biologically relevant.[7] |
| ABTS Assay | Mixed HAT/ET | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺) | Decrease in absorbance (~734 nm) | Trolox | Neutral (e.g., 7.4) | Applicable to both hydrophilic and lipophilic antioxidants, rapid, stable radical.[11][12][13] | Radical is not biologically relevant. |
| ORAC Assay | HAT | Peroxyl radical (ROO•) from AAPH decomposition | Inhibition of fluorescein (B123965) decay (fluorescence) | Trolox | Physiological (7.4) | Uses a biologically relevant radical, quantifies both inhibition time and degree.[14][15][16] | Requires a fluorescence plate reader, longer assay time, sensitive to temperature fluctuations. |
| FRAP Assay | ET | Ferric tripyridyltriazine (Fe³⁺-TPTZ) complex | Formation of blue Fe²⁺-TPTZ complex (absorbance at ~593 nm) | FeSO₄, Trolox | Acidic (3.6) | Simple, fast, automated, and low cost.[8][17] | Measures only reducing power, not radical scavenging; performed at non-physiological pH; does not react with thiol antioxidants.[2] |
| CUPRAC Assay | ET | Cupric-neocuproine (Cu²⁺-Nc) complex | Formation of Cu⁺-Nc complex (absorbance at ~450 nm) | Trolox, Uric Acid | Physiological (7.0) | Performed at physiological pH, reacts with thiol antioxidants, applicable to both hydrophilic and lipophilic compounds.[2][7] | Less common than other methods. |
Quantitative Data Comparison
The antioxidant capacity of a compound is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC₅₀ value (the concentration required to inhibit 50% of the radical). The values obtained can differ significantly between assays due to the different reaction mechanisms and conditions.
| Antioxidant | Luminol-CL (TEAC) | DPPH (IC₅₀, µM) | ABTS (TEAC) | ORAC (TEAC) | FRAP (TEAC) |
| Trolox | 1.00 | 45.0 | 1.00 | 1.00 | 1.00 |
| Ascorbic Acid | 0.85 | 30.0 | 0.95 | 0.98 | 0.90 |
| Quercetin | 4.50 | 8.5 | 4.70 | 5.20 | 4.80 |
| Uric Acid | 1.10 | 150.0 | 1.05 | 1.15 | 1.20 |
| Gallic Acid | 3.20 | 5.0 | 3.50 | 3.80 | 4.10 |
| Note: These are representative values for illustrative purposes. Actual experimental results will vary based on specific protocols and laboratory conditions. |
Experimental Protocols
Detailed methodologies are provided below for the this compound (luminol)-based assay and key alternative methods.
This compound/Luminol Chemiluminescence Assay
This protocol measures the capacity of an antioxidant to scavenge ROS generated by the horseradish peroxidase (HRP)-catalyzed oxidation of luminol by hydrogen peroxide (H₂O₂).
Materials:
-
Luminol stock solution (e.g., 10 mM in DMSO)
-
Horseradish peroxidase (HRP) solution (e.g., 20 IU/mL in phosphate (B84403) buffer)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 50 mM in water)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Antioxidant standards (e.g., Trolox) and test samples
-
96-well white opaque microplate
-
Luminometer or microplate reader with chemiluminescence detection
Procedure:
-
Prepare working solutions of antioxidant standards and test samples in phosphate buffer.
-
In each well of the microplate, add 20 µL of the sample, standard, or buffer (for control).
-
Prepare a reaction cocktail. For each well, mix 100 µL of phosphate buffer, 50 µL of luminol solution (final concentration ~0.1-0.2 mM), and 20 µL of HRP solution.[18]
-
Add 170 µL of the reaction cocktail to each well.
-
Initiate the reaction by injecting 10 µL of H₂O₂ solution (final concentration ~1 mM) into each well.[18]
-
Immediately measure the chemiluminescence intensity over a period of 10-20 minutes.
-
Calculate the area under the curve (AUC) for each well.
-
The antioxidant activity is calculated as the percentage of inhibition: Inhibition (%) = [(AUC_control - AUC_sample) / AUC_control] * 100.
-
Plot the inhibition percentage against the concentration of the standards to create a calibration curve and determine the TEAC of the samples.
DPPH Radical Scavenging Assay
This protocol is based on the reduction of the stable DPPH radical.[9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in ethanol (B145695) or methanol)[17]
-
Antioxidant standards and test samples
-
Ethanol or methanol
-
96-well clear microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a fresh DPPH working solution and protect it from light.
-
Prepare serial dilutions of the standards and test samples in the appropriate solvent.
-
Add 20 µL of each sample, standard, or solvent (for control) to the wells of the microplate.[10][19]
-
Add 180 µL of the DPPH working solution to each well and mix thoroughly.[19]
-
Incubate the plate in the dark at room temperature for 30 minutes.[9][19]
-
Measure the absorbance at ~517 nm.[9]
-
The radical scavenging activity is calculated as: Scavenging (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.[9]
-
Calculate the IC₅₀ value from a plot of scavenging percentage versus concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[11]
Materials:
-
ABTS solution (7 mM in water)[20]
-
Potassium persulfate solution (2.45 mM in water)[20]
-
Phosphate-buffered saline (PBS) or ethanol
-
Antioxidant standards and test samples
-
96-well clear microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[11][20]
-
Dilute the ABTS•⁺ stock solution with PBS or ethanol to obtain a working solution with an absorbance of 0.70 (±0.02) at 734 nm.[12][21]
-
Prepare serial dilutions of standards and test samples.
-
Add 10 µL of the sample, standard, or buffer (for control) to the wells.
-
Add 190 µL of the ABTS•⁺ working solution to each well and mix.
-
Incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.[12]
-
Calculate the percentage of inhibition and determine the TEAC value by comparing with the Trolox standard curve.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the inhibition of the decay of a fluorescent probe (fluorescein) caused by peroxyl radicals.[15][16]
Materials:
-
Fluorescein sodium salt stock solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution
-
Phosphate buffer (75 mM, pH 7.4)
-
Antioxidant standards (Trolox) and test samples
-
96-well black opaque microplate
-
Fluorescence microplate reader with temperature control (37°C)
Procedure:
-
Prepare a fluorescein working solution in phosphate buffer.[22]
-
Prepare serial dilutions of Trolox standards and test samples in phosphate buffer.
-
Add 25 µL of sample, standard, or buffer (for blank) to the wells.[14][15]
-
Add 150 µL of the fluorescein working solution to all wells and mix.[14][15]
-
Prepare a fresh AAPH solution just before use.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[14][15]
-
Immediately begin reading the fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for at least 60 minutes at 37°C.[14]
-
Calculate the Area Under the Curve (AUC) for each well.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.[14]
-
Plot the Net AUC against the Trolox concentration to create a standard curve and determine the TEAC of the samples.
Visualizations: Mechanisms and Workflows
The following diagrams, generated using DOT language, illustrate the key chemical pathways and experimental workflows.
Caption: Reaction mechanism of luminol-based chemiluminescence and antioxidant inhibition.
Caption: General workflow for spectrophotometric antioxidant assays (DPPH, ABTS, FRAP).
Caption: Logical relationship between different antioxidant assay mechanisms.
References
- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. consensus.app [consensus.app]
- 4. Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 2. Luminescent Additives That Increase the Chemiluminescence Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of antioxidant capacity assays with chemometric methods - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00330J [pubs.rsc.org]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of the antioxidant activity of different flavonoids by the chemiluminescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. scribd.com [scribd.com]
A Comparative Guide to Phthalhydrazide and Luminol for Reactive Oxygen Species (ROS) Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of Reactive Oxygen Species (ROS) is critical in understanding cellular signaling, oxidative stress, and the development of various pathologies. Among the chemiluminescent probes utilized for this purpose, luminol (B1675438) and its structural analog, phthalhydrazide, are prominent. This guide provides a comprehensive comparison of their performance for ROS detection, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal probe for their specific needs.
At a Glance: this compound vs. Luminol
| Feature | This compound | Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) |
| Primary Target ROS | Hydroxyl Radical (•OH) | Superoxide (B77818) (O₂⁻), Hydrogen Peroxide (H₂O₂) (in the presence of peroxidases) |
| Chemiluminescence Quantum Yield | Lower | Higher |
| Cell Permeability | Permeable | Permeable |
| Common Application | Detection of •OH in various systems. | Detection of ROS in cellular assays, particularly phagocytic activity. |
| Advantages | More selective for hydroxyl radicals. | High sensitivity, well-established protocols. |
| Limitations | Lower light output, less studied for a broad range of ROS. | Can be non-specific, peroxidase-dependent for H₂O₂ detection. |
Performance Characteristics
Specificity
This compound has been demonstrated to be a selective probe for the detection of hydroxyl radicals (•OH). Its chemiluminescence is triggered by the hydroxylation of the this compound molecule, a reaction characteristic of its interaction with the highly reactive hydroxyl radical.
Luminol , on the other hand, exhibits broader reactivity. It can directly react with superoxide anions (O₂⁻). In the presence of peroxidases such as horseradish peroxidase (HRP) or myeloperoxidase (MPO), luminol's reaction with hydrogen peroxide (H₂O₂) is significantly enhanced, leading to a strong chemiluminescent signal. This peroxidase dependency allows for some degree of specificity in experimental design; for instance, the use of exogenous HRP can target extracellular H₂O₂.
Sensitivity and Quantum Yield
Luminol generally exhibits a higher chemiluminescence quantum yield compared to this compound. This translates to a brighter signal and potentially higher sensitivity in detecting its target ROS. One study noted that luminol has a high chemiluminescent quantum yield, while this compound has a low one, although this was in the context of chemiexcitation for photodynamic therapy[1]. The higher quantum yield of luminol contributes to its widespread use in sensitive assays.
A comparative study on the reactivity of this compound and luminol with hydroxyl radicals provided the following rate constants[2]:
| Compound | Rate Constant with •OH (l mol⁻¹ s⁻¹) |
| This compound | 2.0 x 10⁹ |
| Luminol | 4.8 x 10⁹ |
While both compounds react rapidly with hydroxyl radicals, luminol shows a more than two-fold higher reactivity.
Experimental Protocols
Protocol 1: Detection of Hydroxyl Radicals using this compound
This protocol is adapted from a method for the determination of hydroxyl radical production[3].
Materials:
-
This compound solution (e.g., 1 mM in a suitable buffer)
-
Sample containing or suspected of generating hydroxyl radicals
-
Oxidant solution (e.g., Cu(III) solution for triggering chemiluminescence)
-
Alkaline buffer (e.g., carbonate buffer, pH 10)
-
Luminometer
Procedure:
-
Incubate the sample with the this compound solution for a defined period to allow for the reaction with any generated hydroxyl radicals. This forms 5-hydroxy-2,3-dihydro-1,4-phthalazinedione.
-
After incubation, add the alkaline buffer to the sample.
-
Inject the oxidant solution into the sample within the luminometer.
-
Immediately measure the chemiluminescence intensity. The integrated light emission is proportional to the amount of hydroxylated this compound, and thus to the amount of hydroxyl radicals produced.
Protocol 2: Detection of Cellular ROS using Luminol
This protocol is a general guideline for measuring ROS production in cell cultures, such as neutrophils.
Materials:
-
Luminol solution (e.g., 100 µM in Hanks' Balanced Salt Solution - HBSS)
-
Horseradish Peroxidase (HRP) solution (optional, for H₂O₂ detection, e.g., 20 U/mL)
-
Cell suspension (e.g., 1 x 10⁶ cells/mL in HBSS)
-
Stimulant to induce ROS production (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA)
-
Luminometer with temperature control
Procedure:
-
Pre-warm the luminometer to 37°C.
-
In a luminometer tube or a well of a 96-well plate, add the cell suspension.
-
Add the luminol solution and, if targeting H₂O₂, the HRP solution.
-
Equilibrate the mixture for 5-10 minutes at 37°C and measure the baseline chemiluminescence.
-
Add the stimulant to initiate ROS production.
-
Immediately start recording the chemiluminescence signal over time. The resulting light emission curve indicates the kinetics of ROS production.
Signaling Pathways and Reaction Mechanisms
The detection of ROS by both this compound and luminol involves a chemiluminescent reaction where the probe is oxidized, leading to the formation of an excited-state product that emits light upon relaxation to the ground state.
This compound Reaction with Hydroxyl Radical
The proposed mechanism for this compound's reaction with hydroxyl radicals involves the addition of the •OH to the aromatic ring of this compound, forming a hydroxylated intermediate. This intermediate is then oxidized to an excited-state product that emits light.
Caption: this compound reaction with hydroxyl radical.
Luminol Chemiluminescence Pathway
Luminol's chemiluminescence is a more complex process that can be initiated by different ROS. In the presence of a catalyst and an oxidant (like H₂O₂), luminol is oxidized to a dianion, which then reacts to form an unstable peroxide. The decomposition of this peroxide generates an excited-state 3-aminophthalate, which emits light.
Caption: Luminol chemiluminescence pathway for ROS detection.
Experimental Workflow
A typical experimental workflow for cellular ROS detection using either this compound or luminol involves several key steps, from cell preparation to data analysis.
Caption: General workflow for cellular ROS detection.
Conclusion
Both this compound and luminol are valuable tools for the detection of ROS. The choice between them should be guided by the specific research question.
-
For selective detection of hydroxyl radicals , this compound is the more appropriate probe, although its lower quantum yield may necessitate more sensitive detection instrumentation.
-
For highly sensitive detection of superoxide and/or peroxidase-mediated H₂O₂ production , luminol is the preferred choice due to its higher light output and well-established protocols.
Researchers should carefully consider the potential for non-specific reactions and the specific ROS they intend to measure when designing their experiments. The use of appropriate controls, such as scavengers for specific ROS, is crucial for accurate data interpretation with either probe.
References
- 1. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent and Chemiluminescent Dyes with Aryl Phthalimide and Aryl Luminol Chromophores | CoLab [colab.ws]
- 3. The luminol chemiluminescence system without hydrogen peroxide [yacooscience.com]
A Comparative Guide to Measuring Oxidivestre Stress: Phthalhydrazide vs. Fluorescent Probes
For researchers, scientists, and drug development professionals navigating the complex landscape of oxidative stress analysis, the choice of detection methodology is paramount. This guide provides an objective comparison of two major classes of probes: phthalhydrazide-based chemiluminescent agents and fluorescent probes. By examining their performance, supported by experimental data, this document aims to equip you with the knowledge to select the most appropriate tool for your research needs.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive products, is implicated in a vast array of physiological and pathological processes. Accurate measurement of ROS is therefore crucial for understanding disease mechanisms and developing effective therapeutics. This compound derivatives, such as luminol (B1675438) and isoluminol, and a diverse range of fluorescent probes are the most common tools for this purpose, each with distinct advantages and limitations.
Performance Comparison: this compound vs. Fluorescent Probes
The selection of an appropriate probe depends on the specific ROS of interest, the biological system under investigation, and the desired experimental output. The following tables summarize the key performance characteristics of this compound-based probes and several widely used fluorescent probes.
Table 1: General Performance Characteristics
| Feature | This compound (Luminol/Isoluminol) | Fluorescent Probes (e.g., DCFH-DA, DHE, MitoSOX, Amplex Red) |
| Detection Principle | Chemiluminescence (light emission from a chemical reaction) | Fluorescence (light emission upon excitation at a specific wavelength) |
| Instrumentation | Luminometer | Fluorometer, fluorescence microscope, flow cytometer |
| Signal Nature | Transient, kinetic data | Generally stable endpoint, can be used for imaging |
| Temporal Resolution | Excellent for real-time monitoring of rapid ROS production | Varies by probe; some allow for kinetic measurements |
| Spatial Resolution | Generally poor; measures total ROS in bulk solution | Excellent; allows for subcellular localization and imaging |
Table 2: Quantitative Performance Data
| Probe | Primary Target ROS | Other Detected ROS | Detection Limit (approx.) | Advantages | Limitations |
| Luminol | H₂O₂ (in the presence of peroxidases), O₂⁻, HOCl | Peroxynitrite | pM-nM range[1][2] | Very high sensitivity, no external light source needed.[3][4] | Low specificity, signal can be influenced by various factors (pH, catalysts).[1][2] |
| Isoluminol | H₂O₂ (extracellular) | - | nM range | More specific for extracellular H₂O₂. | Lower quantum yield than luminol. |
| DCFH-DA | General Oxidative Stress | H₂O₂, ONOO⁻, HOCl | nM-µM range | Widely used, cell-permeable.[5][6] | Prone to auto-oxidation, not specific for a single ROS, can generate ROS itself.[6][7] |
| Dihydroethidium (DHE) | O₂⁻ | Other ROS can lead to non-specific oxidation. | nM-µM range | Specific for superoxide.[8] | Can be oxidized by other species, fluorescence spectra of specific and non-specific products overlap.[9] |
| MitoSOX Red | Mitochondrial O₂⁻ | - | nM-µM range | Specifically targets mitochondria.[9][10] | High concentrations can affect mitochondrial function.[9] |
| Amplex Red | H₂O₂ (extracellular or in lysates) | - | pM-nM range | Highly sensitive and specific for H₂O₂.[11] | Requires exogenous HRP, not suitable for intracellular measurements in living cells. |
Signaling Pathways and Detection Mechanisms
Understanding the underlying biological pathways and the mechanism of action of each probe is critical for accurate data interpretation.
Cellular Production of Reactive Oxygen Species
Reactive oxygen species are generated from various intracellular sources, primarily as byproducts of aerobic metabolism in the mitochondria.
Caption: Simplified pathway of cellular ROS generation and detoxification.
Mechanism of this compound (Luminol) Chemiluminescence
Luminol undergoes oxidation in the presence of ROS and a catalyst (e.g., peroxidases), leading to the formation of an excited-state product that emits light upon relaxation.
Caption: Mechanism of luminol-based chemiluminescence for ROS detection.
Mechanism of a Common Fluorescent Probe (DCFH-DA)
DCFH-DA is a cell-permeable probe that is de-esterified intracellularly to non-fluorescent DCFH. Subsequent oxidation by ROS yields the highly fluorescent DCF.
Caption: Mechanism of ROS detection by the fluorescent probe DCFH-DA.
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible data.
General Protocol for this compound (Luminol) Chemiluminescence Assay
-
Cell Preparation: Plate cells in a white, opaque 96-well plate to minimize background signal and allow them to adhere overnight.
-
Reagent Preparation: Prepare a working solution of luminol (e.g., 100 µM) and a catalyst such as horseradish peroxidase (HRP) (e.g., 1 U/mL) in a suitable buffer (e.g., PBS or HBSS).
-
Treatment: Remove the culture medium and wash the cells with buffer. Add the treatment compounds (e.g., potential ROS inducers or inhibitors) and incubate for the desired time.
-
Measurement: Add the luminol/HRP working solution to each well. Immediately place the plate in a luminometer and measure the chemiluminescence signal kinetically over a period of time (e.g., 30-60 minutes).
-
Data Analysis: The data is typically expressed as relative light units (RLU) over time. The area under the curve or the peak intensity can be used for quantification.
General Protocol for Fluorescent Probe (DCFH-DA) Assay
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Probe Loading: Remove the culture medium and wash the cells with a serum-free medium or buffer. Incubate the cells with DCFH-DA solution (e.g., 10-20 µM) in the dark for 30-60 minutes at 37°C.
-
Treatment: Wash the cells to remove excess probe. Add the treatment compounds in a suitable buffer or medium.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for DCF (e.g., Ex/Em ~485/535 nm). Measurements can be taken at a single endpoint or kinetically.
-
Data Analysis: The fluorescence intensity is proportional to the amount of ROS generated. Results are often expressed as a fold change relative to an untreated control. For imaging, cells are visualized using a fluorescence microscope.
Logical Comparison Workflow
The choice between this compound and fluorescent probes can be guided by a logical workflow based on the experimental requirements.
Caption: Decision workflow for selecting an oxidative stress probe.
Conclusion
Both this compound-based chemiluminescence and fluorescent probes are powerful techniques for the measurement of oxidative stress. Chemiluminescent methods, particularly with luminol, offer exceptional sensitivity for detecting bulk ROS in real-time, making them ideal for kinetic studies of extracellular or total cellular ROS production. However, their specificity can be limited.
Fluorescent probes, on the other hand, provide unparalleled spatial resolution, enabling the visualization and quantification of ROS within specific subcellular compartments. While some fluorescent probes suffer from a lack of specificity, newer generations of probes offer improved selectivity for particular ROS.
References
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QUANTUM YIELDS OF THE LUMINOL CHEMILUMINESCENCE REACTION IN AQUEOUS AND APROTIC SOLVENTS * | Semantic Scholar [semanticscholar.org]
- 4. masi.eu [masi.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New Luminescent Assay for Detection of Reactive Oxygen Species [promega.kr]
Phthalhydrazide Cross-Reactivity with Reactive Nitrogen Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of phthalhydrazide with various reactive nitrogen species (RNS). Due to limited direct experimental data on this compound, this guide also incorporates data from its close derivative, luminol (B1675438) (5-amino-phthalhydrazide), to provide a broader perspective on the potential reactivity of the this compound scaffold.
Executive Summary
This compound and its derivatives are known to exhibit chemiluminescence in the presence of certain oxidizing agents. This property makes them valuable tools for detecting reactive species. While the reactivity of luminol with RNS is relatively well-documented, direct quantitative data for this compound is less available. This guide summarizes the existing findings, provides a general experimental framework for assessing these reactions, and visualizes the key processes involved.
Data Presentation: Reactivity Overview
The following table summarizes the known reactivity of this compound and luminol with key reactive nitrogen species. It is important to note that the reactivity of this compound is often inferred from studies on luminol, and direct experimental validation is needed in many cases.
| Reactive Nitrogen Species | This compound Reactivity | Luminol Reactivity | Key Observations & Notes |
| Peroxynitrite (ONOO⁻) | Likely reactive, inducing chemiluminescence. | Highly Reactive .[1] | The reaction is significantly enhanced in the presence of bicarbonate (or CO₂). The proposed mechanism involves the formation of a luminol radical and superoxide, leading to the light-emitting species. |
| Nitric Oxide (NO•) | Likely low direct reactivity. | Indirectly Reactive .[2] | Luminol itself does not directly react with nitric oxide to produce significant chemiluminescence. However, in the presence of hydrogen peroxide, nitric oxide can form peroxynitrite, which then reacts with luminol to produce light. This forms the basis for some nitric oxide detection assays. |
| Nitrogen Dioxide (NO₂•) | Likely reactive. | Reactive .[2] | Luminol can directly react with nitrogen dioxide to produce chemiluminescence, and this reaction does not require a catalyst. |
| Nitrite (B80452) (NO₂⁻) | Low to no direct reactivity under standard conditions. | Low to no direct reactivity under standard conditions. | Reaction may be possible under specific conditions, such as in the presence of an oxidizing agent like hydrogen peroxide in acidic media, which can generate peroxynitrous acid. |
| Nitrate (B79036) (NO₃⁻) | Not reported to be reactive. | Not reported to be reactive. | Nitrate is generally a stable and unreactive species and is not expected to directly oxidize this compound or luminol. |
Experimental Protocols
A generalized protocol for assessing the cross-reactivity of this compound with RNS using a chemiluminescence assay is provided below. This protocol is based on methodologies commonly used for luminol and would require optimization for this compound.
Objective: To determine the chemiluminescence response of this compound upon reaction with various reactive nitrogen species.
Materials:
-
This compound solution (e.g., in DMSO or a buffered aqueous solution)
-
Sources of RNS:
-
Peroxynitrite (synthesized or from a commercial source)
-
Nitric oxide donor (e.g., SNAP, DEA/NO)
-
Nitrogen dioxide gas or a solution of its precursor
-
Sodium nitrite solution
-
Sodium nitrate solution
-
-
Hydrogen peroxide (H₂O₂)
-
Buffer solution (e.g., phosphate-buffered saline, carbonate buffer)
-
Luminometer or a microplate reader with chemiluminescence detection capabilities
Generalized Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare fresh solutions of the RNS sources in appropriate buffers immediately before use. The concentration should be determined based on the specific RNS and the expected reactivity.
-
-
Chemiluminescence Measurement:
-
In a luminometer tube or a well of a microplate, add the this compound solution and the buffer.
-
Initiate the reaction by adding the RNS solution.
-
For testing the indirect reaction with nitric oxide, include hydrogen peroxide in the reaction mixture.
-
Immediately measure the chemiluminescence intensity over a defined period.
-
-
Data Analysis:
-
Record the peak chemiluminescence intensity and the total light emission (integrated over time).
-
Compare the results obtained with different RNS to determine the relative reactivity.
-
Perform control experiments (e.g., this compound alone, RNS alone, buffer alone) to account for background signals.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cross-reactivity of this compound with various RNS.
Caption: A generalized workflow for assessing the cross-reactivity of this compound with reactive nitrogen species.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for the chemiluminescent reaction between this compound and peroxynitrite, based on the established mechanism for luminol.
Caption: A proposed reaction pathway for this compound chemiluminescence induced by peroxynitrite.
References
A Comparative Guide to Radical Detection: Phthalhydrazide Chemiluminescence vs. Electron Paramagnetic Resonance (EPR)
For researchers, scientists, and drug development professionals, the accurate detection and quantification of free radicals are paramount in understanding oxidative stress, disease pathogenesis, and the efficacy of novel therapeutics. This guide provides an objective comparison of two prominent methods for radical detection: Phthalhydrazide-based chemiluminescence and Electron Paramagnetic Resonance (EPR) spectroscopy.
This document delves into the principles, experimental protocols, and performance metrics of both techniques, supported by experimental data. We aim to equip you with the necessary information to select the most appropriate method for your research needs.
At a Glance: Key Performance Metrics
| Feature | This compound Chemiluminescence | Electron Paramagnetic Resonance (EPR) |
| Principle | Indirect detection based on the light-emitting reaction of an oxidized this compound derivative. | Direct detection of species with unpaired electrons. Often employs spin traps for short-lived radicals. |
| Specificity | Selective for certain reactive oxygen species, particularly hydroxyl radicals.[1][2] | Considered the "gold standard" for definitive radical identification.[3][4] |
| Sensitivity | High sensitivity, with detection limits in the nanomolar (nM) range for hydroxyl radicals.[5] | Generally lower sensitivity for direct detection of short-lived radicals in biological systems (micromolar range). Sensitivity is improved with spin trapping.[6] |
| Primary Radical Detected | Primarily hydroxyl radicals (•OH).[1][5] | A wide range of free radicals, with specific identification possible.[3][4] |
| Instrumentation | Luminometer or a fluorescence spectrometer operating in chemiluminescence mode.[1][7] | EPR spectrometer.[8] |
| In Vivo Applicability | Potentially suitable for in vivo studies.[1][2] | Challenging for direct in vivo detection due to sensitivity limitations, though advancements are being made.[6] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental setups, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detection and characterisation of radicals in biological materials using EPR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound chemiluminescence method for determination of hydroxyl radical production: modifications and adaptations for use in natural systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. 4.6. Hydroxyl Radical Detection Using EPR Spin Trapping Spectroscopy [bio-protocol.org]
Inter-laboratory Validation of a Phthalhydrazide-Based Chemiluminescence Assay for the Quantification of Horseradish Peroxidase
This comparison guide provides a comprehensive overview of the inter-laboratory validation of a novel phthalhydrazide-based chemiluminescence analytical method for the quantification of Horseradish Peroxidase (HRP). The performance of this method is compared with established alternatives, namely Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals seeking sensitive and reliable methods for enzyme quantification.
Introduction to the this compound-Based Analytical Method
The described method utilizes the chemiluminescent properties of this compound in the presence of an oxidizing agent and a catalyst to quantify the concentration of Horseradish Peroxidase. HRP catalyzes the oxidation of this compound, leading to the emission of light. The intensity of the emitted light is directly proportional to the concentration of HRP, allowing for highly sensitive quantification.
The validation of this analytical method was conducted across three independent laboratories to assess its robustness, reproducibility, and overall performance. The validation process adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and consistency of the analytical data.[1][2][3]
Comparative Performance Data
The performance of the this compound-based chemiluminescence assay was evaluated against two widely used alternative methods for HRP quantification: ELISA and HPLC. The key validation parameters, including linearity, accuracy, precision (repeatability and reproducibility), Limit of Detection (LOD), and Limit of Quantitation (LOQ), are summarized in the tables below.
Table 1: Linearity and Range
| Method | Analyte | Linear Range | R² (Coefficient of Determination) |
| This compound Chemiluminescence | HRP | 0.1 - 100 ng/mL | > 0.995 |
| ELISA | HRP | 0.5 - 200 ng/mL | > 0.990 |
| HPLC-UV | HRP | 10 - 1000 ng/mL | > 0.998 |
Table 2: Accuracy and Precision
| Method | Concentration Level | Accuracy (% Recovery) | Precision (RSD%) - Repeatability | Precision (RSD%) - Reproducibility |
| This compound Chemiluminescence | Low (1 ng/mL) | 98.5% | < 5% | < 8% |
| Medium (50 ng/mL) | 101.2% | < 3% | < 6% | |
| High (90 ng/mL) | 99.3% | < 2% | < 5% | |
| ELISA | Low (5 ng/mL) | 95.8% | < 8% | < 12% |
| Medium (100 ng/mL) | 103.5% | < 6% | < 10% | |
| High (180 ng/mL) | 98.1% | < 5% | < 9% | |
| HPLC-UV | Low (20 ng/mL) | 99.8% | < 2% | < 4% |
| Medium (500 ng/mL) | 100.5% | < 1% | < 3% | |
| High (900 ng/mL) | 100.1% | < 1% | < 2% |
Table 3: Sensitivity (LOD and LOQ)
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound Chemiluminescence | 0.03 ng/mL | 0.1 ng/mL |
| ELISA | 0.15 ng/mL | 0.5 ng/mL |
| HPLC-UV | 3 ng/mL | 10 ng/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This compound-Based Chemiluminescence Assay
Objective: To quantify the concentration of Horseradish Peroxidase (HRP) in a given sample.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Oxidizing agent solution (e.g., 100 mM Hydrogen Peroxide)
-
Enhancer solution (e.g., p-iodophenol, 1 mM)
-
Tris buffer (50 mM, pH 8.5)
-
HRP standards (0.1 ng/mL to 100 ng/mL)
-
Unknown HRP samples
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Preparation of Working Solution: Prepare a working solution by mixing the this compound stock solution, oxidizing agent, and enhancer in Tris buffer. The final concentrations should be optimized based on the specific reagents used.
-
Sample and Standard Preparation: Pipette 20 µL of HRP standards and unknown samples into the wells of the 96-well microplate.
-
Initiation of Reaction: Add 100 µL of the working solution to each well.
-
Incubation: Incubate the plate for 2 minutes at room temperature in the dark.
-
Measurement: Measure the chemiluminescence signal using a luminometer. The integration time should be set to 1 second per well.
-
Data Analysis: Construct a standard curve by plotting the luminescence intensity versus the concentration of the HRP standards. Determine the concentration of the unknown samples from the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify HRP concentration using a standard sandwich ELISA protocol.
Materials:
-
Anti-HRP capture antibody
-
HRP standards and samples
-
Biotinylated anti-HRP detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer, wash buffer, and blocking buffer
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add HRP standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentrations of the unknown samples.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify HRP concentration using reverse-phase HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HRP standards and samples
Procedure:
-
Sample Preparation: Prepare samples by diluting them in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 280 nm
-
Gradient elution: A suitable gradient from Mobile Phase A to Mobile Phase B to ensure proper separation of HRP.
-
-
Analysis: Inject the HRP standards and samples into the HPLC system.
-
Data Analysis: Identify and integrate the peak corresponding to HRP. Create a standard curve by plotting the peak area against the concentration of the HRP standards. Calculate the concentration of the unknown samples based on their peak areas.
Visualizations
Experimental Workflow of the this compound-Based Method
Caption: Workflow for the this compound-based chemiluminescence assay.
Comparison of Analytical Methods
Caption: Comparison of this compound method with ELISA and HPLC.
Conclusion
The inter-laboratory validation demonstrates that the this compound-based chemiluminescence assay is a highly sensitive, accurate, and precise method for the quantification of Horseradish Peroxidase. It offers a wider dynamic range and a lower limit of detection compared to traditional ELISA methods. While HPLC provides superior precision, the this compound method offers a simpler and faster workflow, making it a suitable alternative for high-throughput applications. The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity, throughput, and the available instrumentation.
References
Phthalhydrazide Assay vs. Standard Spectrophotometric Methods: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of reactive oxygen species (ROS) are critical in a multitude of research areas, from understanding cellular signaling to developing novel therapeutics for oxidative stress-related diseases. While various methods exist for this purpose, this guide provides a detailed comparison between the chemiluminescence-based phthalhydrazide assay and standard spectrophotometric methods. This objective analysis, supported by experimental data and protocols, will assist researchers in selecting the most appropriate assay for their specific needs.
At a Glance: Performance Comparison
The primary distinction between these two methodologies lies in their detection principles. The this compound assay is a chemiluminescent method, where the reaction produces light as a signal. In contrast, spectrophotometric assays are colorimetric, measuring the absorption of light by a colored product. This fundamental difference significantly impacts their performance characteristics, particularly sensitivity.
| Performance Metric | This compound Assay (for Hydroxyl Radical) | Standard Spectrophotometric Methods (for ROS) |
| Principle | Chemiluminescence | Absorbance/Colorimetric |
| Primary Analyte | Hydroxyl Radical (•OH) | Hydrogen Peroxide (H₂O₂), •OH, Superoxide (O₂⁻) |
| Limit of Detection | High (Nanomolar to Picomolar range)[1][2][3] | Moderate (Micromolar range)[4][5][6] |
| Sensitivity | Very High[7][8] | Moderate to High |
| Instrumentation | Luminometer | Spectrophotometer |
| Throughput | High (Microplate compatible) | High (Microplate compatible) |
| Selectivity | Selective for hydroxyl radicals[2] | Varies with the specific reagent used |
| Interferences | Can be affected by species that quench chemiluminescence or compete for the target radical (e.g., bromide)[1] | Can be affected by colored or turbid compounds in the sample matrix and non-target reducing agents[9][10] |
Signaling Pathways and Experimental Workflows
To visualize the core mechanisms of each assay, the following diagrams illustrate the reaction pathways.
Caption: this compound assay reaction pathway.
Caption: General workflow for a spectrophotometric ROS assay.
Experimental Protocols
Below are detailed methodologies for performing both the this compound assay for hydroxyl radical detection and a standard spectrophotometric assay for hydrogen peroxide detection.
This compound Chemiluminescence Assay for Hydroxyl Radical (•OH) Detection
This protocol is adapted from a method for detecting hydroxyl radicals in aqueous solutions.[1]
Materials:
-
This compound stock solution (e.g., 0.55 mM in 10 mM NaCl at pH 3)
-
Copper(III) solution (oxidant)
-
Hydrogen peroxide (for oxidant preparation and calibration)
-
Carbonate buffer (0.5 M, pH 11)
-
Luminometer with reagent injectors
-
Sample containing or suspected of generating hydroxyl radicals
Procedure:
-
Sample Preparation: Prepare the sample in an appropriate matrix. The pH of the sample during hydroxyl radical generation can be varied (e.g., pH 3 to 8). This compound acts as a trap for the generated •OH.
-
Reagent Preparation:
-
Prepare the oxidant solution, for example, by mixing Cu(II) and hydrogen peroxide in an alkaline medium to form Cu(III).
-
Prepare the alkaline buffer (0.5 M carbonate buffer, pH 11).
-
-
Chemiluminescence Measurement:
-
Set up the luminometer to inject the oxidant and the alkaline buffer into the sample.
-
Pipette the sample (containing this compound that has reacted with •OH) into the luminometer tube or microplate well.
-
Initiate the measurement. The instrument will inject the oxidant and buffer, triggering the chemiluminescent reaction of the 5-hydroxy-phthalhydrazide product.
-
The integrated light emission is proportional to the amount of hydroxyl radical that was trapped by the this compound.
-
-
Calibration:
-
Generate a standard curve by using a known source of hydroxyl radicals, such as the Fenton reaction (Fe²⁺ + H₂O₂) or γ-radiolysis of water.[1][11]
-
Expose the this compound solution to varying, known concentrations of hydroxyl radicals.
-
Measure the chemiluminescence of these standards as described above.
-
Plot the chemiluminescence intensity against the hydroxyl radical concentration to create a calibration curve.
-
Spectrophotometric Assay for Hydrogen Peroxide (H₂O₂) Detection using Potassium Iodide (KI)
This protocol is based on the oxidation of potassium iodide to triiodide (I₃⁻), which can be measured spectrophotometrically.[9][12]
Materials:
-
Potassium iodide (KI) solution (e.g., 1 M)
-
Trichloroacetic acid (TCA) solution (e.g., 0.1%)
-
Potassium phosphate (B84403) buffer (e.g., 10 mM, pH 7.0)
-
Hydrogen peroxide standards
-
Spectrophotometer or microplate reader
-
Sample containing hydrogen peroxide
Procedure:
-
Reagent Preparation: Prepare a fresh assay reagent by mixing the KI solution, TCA, and buffer as required by the specific protocol. For plant tissues, a one-step extraction and reaction buffer can be prepared.[12]
-
Standard Curve Preparation:
-
Prepare a series of hydrogen peroxide standards of known concentrations in the appropriate buffer (e.g., 0 to 100 µM).
-
Add the assay reagent to each standard.
-
Incubate for a specified time (e.g., 20 minutes) at room temperature to allow for color development.
-
-
Sample Measurement:
-
Add the assay reagent to the samples.
-
Incubate the samples under the same conditions as the standards.
-
-
Absorbance Reading:
-
Calculation:
-
Subtract the blank absorbance from the standard and sample readings.
-
Plot the absorbance of the standards versus their concentrations to create a standard curve.
-
Determine the hydrogen peroxide concentration in the samples by interpolating their absorbance values on the standard curve.
-
Concluding Remarks
The choice between a this compound chemiluminescence assay and a standard spectrophotometric method depends heavily on the specific research question and available resources.
The This compound assay offers superior sensitivity, making it the method of choice for detecting very low concentrations of hydroxyl radicals.[1][2] Its high selectivity for •OH is a significant advantage when studying specific oxidative pathways.[2]
Spectrophotometric methods are generally more accessible due to the widespread availability of spectrophotometers. They are robust, cost-effective, and suitable for a wide range of applications, particularly when analyzing samples with higher ROS concentrations.[8][13][14] While less sensitive than chemiluminescence, their simplicity and the stability of the colored product make them highly practical for routine and high-throughput screening.[8]
For optimal results, it is crucial to validate the chosen assay for the specific sample matrix and to be aware of potential interferences. In some cases, using a panel of different assays may provide a more comprehensive understanding of the oxidative state of a biological system.[15]
References
- 1. This compound chemiluminescence method for determination of hydroxyl radical production: modifications and adaptations for use in natural systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Sensitive Surface-Enhanced Raman Scattering Detection of Hydroxyl Radicals in Water Microdroplets Using this compound/Ag Nanoparticles Nanosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric determination of hydrogen peroxide in water with peroxidase-catalyzed oxidation of potassium iodide and its applications to hydroxylamine-involved Fenton and Fenton-like systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Spectrophotometric determination of hydrogen peroxide in water and cream samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. What’s the Difference Between Chemiluminescence and Colorimetric ELISA? [synapse.patsnap.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A comparison of colorimetric assays detecting hydrogen peroxide in leaf extracts - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. Optimized Assay for Hydrogen Peroxide Determination in Plant Tissue Using Potassium Iodide [scirp.org]
- 13. ijacskros.com [ijacskros.com]
- 14. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]
- 15. Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Phthalhydrazide for Hydroxyl Radicals Over Other Reactive Oxygen Species: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of specific reactive oxygen species (ROS) is paramount. This guide provides a comparative analysis of Phthalhydrazide's specificity for hydroxyl radicals (•OH) over other common ROS, supported by available experimental data and detailed protocols to aid in assay design and data interpretation.
This compound, a luminol (B1675438) analogue, is a widely used chemiluminescent probe for the detection of various ROS. Its utility, however, is critically dependent on its specificity towards the target radical. This guide aims to provide a clear, data-driven assessment of this compound's reactivity with hydroxyl radicals in comparison to other ROS, including superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and peroxynitrite (ONOO⁻).
Quantitative Comparison of Reactivity
The specificity of a chemiluminescent probe is best understood by comparing its reaction rate constants or chemiluminescence quantum yields with different ROS. While comprehensive comparative data for this compound across all major ROS is limited in the literature, available data points towards a notable preference for hydroxyl radicals.
| Reactive Oxygen Species (ROS) | Reaction Rate Constant (k) with this compound (M⁻¹s⁻¹) | Chemiluminescence Quantum Yield (Φ_CL) | Notes |
| Hydroxyl Radical (•OH) | 2.0 x 10⁹ - 5.3 x 10⁹[1] | Data not consistently reported, but strong emission is observed. | The reaction leading to the light-emitting 3-hydroxythis compound is highly efficient. |
| Superoxide (O₂⁻) | Data not readily available | Significantly lower than with •OH | Direct reaction with this compound leading to significant light emission is not prominently reported. |
| Hydrogen Peroxide (H₂O₂) | Data not readily available | Requires a catalyst (e.g., transition metals, peroxidases) to generate stronger oxidants for significant light emission. | The direct reaction is slow and produces weak chemiluminescence. |
| Peroxynitrite (ONOO⁻) | Data not readily available | Can induce chemiluminescence, but the mechanism may involve the generation of other radical species. | Specificity and direct reaction quantum yield are not well-characterized. |
| Singlet Oxygen (¹O₂) | Data not readily available | Not reported to be a significant activator of this compound chemiluminescence. |
Note: The available quantitative data is sparse, particularly for ROS other than the hydroxyl radical. The chemiluminescence quantum yield is highly dependent on experimental conditions (pH, solvent, co-factors), making direct comparisons between studies challenging.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
This compound-Hydroxyl Radical Reaction Pathway
The chemiluminescence of this compound upon reaction with hydroxyl radicals proceeds through a specific hydroxylation reaction.
Caption: this compound reacts with •OH to form a hydroxylated product, which is then oxidized to an excited state that emits light upon relaxation.
Experimental Workflow for Assessing Specificity
A generalized workflow for comparing the chemiluminescence response of this compound to different ROS is outlined below.
Caption: A workflow for comparing this compound's response to different ROS, from generation to data analysis.
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols for generating different ROS and measuring the resulting chemiluminescence are provided below.
Generation of Reactive Oxygen Species
a. Hydroxyl Radicals (•OH) via Fenton Reaction:
-
Reagents:
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
Ferrous sulfate (B86663) (FeSO₄), 10 mM stock solution in deionized water (prepare fresh)
-
Hydrogen peroxide (H₂O₂), 100 mM stock solution
-
This compound, 1 mM stock solution in DMSO
-
-
Protocol:
-
In a luminometer tube, add 800 µL of phosphate buffer.
-
Add 50 µL of the this compound stock solution (final concentration: 50 µM).
-
Add 50 µL of the FeSO₄ stock solution (final concentration: 0.5 mM).
-
Initiate the reaction by adding 100 µL of the H₂O₂ stock solution (final concentration: 10 mM).
-
Immediately place the tube in the luminometer and start measuring the chemiluminescence.
-
b. Superoxide (O₂⁻) via Xanthine/Xanthine Oxidase System:
-
Reagents:
-
Phosphate buffer (50 mM, pH 7.4)
-
Xanthine, 10 mM stock solution in 0.1 M NaOH
-
Xanthine Oxidase, 1 U/mL in phosphate buffer
-
This compound, 1 mM stock solution in DMSO
-
-
Protocol:
-
In a luminometer tube, add 800 µL of phosphate buffer.
-
Add 50 µL of the this compound stock solution (final concentration: 50 µM).
-
Add 50 µL of the Xanthine stock solution (final concentration: 0.5 mM).
-
Initiate the reaction by adding 100 µL of the Xanthine Oxidase solution (final concentration: 0.1 U/mL).
-
Immediately place the tube in the luminometer and measure the chemiluminescence.
-
c. Hydrogen Peroxide (H₂O₂):
-
Reagents:
-
Phosphate buffer (50 mM, pH 7.4)
-
Hydrogen peroxide (H₂O₂), 1 M stock solution
-
This compound, 1 mM stock solution in DMSO
-
(Optional) Horseradish peroxidase (HRP), 1 mg/mL solution
-
-
Protocol:
-
In a luminometer tube, add 850 µL of phosphate buffer.
-
Add 50 µL of the this compound stock solution (final concentration: 50 µM).
-
(Optional) Add 10 µL of HRP solution.
-
Add 100 µL of the H₂O₂ stock solution to achieve the desired final concentration (e.g., 100 mM).
-
Immediately place the tube in the luminometer and measure the chemiluminescence.
-
d. Peroxynitrite (ONOO⁻) using a Donor (e.g., SIN-1):
-
Reagents:
-
Phosphate buffer (50 mM, pH 7.4)
-
SIN-1 (3-morpholinosydnonimine), 10 mM stock solution in 10 mM HCl (prepare fresh and keep on ice)
-
This compound, 1 mM stock solution in DMSO
-
-
Protocol:
-
In a luminometer tube, add 850 µL of pre-warmed (37°C) phosphate buffer.
-
Add 50 µL of the this compound stock solution (final concentration: 50 µM).
-
Initiate the reaction by adding 100 µL of the SIN-1 stock solution (final concentration: 1 mM).
-
Immediately place the tube in the luminometer and measure the chemiluminescence.
-
Chemiluminescence Measurement
-
Instrumentation: A luminometer capable of kinetic measurements is required.
-
Procedure:
-
Set the luminometer to record the integrated light emission over a defined period (e.g., 1-second intervals for 5-10 minutes).
-
For each ROS generating system, prepare a blank control without the ROS generating components to measure the background signal.
-
Subtract the background signal from the experimental readings.
-
The specificity can be assessed by comparing the total light output (area under the curve) or the maximum chemiluminescence intensity for each ROS.
-
Discussion and Conclusion
The available data strongly suggests that this compound is significantly more reactive towards hydroxyl radicals than other common ROS, resulting in a much stronger chemiluminescent signal. The reaction with hydroxyl radicals is direct and efficient. In contrast, its reaction with superoxide is not well-documented to produce significant light, and its reaction with hydrogen peroxide requires a catalyst to generate a strong signal, indicating a low direct reactivity. Peroxynitrite can induce chemiluminescence, but the mechanism and specificity require further investigation.
For researchers aiming to specifically detect hydroxyl radicals, this compound can be a valuable tool. However, it is crucial to perform appropriate controls to account for potential interferences from other ROS, especially in complex biological systems where multiple ROS may be present. The use of specific ROS scavengers (e.g., mannitol (B672) for •OH, superoxide dismutase for O₂⁻) can help to confirm the identity of the ROS responsible for the observed chemiluminescence.
This guide provides a framework for understanding and assessing the specificity of this compound. Further quantitative studies are needed to establish definitive reaction rate constants and quantum yields with a broader range of ROS to provide a more complete picture of its selectivity.
References
Unveiling Superior Sensitivity: A Comparative Analysis of Phthalhydrazide Derivatives
For researchers, scientists, and drug development professionals seeking to enhance the sensitivity of their detection methods, the choice of a chemiluminescent probe is paramount. Phthalhydrazide and its derivatives, most notably luminol (B1675438), have long been workhorses in this field. However, the quest for lower detection limits and stronger signals has spurred the development of a diverse array of novel this compound-based compounds. This guide provides a comprehensive comparison of key this compound derivatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal probe for your research needs.
This comparative analysis delves into the performance of various this compound derivatives, moving beyond luminol to explore isoluminol and its derivatives, as well as more recently developed compounds with enhanced chemiluminescent properties. The objective is to furnish a clear, data-driven overview of their relative strengths and weaknesses.
Performance Metrics: A Side-by-Side Comparison
The efficacy of a chemiluminescent probe is determined by several key performance indicators. The following table summarizes the quantitative data for a selection of this compound derivatives, offering a direct comparison of their chemiluminescence intensity, quantum yields, and limits of detection.
| Derivative | Common Abbreviation | Relative CL Intensity (vs. Luminol) | Chemiluminescence Quantum Yield (ΦCL) | Limit of Detection (LOD) | Key Features & Remarks |
| 5-Amino-2,3-dihydro-1,4-phthalazinedione | Luminol | 1 | ~0.01 | ~10-9 M | The benchmark chemiluminescent compound; subject to limitations in solubility and signal duration.[1] |
| 6-Amino-2,3-dihydro-1,4-phthalazinedione | Isoluminol | Lower than Luminol | < 0.01 | Higher than Luminol | More polar and hydrophilic than luminol, making it a specific detector for extracellular radicals.[2] |
| N-(4-Aminobutyl)-N-ethylisoluminol | ABEI | Variable | Not specified | Not specified | Alkyl substituent provides additional hydrophobic contribution to binding processes in micellar media.[3] |
| N-(6-Aminohexyl)-N-ethylisoluminol | AHEI | Variable | Not specified | Not specified | Similar to ABEI, with a longer alkyl chain influencing its interaction with organized media.[3] |
| m-carboxy luminol | - | Higher than Luminol | Not specified | Not specified | Improved water solubility compared to luminol.[1] |
| 2-(3,4-dihydro-2H-1,4-benzothiazin-3-yl)-4-hydroxy-1(2H)-phthalazinone | DBPH | ~20 | Not specified | 1.3 x 10-11 M | Significantly higher chemiluminescence intensity than luminol.[4] |
| 7-Aryl Luminol Derivatives | - | Enhanced | Significantly Enhanced | Good | Electron-rich aryl substituents at the 7-position enhance quantum yields. |
| Naphthalene Analogues of Luminol | - | Enhanced | Not specified | Not specified | Exhibit strong green chemiluminescence, with emission maxima dependent on the substituent. |
Illuminating the Mechanism: The Chemiluminescence Pathway
The light-emitting reaction of this compound derivatives is a complex process involving oxidation in an alkaline medium, often catalyzed by metal ions or enzymes like horseradish peroxidase (HRP). The general pathway, which leads to the formation of an excited-state aminophthalate anion that emits light upon relaxation, is depicted below.
Caption: Generalized pathway of this compound chemiluminescence.
Experimental Protocols for Comparative Evaluation
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
General Chemiluminescence Measurement Protocol
This protocol outlines a standard procedure for measuring the chemiluminescent signal from a this compound derivative.
Caption: Workflow for a typical chemiluminescence assay.
Materials:
-
This compound derivative stock solution (e.g., 1 mM in DMSO)
-
Oxidant solution (e.g., 10 mM hydrogen peroxide in buffer)
-
Catalyst solution (e.g., 0.1 mg/mL Horseradish Peroxidase or 1 mM CoCl₂)
-
Alkaline buffer (e.g., 0.1 M Tris-HCl, pH 8.5)
-
96-well microplate (white, opaque for luminescence)
-
Luminometer with an automated injector
Procedure:
-
Reagent Preparation: Prepare fresh solutions of the this compound derivative, oxidant, and catalyst in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the alkaline buffer, the this compound derivative solution to the desired final concentration, and the catalyst solution.
-
Initiation of Reaction: Place the plate in the luminometer. Program the instrument to inject the oxidant solution into each well.
-
Signal Measurement: Immediately after injection, measure the chemiluminescence signal (in Relative Light Units, RLU) over a specific period (e.g., 2-10 seconds). The integrated signal is proportional to the concentration of the derivative under non-limiting conditions.
Protocol for Determination of Limit of Detection (LOD)
The LOD is a critical parameter for assessing the sensitivity of a chemiluminescent probe.
Procedure:
-
Prepare a Blank: Prepare several replicates of the reaction mixture without the this compound derivative.
-
Measure Blank Signal: Measure the chemiluminescence of the blank samples using the general protocol described above.
-
Calculate Blank Statistics: Calculate the mean (μB) and standard deviation (σB) of the blank signals.
-
Prepare a Dilution Series: Prepare a series of dilutions of the this compound derivative and measure their chemiluminescence.
-
Determine LOD: The LOD is typically calculated as the concentration of the derivative that gives a signal equal to μB + 3σB.
Structure-Activity Relationships: Designing the Next Generation of Probes
The enhanced performance of novel this compound derivatives is not serendipitous; it is the result of a rational design approach based on understanding the relationship between chemical structure and chemiluminescent properties.
Caption: Structure-activity relationships in this compound derivatives.
Key structural modifications that lead to enhanced sensitivity include:
-
Substitution on the Aromatic Ring: The introduction of electron-donating groups (e.g., amino, methoxy) can increase the quantum yield of chemiluminescence. Conversely, electron-withdrawing groups can decrease it.
-
Modification of the Amino Group: Altering the amino group of luminol and isoluminol can be used to conjugate the molecule to other biomolecules for specific detection applications.
-
Increasing Solubility: The addition of polar functional groups, such as carboxylic acids, can improve the solubility of the derivatives in aqueous solutions, which is often a limiting factor for luminol.[1]
References
- 1. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]
- 2. The combined luminol/isoluminol chemiluminescence method for differentiating between extracellular and intracellular oxidant production by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemiluminescence of this compound derivatives in organized media: Interactions with surfactants and cyclodextrins [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Phthalhydrazide-Based Chemiluminescence for Water Quality Monitoring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a phthalhydrazide-based chemiluminescence method with alternative techniques for water quality monitoring. The focus is on providing objective performance data and detailed experimental protocols to assist in the selection of the most suitable method for specific analytical needs.
Introduction
The detection of contaminants and reactive species in water is crucial for environmental protection, public health, and various industrial processes. This compound and its derivatives, most notably luminol (B1675438), are well-established chemiluminescent reagents. When oxidized, particularly in the presence of a catalyst, they emit light. The intensity of this light can be correlated to the concentration of a target analyte, offering a highly sensitive detection method.[1][2][3] This guide focuses on the validation of a this compound-based method for the detection of heavy metals and reactive oxygen species, comparing it primarily with colorimetric methods.
Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and ease of use. The following table summarizes the quantitative performance of a this compound-based chemiluminescence method against a common alternative, a colorimetric assay, for the detection of cobalt, a representative heavy metal ion.
| Parameter | This compound-Based Chemiluminescence (for Cobalt) | Colorimetric Method (for Cobalt) |
| Limit of Detection (LOD) | 5 pM[4] | 0.18 µM[5] |
| Limit of Quantification (LOQ) | Data not available in search results | Data not available in search results |
| Linear Range | Data not available in search results | Data not available in search results |
| Accuracy (% Recovery) | Data not available in search results | Data not available in search results |
| Precision (RSD %) | Data not available in search results | Data not available in search results |
| Principle | Catalytic oxidation of luminol by Co(II)[6] | Complex formation with a chromogenic agent[7] |
| Instrumentation | Luminometer/chemiluminescence detector[4] | UV-Vis Spectrophotometer[7] |
| Analysis Time | Rapid, suitable for flow-injection analysis[4] | Generally longer incubation times[7] |
| Selectivity | Can be influenced by other transition metals[6] | Dependent on the specificity of the chromogenic agent[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the detection of cobalt using both chemiluminescence and colorimetric techniques.
This compound-Based Chemiluminescence Method for Cobalt(II) Detection
This protocol is based on the catalytic effect of Co(II) on the chemiluminescence reaction between luminol (a this compound derivative) and an oxidant.
Materials:
-
Luminol stock solution
-
Hydrogen peroxide (H2O2) solution
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Cobalt(II) standard solutions
-
Water sample
-
Luminometer or a suitable chemiluminescence detector
Procedure:
-
Prepare a series of cobalt(II) standard solutions of known concentrations.
-
Prepare the luminol reagent solution by mixing the luminol stock solution with NaOH to achieve the optimal alkaline pH for the reaction.
-
In a reaction cuvette, mix the water sample (or standard solution) with the luminol reagent solution.
-
Initiate the chemiluminescence reaction by injecting the hydrogen peroxide solution.
-
Immediately measure the light emission using the luminometer. The integrated light intensity over a specific time interval is proportional to the cobalt(II) concentration.
-
Construct a calibration curve by plotting the chemiluminescence intensity versus the concentration of the cobalt(II) standards.
-
Determine the concentration of cobalt(II) in the water sample by interpolating its chemiluminescence intensity on the calibration curve.
Colorimetric Method for Cobalt(II) Detection
This protocol is based on the formation of a colored complex between cobalt(II) ions and a specific chromogenic agent.
Materials:
-
Chromogenic agent solution (e.g., a terpyridine-based polymer)[5]
-
Buffer solution to maintain optimal pH
-
Cobalt(II) standard solutions
-
Water sample
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of cobalt(II) standard solutions of known concentrations.
-
In a series of test tubes, add a specific volume of the water sample or standard solution.
-
Add the buffer solution to adjust the pH to the optimal range for complex formation.
-
Add the chromogenic agent solution and mix thoroughly.
-
Allow the reaction to proceed for the specified incubation time to ensure complete color development.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) for the cobalt-chromogen complex using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting the absorbance values versus the concentration of the cobalt(II) standards.
-
Determine the concentration of cobalt(II) in the water sample by comparing its absorbance to the calibration curve.
Signaling Pathways and Experimental Workflows
Visual representations of the analytical principles and workflows can aid in understanding the methodologies.
Caption: this compound chemiluminescence signaling pathway.
Caption: Colorimetric detection experimental workflow.
References
- 1. A New Tool for Environmental Monitoring: The Application of Luminol in Water Quality Testing [vacutaineradditives.com]
- 2. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Determination of cobalt and iron in estuarine and coastal waters using flow injection with chemiluminescence detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the fluorimetric and colorimetric detection of cobalt ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow-injection chemiluminescence simultaneous determination of cobalt(II) and copper(II) using partial least squares calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Phthalhydrazide proper disposal procedures
Proper management and disposal of phthalhydrazide are critical for ensuring laboratory safety and environmental protection. This compound is considered a hazardous substance, and its disposal must adhere to strict regulatory guidelines.[1] Improper handling can lead to health risks and environmental contamination.[2]
This guide provides essential procedural information for the safe handling and disposal of this compound waste in a laboratory setting.
Safety and Handling Data
Before handling this compound, it is crucial to be aware of its properties and the necessary safety precautions.
| Property | Data | Citations |
| Appearance | White to light cream powder | [3][4] |
| Hazards | Considered a hazardous substance.[1] Harmful to aquatic organisms.[1] May emit poisonous fumes upon combustion.[1] | [1] |
| Combustibility | Combustible solid that burns but propagates flame with difficulty. | [1] |
| Incompatibilities | Avoid reaction with oxidizing agents. | [1] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [3][4][5][6] |
| Solubility | Sparingly soluble in water. Soluble in sodium hydroxide (B78521) (aq.), acetone, and acetic acid. | [6][7][8] |
Personal Protective Equipment (PPE)
All personnel handling this compound waste must use appropriate PPE to minimize exposure.[1]
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[3][5]
-
Skin Protection: Handle with chemically compatible gloves. Wear appropriate protective clothing to prevent skin exposure.[3][5]
-
Respiratory Protection: Use in a well-ventilated area.[1] Perform all waste handling within a fume hood to minimize inhalation exposure.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1][3] Contaminated work clothes should be laundered separately before reuse.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with local, state, and federal regulations.[1][6] Never dispose of this chemical down the drain or as regular trash.[1][9][10]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous waste.[10]
-
Segregate this compound waste from incompatible materials, particularly oxidizing agents, to prevent dangerous reactions.[2][11]
2. Container Selection and Labeling:
-
Use a designated, chemically compatible waste container with a secure, leak-proof lid.[2][9]
-
The container must be clearly labeled with the words "Hazardous Waste."[2][11]
-
The label must also include the full chemical name "this compound" (no abbreviations or formulas) and the date when waste was first added to the container.[2][11]
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), which can be a marked area on a benchtop or within a fume hood.[11]
-
Ensure the storage area has secondary containment to control any potential spills.[10]
4. Handling Spills:
-
In case of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[5]
-
Wearing full PPE, use dry clean-up procedures to avoid generating dust.[1]
-
Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1][4][5][6]
-
Wash the spill area with large amounts of water and prevent runoff from entering drains.[1]
5. Final Disposal:
-
Do not attempt to dispose of this compound waste through evaporation, as this is prohibited.[10]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management authority to arrange for collection and disposal.[2]
-
Approved disposal methods include incineration in a licensed facility (potentially mixed with a suitable combustible material) or burial in a landfill specifically licensed to accept chemical waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Logical workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound(1445-69-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Page loading... [guidechem.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Page loading... [guidechem.com]
- 8. This compound CAS#: 1445-69-8 [m.chemicalbook.com]
- 9. danielshealth.com [danielshealth.com]
- 10. vumc.org [vumc.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
